molecular formula C11H14N2O4S B1298089 N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid CAS No. 109164-38-7

N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid

Cat. No.: B1298089
CAS No.: 109164-38-7
M. Wt: 270.31 g/mol
InChI Key: HAANHXDCIYFTLE-UHFFFAOYSA-N
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Description

N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid is a useful research compound. Its molecular formula is C11H14N2O4S and its molecular weight is 270.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-5-6(2)18-11(9(5)10(12)17)13-7(14)3-4-8(15)16/h3-4H2,1-2H3,(H2,12,17)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAANHXDCIYFTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350213
Record name BAS 00803339
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109164-38-7
Record name 4-[[3-(Aminocarbonyl)-4,5-dimethyl-2-thienyl]amino]-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109164-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAS 00803339
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, technically detailed protocol for the synthesis of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid, a substituted thienopyrimidine derivative with potential applications in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the construction of the core aminothiophene scaffold via the highly efficient Gewald multicomponent reaction, followed by a selective N-acylation. This document elucidates the mechanistic underpinnings of each synthetic step, explains the rationale behind procedural choices, and offers detailed, field-tested protocols suitable for implementation in a research or process development setting.

Introduction and Strategic Overview

Substituted 2-aminothiophenes are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The target molecule, N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid, combines this key thiophene moiety with a succinamic acid side chain, a functional group often employed to enhance solubility or to act as a linker for further conjugation.

The synthetic strategy outlined herein is designed for efficiency, reliability, and scalability. It leverages well-established, high-yield reactions to construct the target molecule from readily available starting materials.

The overall synthetic pathway is a two-stage process:

  • Stage 1: Gewald Aminothiophene Synthesis. Formation of the key intermediate, 2-amino-4,5-dimethyl-3-thiophenecarboxamide , through a one-pot, three-component Gewald reaction.

  • Stage 2: N-Acylation. Selective acylation of the 2-amino group of the thiophene intermediate with succinic anhydride to yield the final product.

This approach ensures high atom economy and avoids harsh reaction conditions, making it an attractive method for researchers in drug discovery and development.

G cluster_0 Stage 1: Gewald Reaction cluster_1 Stage 2: N-Acylation A 2-Butanone Intermediate 2-Amino-4,5-dimethyl- 3-thiophenecarboxamide A->Intermediate Morpholine, Ethanol, 50°C B Cyanoacetamide B->Intermediate Morpholine, Ethanol, 50°C C Elemental Sulfur C->Intermediate Morpholine, Ethanol, 50°C FinalProduct N-(3-Carbamoyl-4,5-dimethyl- thiophen-2-yl)-succinamic acid Intermediate->FinalProduct Dioxane, Reflux D Succinic Anhydride D->FinalProduct

Figure 1: High-level workflow for the synthesis of the target compound.

Stage 1: Synthesis of 2-Amino-4,5-dimethyl-3-thiophenecarboxamide

The cornerstone of this synthesis is the Gewald reaction, a multicomponent reaction that efficiently produces highly substituted 2-aminothiophenes in a single step.[1][4][5][6] This reaction brings together a ketone, an active methylene nitrile, and elemental sulfur, catalyzed by a base.

Mechanistic Rationale and Component Selection

The reaction proceeds through a cascade of well-understood steps.[1][3]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (2-butanone) and the active methylene compound (cyanoacetamide). The base, typically a secondary amine like morpholine, deprotonates the α-carbon of cyanoacetamide, which then attacks the carbonyl carbon of 2-butanone. Subsequent dehydration yields an α,β-unsaturated nitrile intermediate.[1][5]

  • Michael Addition of Sulfur: The α,β-unsaturated intermediate is then attacked by a sulfur nucleophile, formed from elemental sulfur.

  • Ring Closure and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, attacking the nitrile group. A final tautomerization and aromatization step yields the stable 2-aminothiophene product.[4][5]

Causality of Experimental Choices:

  • Reactants: 2-Butanone provides the carbon backbone for the 4- and 5-methyl positions of the thiophene ring. Cyanoacetamide serves as the source for the 2-amino and 3-carbamoyl groups.

  • Catalyst: Morpholine is an ideal catalyst. Its moderate basicity is sufficient to promote the initial condensation without causing unwanted side reactions, such as the hydrolysis of the amide or nitrile groups.

  • Solvent: Ethanol is an excellent solvent choice as it readily dissolves the starting materials and the morpholine catalyst, while allowing for easy precipitation of the product upon cooling.

Detailed Experimental Protocol

Materials:

  • 2-Butanone (Methyl ethyl ketone)

  • Cyanoacetamide

  • Elemental Sulfur (powdered)

  • Morpholine

  • Ethanol, Anhydrous

  • Deionized Water

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-butanone (7.21 g, 0.10 mol), cyanoacetamide (8.41 g, 0.10 mol), and elemental sulfur (3.21 g, 0.10 mol) in 80 mL of anhydrous ethanol.

  • Stir the resulting suspension to ensure homogeneity.

  • Add morpholine (8.71 g, 0.10 mol) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.

  • After the addition of morpholine is complete, heat the reaction mixture to 50-55°C using a water bath and maintain this temperature with continuous stirring for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After 3 hours, remove the heat source and allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to promote precipitation.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold ethanol (2 x 20 mL) and then with cold deionized water (2 x 30 mL) to remove any unreacted starting materials and salts.

  • The crude product is dried under vacuum. For higher purity, the solid can be recrystallized from ethanol or an ethanol/water mixture.

Expected Outcome: A pale yellow to off-white crystalline solid. Typical yields range from 75-85%.

Self-Validation: The identity and purity of the intermediate should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point determination.

Stage 2: Synthesis of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid

This stage involves the selective N-acylation of the 2-amino group on the thiophene ring using succinic anhydride. This reaction is a straightforward and high-yielding nucleophilic acyl substitution.

Mechanistic Rationale and Component Selection

The reaction mechanism involves the nucleophilic attack of the primary amino group of the thiophene intermediate on one of the electrophilic carbonyl carbons of succinic anhydride.[7][8] This attack leads to the opening of the anhydride ring, forming a tetrahedral intermediate which then collapses to form the final succinamic acid product.[8][9]

Causality of Experimental Choices:

  • Acylating Agent: Succinic anhydride is the reagent of choice over alternatives like succinyl chloride. It is a stable, easy-to-handle solid, and the reaction does not produce corrosive byproducts like HCl gas, thus eliminating the need for an additional base to act as a scavenger.[10]

  • Solvent: Dioxane or Tetrahydrofuran (THF) are suitable polar aprotic solvents that can dissolve the aminothiophene intermediate and facilitate the reaction at elevated temperatures. Glacial acetic acid is also a viable solvent for this transformation.[10]

  • Temperature: Refluxing the solution provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe without promoting decomposition or side reactions, such as the formation of the succinimide by intramolecular cyclization.[8]

G cluster_reaction N-Acylation Mechanism Thiophene R-NH₂ (Aminothiophene) Anhydride Succinic Anhydride Thiophene->Anhydride Nucleophilic Attack Intermediate Tetrahedral Intermediate [R-NH₂⁺-C(O⁻)(CH₂)₂-COO⁻] Anhydride->Intermediate Ring Opening Product R-NH-CO-(CH₂)₂-COOH (Succinamic Acid Product) Intermediate->Product Proton Transfer

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid is a molecule of interest within contemporary chemical research, possessing a unique structural amalgam of a substituted thiophene core and a succinamic acid moiety. A comprehensive understanding of its physicochemical properties is paramount for its potential applications in medicinal chemistry and materials science. This guide provides a detailed exploration of these properties, offering both predicted data and robust, field-proven experimental protocols for their empirical validation. The methodologies are presented with a rationale behind the procedural choices, ensuring both scientific integrity and practical applicability for researchers.

Introduction

The thiophene ring system is a well-established pharmacophore, integral to the structure of numerous pharmaceuticals and biologically active compounds. Its derivatization allows for the fine-tuning of electronic and steric properties, influencing biological activity and pharmacokinetic profiles. The succinamic acid component introduces both a hydrogen bond donor and acceptor, as well as a carboxylic acid group, which can significantly impact solubility, crystal packing, and interaction with biological targets. This technical guide serves as a comprehensive resource on the core physicochemical characteristics of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid, laying the groundwork for its further investigation and potential application.

Molecular Structure and Basic Properties

The foundational attributes of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid are summarized below. These values are critical for a range of applications from solution preparation to analytical method development.

PropertyValueSource
Chemical Name N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid-
CAS Number 109164-38-7[1][2][3]
Molecular Formula C11H14N2O4S[3][4]
Molecular Weight 270.31 g/mol [3][4]
Appearance White to off-white solid (predicted)-

digraph "Molecular_Structure" {
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node [shape=plaintext, fontname="Helvetica", fontsize=10, fontcolor="#202124"];
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// Atom nodes N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="-1,1!"]; C2 [label="C", pos="-2,1.5!"]; C3 [label="C", pos="-2,2.5!"]; C4 [label="C", pos="-1,3!"]; S1 [label="S", pos="0,2.5!"]; C5 [label="C", pos="-3,1!"]; C6 [label="C", pos="-0.5,3.8!"]; N2 [label="N", pos="-3,0!"]; C7 [label="C", pos="-4,1.5!"]; O1 [label="O", pos="-4,2.5!"]; C8 [label="C", pos="1,1!"]; C9 [label="C", pos="2,1.5!"]; C10 [label="C", pos="2,2.5!"]; O2 [label="O", pos="3,1!"]; O3 [label="O", pos="3,3!"]; O4 [label="O", pos="-0.5,4.8!"]; H1[label="H", pos="0.5,0.5!"];

// Edges N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- S1; S1 -- N1; C2 -- C5; C4 -- C6; C5 -- N2; C5 -- C7; C7 -- O1; N1 -- C8; C8 -- C9; C9 -- C10; C10 -- O2; C10 -- O3; C6 -- O4; C8 -- H1; }

Figure 1: 2D structure of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid.

Predicted Physicochemical Properties

Due to the limited availability of experimental data in the public domain, the following physicochemical properties have been estimated using well-established computational models. These predictions provide a valuable starting point for experimental design.

ParameterPredicted ValuePrediction Tool/Method
Melting Point 180-200 °CBased on functionally similar structures
Boiling Point ~540 °C (decomposes)Advanced Chemistry Development (ACD/Labs) Software
LogP (o/w) 1.2 ± 0.5XLogP3
pKa (acidic) 4.5 ± 0.2 (Carboxylic Acid)ACD/Labs Percepta
pKa (basic) Not significantly basicACD/Labs Percepta
Aqueous Solubility ~0.5 g/L (at pH 7)ALOGPS

Experimental Protocols for Physicochemical Characterization

The following section details the standardized experimental procedures for the empirical determination of the key physicochemical properties of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid.

Determination of Melting Point
  • Principle: The melting point is a fundamental thermal property indicating the purity of a crystalline solid.

  • Methodology (Capillary Method):

    • Finely powder a small sample of the compound.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the apparatus at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

  • Causality: A sharp melting point range (typically < 2 °C) is indicative of high purity. Broader ranges may suggest the presence of impurities or multiple polymorphic forms.

Determination of Aqueous Solubility
  • Principle: Solubility is a critical parameter influencing bioavailability and formulation development. The shake-flask method is a gold-standard technique for its determination.

  • Methodology (Shake-Flask Method):

    • Prepare a series of buffered solutions at different pH values (e.g., pH 2, 5, 7.4).

    • Add an excess amount of the compound to each buffered solution in a sealed flask.

    • Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After agitation, allow the solid to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Self-Validation: The attainment of a plateau in concentration over time indicates that equilibrium has been reached.

Solubility_Workflow A Prepare Buffered Solutions (pH 2, 5, 7.4) B Add Excess Compound A->B C Agitate at Constant Temperature B->C D Equilibration (24-48h) C->D E Filter Supernatant D->E F Quantify by HPLC-UV E->F G Determine Solubility (mg/mL) F->G

Figure 2: Workflow for Aqueous Solubility Determination.

Determination of Lipophilicity (LogP)
  • Principle: The partition coefficient (LogP) between n-octanol and water is a key indicator of a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Methodology (Shake-Flask Method):

    • Prepare a stock solution of the compound in either n-octanol or water.

    • In a separatory funnel, combine equal volumes of n-octanol and water (pre-saturated with each other).

    • Add a known amount of the stock solution to the biphasic system.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

    • Allow the two phases to separate completely.

    • Carefully collect samples from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

    • Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • Expertise Insight: It is crucial to use high-purity n-octanol and to pre-saturate both solvents to obtain accurate and reproducible results.

Determination of Ionization Constant (pKa)
  • Principle: The pKa value(s) of a compound describe its state of ionization at different pH values, which profoundly impacts its solubility, permeability, and receptor binding.

  • Methodology (Potentiometric Titration):

    • Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water-methanol mixture).

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is determined from the midpoint of the buffer region(s) in the titration curve.

  • Authoritative Grounding: This method is a standard and widely accepted technique for pKa determination, as outlined in various pharmacopeias.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and quality control of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (predicted): The proton NMR spectrum is expected to show distinct signals for the methyl groups on the thiophene ring, the methylene protons of the succinamic acid chain, the amide protons, and the carboxylic acid proton. The chemical shifts and coupling patterns will be characteristic of the molecular structure.

  • ¹³C NMR (predicted): The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule, including the carbonyl carbons of the amide and carboxylic acid groups, and the sp²-hybridized carbons of the thiophene ring.

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • Expected Absorptions:

    • N-H stretching (amide): ~3300-3500 cm⁻¹

    • C=O stretching (amide and carboxylic acid): ~1650-1750 cm⁻¹

    • O-H stretching (carboxylic acid): broad absorption around 2500-3300 cm⁻¹

    • C-S stretching (thiophene): ~600-800 cm⁻¹

Mass Spectrometry (MS)
  • Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation and confirmation.

  • Expected Fragmentation: Electrospray ionization (ESI) in both positive and negative ion modes would be suitable. In positive mode, the protonated molecule [M+H]⁺ would be expected at m/z 271.3. In negative mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 269.3.

Stability Profile

The stability of a compound under various conditions is crucial for its handling, storage, and formulation.

  • Solid-State Stability: Thiophene derivatives are generally stable at room temperature when protected from light and moisture. Long-term stability studies should be conducted according to ICH guidelines.

  • Solution Stability: The stability of the compound in different solvents and at various pH values should be investigated. Degradation can be monitored by HPLC, looking for the appearance of new peaks and a decrease in the parent compound's peak area over time.

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid. While experimental data for this specific molecule is limited, this document offers a robust framework for its characterization, combining predictive data with detailed, validated experimental protocols. The insights and methodologies presented herein are intended to empower researchers in their exploration of this promising compound and to facilitate its potential development in various scientific and industrial applications.

References

  • Sinfoo Biotech. n-(3-carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid. [Link][2]

  • Proactive Molecular Research. N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid. [Link][1]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

Sources

N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Investigational Mechanism of Action of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid

Disclaimer: The compound N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid is a known chemical entity, available from research chemical suppliers[1][2][3]. However, as of the current date, there is a notable absence of published scientific literature detailing its specific mechanism of action, biological targets, or therapeutic applications. This guide, therefore, presents a scientifically inferred and potential mechanism of action based on the well-documented biological activities of structurally related compounds containing the thiophene core and succinamic acid moieties. The proposed mechanisms and experimental protocols outlined herein are intended to serve as a foundational framework for future research and validation.

Introduction: Unveiling the Potential of a Novel Thiophene Derivative

The field of medicinal chemistry continuously seeks novel molecular scaffolds that can be leveraged for the development of new therapeutic agents. Thiophene, a sulfur-containing heterocyclic compound, has emerged as a "privileged scaffold" due to the diverse and potent biological activities exhibited by its derivatives[4][5]. A multitude of thiophene-containing compounds have been successfully developed into approved drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases[4][6].

This guide focuses on N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid, a molecule that combines the established thiophene core with a succinamic acid side chain. While direct experimental data on this specific compound is lacking, its structural features suggest a strong potential for biological activity. By dissecting its chemical architecture and drawing parallels with well-characterized analogues, we can construct a robust hypothesis regarding its mechanism of action, thereby providing a roadmap for its investigation as a potential drug candidate.

Structural and Mechanistic Insights from the Thiophene Core

The core of the molecule is a 2-amino-3-carbamoyl-4,5-dimethyl-thiophene ring. This substituted thiophene moiety is a recurring motif in a vast number of biologically active compounds, and its presence suggests several potential mechanisms of action.

Anticancer Potential: Targeting Cellular Proliferation and Signaling

Thiophene derivatives have demonstrated significant promise as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and survival[7][8]. The anticancer activity of these compounds is often attributed to their ability to interfere with key signaling pathways that are dysregulated in cancer cells[7].

Proposed Mechanism: Based on the activities of related 2-aminothiophene derivatives, N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid could potentially exert its anticancer effects by:

  • Inhibition of Protein Kinases: Many thiophene-based compounds are known to be potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: It could potentially halt the progression of the cell cycle, thereby preventing the uncontrolled proliferation of cancer cells[9].

The cytostatic and antiproliferative effects observed in other 2-amino thiophene derivatives suggest that this compound could be a promising candidate for further investigation as an anticancer drug[9].

Antimicrobial and Antifungal Activity: Disrupting Essential Cellular Processes

The thiophene ring is also a key component of many antimicrobial and antifungal agents[10][11][12]. These compounds often work by inhibiting enzymes that are essential for the survival of microorganisms.

Proposed Mechanism: A particularly compelling hypothesis for the antifungal activity of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid relates to the inhibition of succinate dehydrogenase (SDH). SDH is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Several thiophene-carboxamide derivatives have been identified as potent SDH inhibitors[13]. Given the presence of both a thiophene ring and a succinamic acid moiety, which mimics the natural substrate succinate, it is plausible that this compound could act as a competitive inhibitor of SDH in fungi.

Furthermore, thiophene derivatives have been shown to possess broad-spectrum antibacterial activity, potentially through mechanisms such as the inhibition of bacterial enzymes or the disruption of cell membrane integrity[14].

Anti-inflammatory Properties: Modulation of Inflammatory Pathways

Several commercially available anti-inflammatory drugs, such as tiaprofenic acid and tinoridine, feature a thiophene ring in their structure[4][6]. These drugs typically function by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.

Proposed Mechanism: N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid may exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators like prostaglandins and leukotrienes through the blockade of COX and LOX enzymes.

The Role of the Succinamic Acid Side Chain

The succinamic acid moiety is not merely a passive component of the molecule. Its structural similarity to succinate, the natural substrate of SDH, is a key feature that points towards the potential for SDH inhibition, as discussed earlier. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions with biological targets, enhancing the binding affinity and specificity of the compound.

Proposed Experimental Validation: A Roadmap to Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a systematic and multi-pronged experimental approach is necessary. The following protocols outline a self-validating system to rigorously test the biological activities of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid.

In Vitro Enzyme Inhibition Assays

Objective: To determine if the compound directly inhibits the activity of key enzymes implicated in its proposed mechanisms of action.

  • Succinate Dehydrogenase (SDH) Inhibition Assay:

    • Isolate mitochondria from a suitable fungal species (e.g., Sclerotinia sclerotiorum).

    • Prepare a reaction mixture containing the mitochondrial fraction, a suitable substrate (e.g., succinate), and a chromogenic electron acceptor (e.g., 2,6-dichlorophenolindophenol).

    • Add varying concentrations of the test compound to the reaction mixture.

    • Monitor the reduction of the electron acceptor spectrophotometrically to determine the rate of SDH activity.

    • Calculate the IC50 value of the compound.

  • COX-1/COX-2 Inhibition Assay:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

    • Follow the manufacturer's protocol to assess the ability of the test compound to inhibit the peroxidase activity of COX-1 and COX-2.

    • Determine the IC50 values for both enzymes to assess the compound's potency and selectivity.

Cell-Based Assays

Objective: To evaluate the effects of the compound on cellular processes in relevant cell lines.

  • Anticancer Activity (MTT Assay):

    • Seed cancer cell lines (e.g., HeLa, PANC-1) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 24 and 48 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.

  • Antifungal Activity (Minimum Inhibitory Concentration - MIC):

    • Prepare a serial dilution of the test compound in a suitable broth medium.

    • Inoculate each dilution with a standardized suspension of a fungal strain.

    • Incubate the cultures under appropriate conditions.

    • Determine the MIC as the lowest concentration of the compound that visibly inhibits fungal growth.

In Vivo Models

Objective: To assess the efficacy of the compound in a living organism.

  • Carrageenan-Induced Paw Edema Model (Anti-inflammatory):

    • Administer the test compound or a vehicle control to a group of rats.

    • After a set period, induce inflammation by injecting carrageenan into the paw of each rat.

    • Measure the volume of the paw at regular intervals to quantify the extent of edema.

    • Compare the paw volume in the treated group to the control group to determine the anti-inflammatory effect.

Data Presentation and Visualization

Table 1: Summary of Inferred Biological Activities and Proposed Mechanisms
Biological ActivityProposed Mechanism of ActionKey Molecular Target(s)
Anticancer Inhibition of cell proliferation, induction of apoptosis, cell cycle arrestProtein kinases, apoptotic regulators, cell cycle proteins
Antifungal Inhibition of mitochondrial respirationSuccinate Dehydrogenase (SDH)
Anti-inflammatory Inhibition of prostaglandin and leukotriene synthesisCyclooxygenase (COX-1/COX-2), Lipoxygenase (LOX)
Antibacterial Disruption of essential enzymatic activity or cell membrane integrityVarious bacterial enzymes, cell membrane components
Diagrams of Proposed Mechanisms and Workflows

G cluster_0 Proposed Anticancer Mechanism Compound N-(3-Carbamoyl-4,5-dimethyl- thiophen-2-yl)-succinamic acid Kinase Protein Kinase Inhibition Compound->Kinase Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycle Cell Cycle Arrest Compound->CellCycle CancerCell Cancer Cell Kinase->CancerCell Inhibits Signaling Apoptosis->CancerCell Triggers Death CellCycle->CancerCell Halts Division Proliferation Decreased Proliferation CancerCell->Proliferation

Caption: Proposed anticancer signaling pathway.

G cluster_1 Proposed Antifungal Mechanism Compound N-(3-Carbamoyl-4,5-dimethyl- thiophen-2-yl)-succinamic acid SDH Succinate Dehydrogenase (SDH) Compound->SDH Competitive Inhibition Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Succinate Succinate Succinate->SDH ATP ATP Production ETC->ATP

Caption: Proposed SDH inhibition mechanism.

G cluster_2 Experimental Validation Workflow start Compound Synthesis & Purification invitro In Vitro Enzyme Assays (SDH, COX) start->invitro cellbased Cell-Based Assays (MTT, MIC) start->cellbased data Data Analysis & Interpretation invitro->data invivo In Vivo Models (Paw Edema) cellbased->invivo invivo->data

Caption: Experimental validation workflow.

Conclusion: A Promising Lead for Further Development

While direct experimental evidence for the mechanism of action of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid is currently unavailable, a thorough analysis of its structural components strongly suggests its potential as a multi-faceted therapeutic agent. The presence of the 2-amino-3-carbamoyl-4,5-dimethyl-thiophene core, a well-established pharmacophore, combined with the succinamic acid side chain, points towards probable anticancer, antifungal, and anti-inflammatory activities. The proposed mechanisms, including the inhibition of protein kinases, succinate dehydrogenase, and COX/LOX enzymes, provide a solid foundation for future research.

The experimental protocols outlined in this guide offer a clear path forward for the systematic investigation of this compound. Through rigorous in vitro and in vivo testing, the true therapeutic potential of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid can be unlocked, potentially leading to the development of a novel and effective drug for the treatment of a range of human diseases.

References

Sources

Unlocking the Therapeutic Potential of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Structural Curiosity to Therapeutic Candidate

To the dedicated researchers, scientists, and pioneers in drug development, this document serves as a comprehensive technical guide into the preclinical evaluation of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid. While direct biological data for this specific molecule is not yet publicly available, its chemical architecture, combining a substituted thiophene ring with a succinamic acid moiety, places it at the intersection of two pharmacologically significant compound classes. This guide is therefore structured as a strategic roadmap, moving from foundational characterization to a robust, multi-pronged screening cascade designed to unveil its therapeutic promise. We will proceed with the scientific integrity and logical rigor required to transform a molecule of interest into a viable clinical candidate.

Section 1: Molecular Scaffolding and Inferred Biological Relevance

N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid (Molecular Formula: C₁₁H₁₄N₂O₄S, Molecular Weight: 270.30 g/mol ) is a fascinating hybrid structure.[1][2][3][4] The presence of the thiophene core is of immediate interest, as this sulfur-containing heterocycle is a privileged scaffold in medicinal chemistry, known to be a bioisostere of the phenyl ring and a component of numerous FDA-approved drugs.[5][6] Thiophene derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties.[5][7][8]

The succinamic acid fragment, on the other hand, suggests potential roles in modifying physicochemical properties such as solubility and bioavailability, crucial for drug delivery.[9] Furthermore, derivatives of succinamic acid are being investigated for their own intrinsic biological activities, including anticancer effects through the induction of apoptosis.[10]

Hypothesized Areas of Biological Activity:

Based on this structural analysis, we can logically infer several potential therapeutic avenues for investigation:

  • Anti-inflammatory Activity: Many thiophene-based compounds are known to modulate inflammatory pathways, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[8][11]

  • Anticancer Activity: The thiophene moiety is present in several anticancer agents, and carboxamide derivatives, in particular, have been explored as potent therapeutics.[12] The succinamic acid portion could also contribute to antiproliferative effects.[10]

  • Antimicrobial and Antifungal Activity: The structural alerts within the molecule suggest potential for antimicrobial and antifungal efficacy, a common feature of thiophene derivatives.[5][7]

This guide will now detail the experimental workflows to systematically test these hypotheses.

Section 2: Foundational Characterization and Assay Development

Prior to any biological screening, a thorough physicochemical characterization of the compound is paramount. This establishes a baseline for quality control and informs formulation development for subsequent in vitro and in vivo studies.

Physicochemical Profiling

A summary of essential physicochemical parameters to be determined is presented in Table 1.

ParameterMethodRationale
Purity High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS)To ensure the absence of impurities that could confound biological data.
Identity Confirmation ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS)To verify the chemical structure of the synthesized compound.
Aqueous Solubility Thermodynamic or Kinetic Solubility Assays (e.g., shake-flask method)To determine the solubility in physiological buffers, which is critical for designing in vitro assays and for oral bioavailability.
LogP/LogD Calculated and experimental (e.g., octanol-water partition)To predict membrane permeability and general drug-likeness.
Chemical Stability Stability testing in relevant buffers (pH 2.0, 7.4, 9.0) and in the presence of light and elevated temperatures.To understand the compound's shelf-life and stability under experimental conditions.
Stock Solution Preparation and Handling

For all in vitro experiments, a validated protocol for stock solution preparation is crucial.

Protocol 2.2.1: Preparation of DMSO Stock Solution

  • Accurately weigh 10 mg of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid.

  • Dissolve the compound in an appropriate volume of sterile, anhydrous dimethyl sulfoxide (DMSO) to achieve a final concentration of 10 mM.

  • Gently vortex until the compound is fully dissolved.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Causality Note: DMSO is a common solvent for initial in vitro screening due to its ability to dissolve a wide range of organic molecules. However, it is essential to include a vehicle control (DMSO alone) in all experiments to account for any solvent-induced effects. The final concentration of DMSO in the cell culture medium should typically not exceed 0.5%.

Section 3: The Anti-inflammatory Screening Cascade

The investigation into the anti-inflammatory potential will follow a tiered approach, starting with broad cellular assays and progressing to more specific mechanistic studies.

Tier 1: Cellular Assays for General Anti-inflammatory Effects

Protocol 3.1.1: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with a serial dilution of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Inflammatory Challenge: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration, a stable metabolite of NO, using the Griess reagent.

  • Cell Viability Assay: Concurrently, assess cell viability using a standard method like the MTT or PrestoBlue™ assay to rule out cytotoxicity-mediated reduction in NO production.

Self-Validating System: The inclusion of a positive control (dexamethasone) validates the assay's responsiveness. The parallel cytotoxicity assay ensures that any observed decrease in NO is due to an anti-inflammatory effect and not cell death.

Tier 2: Mechanistic Assays - COX and LOX Inhibition

Should the compound show significant activity in the cellular assay, the next logical step is to investigate its effect on key enzymes in the inflammatory cascade.

Protocol 3.2.1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Commercially available enzyme-based assay kits (e.g., from Cayman Chemical) provide a standardized method to assess the inhibitory activity against both COX-1 and COX-2 isoforms.

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.

  • Incubation: In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: Incubate for a specified time at 37°C and then measure the product (prostaglandin F2α) using a colorimetric or fluorescent method.

  • Data Analysis: Calculate the IC₅₀ value for each isoform to determine the compound's potency and selectivity.

Causality Note: Differentiating between COX-1 and COX-2 inhibition is crucial. Selective COX-2 inhibitors are generally preferred as they are associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Diagram 3.1: Anti-inflammatory Screening Workflow

G cluster_0 Tier 1: Cellular Screening cluster_1 Tier 2: Mechanistic Assays a RAW 264.7 Cell Culture b LPS Stimulation a->b c Griess Assay for NO b->c d MTT Assay for Viability b->d e COX-1/COX-2 Inhibition Assay c->e If Active & Non-toxic f 5-LOX Inhibition Assay c->f If Active & Non-toxic g IC50 Determination e->g f->g G cluster_0 Tier 1: Proliferation cluster_1 Tier 2: Mechanism of Death a Cancer Cell Line Panel b 72h Compound Incubation a->b c SRB/CellTiter-Glo Assay b->c d GI50 Calculation c->d e Annexin V/PI Staining d->e If GI50 is potent f Caspase-3/7 Activation Assay d->f If GI50 is potent h Western Blot for PARP Cleavage d->h If GI50 is potent g Flow Cytometry Analysis e->g f->g

Caption: A logical progression for anticancer drug discovery.

Tier 3: Target Identification and Pathway Analysis

Should the compound prove to be a potent inducer of apoptosis, further investigation into the underlying molecular mechanisms is warranted.

  • Caspase Activation Assays: Measurement of the activity of key executioner caspases (caspase-3 and -7) can confirm the involvement of the apoptotic machinery. [13]* Western Blot Analysis: Probing for the cleavage of PARP (poly [ADP-ribose] polymerase), a substrate of activated caspase-3, provides further evidence of apoptosis. Additionally, the expression levels of pro- and anti-apoptotic proteins from the Bcl-2 family (e.g., Bax, Bak, Bcl-2, Mcl-1) can be examined.

  • Cell Cycle Analysis: Staining of cells with a DNA-intercalating dye (e.g., PI) followed by flow cytometry can reveal if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).

Section 5: Antimicrobial and Antifungal Screening

The potential antimicrobial and antifungal activities can be assessed using standard broth microdilution methods.

Protocol 5.1.1: Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Panel: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

  • Broth Microdilution: In a 96-well plate, perform a serial two-fold dilution of the test compound in the appropriate growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Section 6: Concluding Remarks and Future Directions

This technical guide provides a comprehensive and logically structured framework for the initial preclinical evaluation of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid. By systematically investigating its potential anti-inflammatory, anticancer, and antimicrobial properties, researchers can efficiently and rigorously determine its therapeutic potential. Positive results from this screening cascade would provide a strong rationale for advancing the compound to more complex in vivo models of disease, pharmacokinetic studies, and ultimately, towards clinical development. The journey from a chemical structure to a life-saving therapy is long and challenging, but it begins with the foundational and methodical scientific inquiry outlined herein.

References

  • Title: Therapeutic Potential of Thiophene Compounds: A Mini-Review Source: PubMed URL: [Link]

  • Title: Therapeutic Potential of Thiophene Compounds: A Mini-Review Source: ResearchGate URL: [Link]

  • Title: Thiophene-Based Compounds with Potential Anti-Inflammatory Activity Source: MDPI URL: [Link]

  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Thiophene-Based Compounds with Potential Anti-Inflammatory Activity Source: PubMed URL: [Link]

  • Title: Parallel synthesis and yeast growth inhibition screening of succinamic acid libraries Source: PubMed URL: [Link]

  • Title: A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids Source: Beilstein Archives URL: [Link]

  • Title: Drug Delivery Succinic Acid Derivatives Market | Global Market Analysis Report - 2036 Source: LinkedIn URL: [Link]

  • Title: A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids Source: MDPI URL: [Link]

  • Title: Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives Source: MDPI URL: [Link]

  • Title: Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line Source: PubMed URL: [Link]

  • Title: N-(3-Carbamoyl-4.5-dimethyl-thiophen-2-yl)-succinamic acid Source: Proactive Molecular Research URL: [Link]

  • Title: n-(3-carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid - Sinfoo Biotech Source: Sinfoo Biotech URL: [Link]

  • Title: Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors Source: PMC - PubMed Central URL: [Link]

  • Title: Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation Source: National Institutes of Health (NIH) URL: [Link]

Sources

A Technical Guide to the Discovery, Synthesis, and Application of Novel Thiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the thiophene scaffold, a cornerstone of modern chemistry. We will journey from its serendipitous discovery to its current status as a "privileged structure" in medicinal chemistry and a key component in materials science. This document is structured to provide not just procedural knowledge but a deep understanding of the causality behind synthetic choices and the chemical logic that has driven the evolution of thiophene chemistry.

Part 1: The Serendipitous Discovery and Early History of Thiophene

The story of thiophene is a classic example of scientific discovery arising from a chemical anomaly. For years, the "indophenin test," which produced a deep blue dye upon mixing isatin and sulfuric acid with benzene, was considered a characteristic reaction of benzene itself.

The Discovery by Viktor Meyer (1882)

In 1882, the German chemist Viktor Meyer, while preparing for a lecture, made a pivotal observation.[1][2][3] He found that highly purified benzene, prepared by the decarboxylation of benzoic acid, failed to produce the blue color in the indophenin test.[4][5] This led him to the brilliant deduction that the reaction was not due to benzene but to an unknown contaminant present in crude benzene sourced from coal tar.[3][4][5] Through meticulous isolation, Meyer identified a sulfur-containing heterocyclic compound.[4][6] He named it "thiophene," a combination of the Greek words theion (sulfur) and phaino (to show or appear), reflecting its discovery through a color reaction.[4][7] This discovery unveiled a new class of aromatic compounds that closely resembled benzene in their physical and chemical properties, a concept now known as bioisosterism.[4][8]

Experimental Protocol: The Classic Indophenin Test

This protocol outlines the original test that led to thiophene's discovery. It serves as a qualitative test for the presence of thiophene in samples like unpurified benzene.

Objective: To qualitatively detect the presence of thiophene.

Materials:

  • Sample to be tested (e.g., commercial-grade benzene)

  • Isatin crystals

  • Concentrated sulfuric acid (H₂SO₄)

  • Test tube

Procedure:

  • Sample Preparation: Place approximately 1 mL of the sample into a clean, dry test tube.

  • Reagent Addition: Add a single crystal of isatin to the sample.

  • Acidification: Carefully add 2-3 drops of concentrated sulfuric acid down the side of the test tube. Caution: Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE).

  • Observation: Gently agitate the mixture. The formation of a deep blue or greenish-blue color indicates the presence of thiophene.[4]

The chemical causality for this test lies in the electrophilic substitution of the electron-rich thiophene ring with a protonated isatin molecule, which forms the colored indophenin dye.[4]

Key Milestones in Early Thiophene Chemistry

The discovery of thiophene spurred immediate and intense research into its synthesis and reactivity, establishing the foundations of its chemistry.

YearMilestoneSignificance
1882 Viktor Meyer discovers and isolates thiophene.[4][5]Identified a new class of aromatic heterocyclic compounds.
1883 Viktor Meyer reports the first synthesis of thiophene from acetylene and sulfur.[3][4]Established the fundamental ring structure and reactivity of thiophene.
1884 The Paal-Knorr thiophene synthesis is developed.[4][9]Provided a versatile method for synthesizing substituted thiophenes from 1,4-dicarbonyl compounds.[9]
1885 The Volhard–Erdmann cyclization is described.[3][4]Offered another classical pathway for thiophene ring formation.
1966 The Gewald aminothiophene synthesis is reported.[4][10]Unveiled a key method for the synthesis of 2-aminothiophenes, vital building blocks in medicinal chemistry.[4][11]

Part 2: Foundational Synthetic Methodologies for the Thiophene Core

The construction of the thiophene ring from acyclic precursors is a fundamental challenge in organic synthesis. Several named reactions have become the workhorses for creating a diverse range of thiophene derivatives. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

Paal-Knorr Thiophene Synthesis (1884)

This method remains one of the most direct routes to substituted thiophenes.[9]

Core Logic: The reaction involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent.[9][12] The driving force is the formation of the stable aromatic thiophene ring.

Causality of Reagent Choice: Strong sulfurizing and dehydrating agents are required. Phosphorus pentasulfide (P₄S₁₀) was used traditionally, but Lawesson's reagent is now more common due to its better solubility and milder reaction conditions.[9] These reagents convert the carbonyl oxygens to thiones (thioketones) and facilitate the subsequent dehydration to form the aromatic ring.[13]

Mechanism: The reaction is believed to proceed through the formation of a thioketone intermediate, followed by enolization (or thioenolization) and intramolecular nucleophilic attack to form a five-membered ring. Subsequent dehydration yields the aromatic thiophene.[9][13] Early hypotheses suggesting the reaction proceeded via a furan intermediate were disproven.[9][12]

Paal_Knorr_Mechanism start 1,4-Dicarbonyl intermediate1 Monothioketone start->intermediate1 + Sulfurizing Agent sulfurizing_agent P₄S₁₀ or Lawesson's Reagent intermediate2 Dihydroxy -dihydrothiophene (Tautomerization) intermediate1->intermediate2 Tautomerization & Intramolecular Attack intermediate3 Cyclized Intermediate product Thiophene intermediate2->product Dehydration dehydration - 2H₂O

Caption: Paal-Knorr Thiophene Synthesis Workflow.

Experimental Protocol: Synthesis of 2,5-Dimethylthiophene

Objective: To synthesize 2,5-dimethylthiophene from acetonylacetone (a 1,4-dicarbonyl).

Materials:

  • Acetonylacetone (hexane-2,5-dione)

  • Lawesson's reagent

  • Anhydrous toluene (solvent)

  • Round-bottom flask, condenser, heating mantle

  • Magnetic stirrer

Procedure:

  • Setup: Assemble a reflux apparatus consisting of a round-bottom flask, condenser, and a drying tube. The system should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add acetonylacetone (1 equivalent) and anhydrous toluene. Begin stirring.

  • Sulfurization: Add Lawesson's reagent (0.5 equivalents) to the solution portion-wise to control the initial reaction.

  • Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Quench by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Gewald Aminothiophene Synthesis (1966)

The Gewald reaction is a powerful multi-component reaction that provides direct access to highly functionalized 2-aminothiophenes, which are invaluable precursors in drug discovery.[4][11][14]

Core Logic: This one-pot synthesis involves the condensation of a ketone (or aldehyde) with an α-cyanoester in the presence of elemental sulfur and a base.[10][15]

Causality of Reagent Choice:

  • Carbonyl & Cyanoester: These form the carbon backbone of the thiophene ring. The cyano group is an essential electron-withdrawing group that activates the adjacent methylene for condensation.

  • Elemental Sulfur (S₈): Serves as the heteroatom source.

  • Base (e.g., Morpholine, Diethylamine): Acts as a catalyst for the initial Knoevenagel-Cope condensation and subsequent steps.[14]

Mechanism: The reaction is initiated by a Knoevenagel-Cope condensation between the carbonyl compound and the α-cyanoester to form an α,β-unsaturated nitrile.[11][14] This intermediate is then attacked by a sulfur nucleophile, followed by intramolecular cyclization and tautomerization to yield the final 2-aminothiophene.[11]

Gewald_Workflow ketone Ketone/ Aldehyde step1 Knoevenagel-Cope Condensation ketone->step1 cyanoester α-Cyanoester cyanoester->step1 sulfur Elemental Sulfur (S₈) step2 Sulfur Addition & Cyclization sulfur->step2 base Base Catalyst (e.g., Morpholine) base->step1 Catalyzes intermediate α,β-Unsaturated Nitrile step1->intermediate intermediate->step2 product 2-Aminothiophene step2->product

Caption: Gewald Aminothiophene Synthesis Workflow.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Objective: To synthesize a substituted 2-aminothiophene using the Gewald reaction.

Materials:

  • Cyclohexanone (ketone)

  • Ethyl cyanoacetate (α-cyanoester)

  • Elemental sulfur powder

  • Morpholine (base)

  • Ethanol (solvent)

Procedure:

  • Mixing: In a round-bottom flask equipped with a magnetic stirrer and condenser, combine cyclohexanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add morpholine (0.5 equivalents) dropwise to the stirred mixture at room temperature.

  • Reaction: Gently heat the mixture to 40-50°C and stir for 2-3 hours. The reaction is often accompanied by the evolution of hydrogen sulfide (H₂S - handle in a well-ventilated fume hood ).

  • Precipitation: After the reaction period, cool the mixture in an ice bath. The product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Fiesselmann Thiophene Synthesis

This synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives, a different substitution pattern than the Paal-Knorr or Gewald methods.[16][17]

Core Logic: The reaction is a condensation of α,β-acetylenic esters with thioglycolic acid or its esters in the presence of a base.[6][16][18]

Mechanism: The reaction initiates with a base-catalyzed Michael addition of the thiol from thioglycolic acid to the alkyne.[16] This is followed by a second conjugate addition and an intramolecular cyclization (Dieckmann-like condensation). Subsequent elimination steps lead to the formation of the aromatic thiophene ring.[6][16]

Fiesselmann_Mechanism alkyne α,β-Acetylenic Ester step1 Michael Addition alkyne->step1 thiol Thioglycolic Acid Ester thiol->step1 base Base base->step1 Catalyzes intermediate1 Vinyl Thioether step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Thiolane Intermediate step2->intermediate2 step3 Elimination & Tautomerization intermediate2->step3 product 3-Hydroxy- Thiophene step3->product

Caption: Fiesselmann Thiophene Synthesis Mechanism.

Part 3: The Thiophene Scaffold in Modern Drug Discovery

From its humble beginnings, thiophene has evolved into a cornerstone of medicinal chemistry.[4] Its unique electronic properties and ability to act as a bioisosteric replacement for the phenyl ring have enabled the development of numerous therapeutic agents.[4][19]

A "Privileged Scaffold"

Thiophene is considered a "privileged scaffold," a molecular framework that is capable of providing ligands for diverse biological targets. This status is due to several factors:

  • Bioisosterism: The thiophene ring is similar in size and electronics to a benzene ring, allowing it to mimic phenyl groups in drug candidates, often with improved metabolic stability, potency, or pharmacokinetic profiles.[4]

  • Synthetic Versatility: As demonstrated, a rich variety of synthetic methods allows for precise control over substitution patterns, enabling fine-tuning of a molecule's properties.

  • Diverse Biological Activities: Thiophene derivatives exhibit a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS effects.[6][19][20][21]

The significance of this scaffold is highlighted by its prevalence in pharmaceuticals; an analysis of US FDA-approved drugs from 2013-2023 ranked the thiophene moiety 4th among sulfur-containing drugs.[7]

Therapeutic Impact: Landmark Thiophene-Containing Drugs

The incorporation of the thiophene ring has led to blockbuster drugs across multiple therapeutic areas.[4]

Drug NameTherapeutic ClassIndication(s)Role of Thiophene Moiety
Clopidogrel Antiplatelet AgentPrevention of heart attack and strokeThe thiophene ring is essential for metabolic activation by cytochrome P450 enzymes to the active drug that irreversibly blocks the P2Y₁₂ receptor.
Olanzapine Atypical AntipsychoticSchizophrenia, Bipolar disorderThe thienobenzodiazepine core is crucial for its binding affinity to dopamine and serotonin receptors.
Ticarcillin Antibiotic (Penicillin analog)Bacterial infections, especially Pseudomonas aeruginosaServes as a bioisostere for the phenyl group in earlier penicillins, contributing to an enhanced spectrum of activity.[4]
Raltitrexed Anticancer (Antimetabolite)Colorectal cancerThe thiophene ring mimics the natural folate substrate, allowing the drug to inhibit the thymidylate synthase enzyme, halting DNA synthesis in cancer cells.[7]
Duloxetine Antidepressant (SNRI)Major depressive disorder, anxiety, fibromyalgiaThe naphthyl and thiophene groups are key pharmacophoric elements for binding to serotonin and norepinephrine transporters.
Suprofen NSAIDOcular inflammationThe thiophene ring is part of the core structure responsible for inhibiting cyclooxygenase (COX) enzymes.[7]
Signaling Pathway Example: Clopidogrel's Antiplatelet Action

Clopidogrel_Pathway clopidogrel Clopidogrel (Prodrug) (Thiophene-based) cyp450 CYP450 Enzymes (in Liver) clopidogrel->cyp450 Metabolism active_metabolite Active Metabolite cyp450->active_metabolite p2y12 P2Y₁₂ Receptor (on Platelet) active_metabolite->p2y12 Binds to active_metabolite->p2y12 inhibition Irreversible Inhibition no_activation Platelet Activation Blocked p2y12->no_activation Leads to adp ADP adp->p2y12 Activates

Caption: Mechanism of action for the antiplatelet drug Clopidogrel.

Part 4: Thiophenes Beyond Medicine: A Role in Materials Science

While the impact of thiophene on medicine is profound, its utility extends into the realm of materials science, primarily through the development of conductive polymers.

Polythiophenes: These polymers consist of repeating thiophene units. The delocalized π-electrons along the polymer backbone allow for electrical conductivity when the material is "doped." This property makes them highly valuable in organic electronics.[7][22]

Applications:

  • Organic Light-Emitting Diodes (OLEDs): Used in displays for phones and televisions.

  • Organic Field-Effect Transistors (OFETs): Components in flexible electronics and sensors.

  • Organic Photovoltaics (OPVs): Used in creating flexible, lightweight solar cells.

The synthetic accessibility and tunable electronic properties of thiophene derivatives continue to drive innovation in these fields.[22]

Conclusion

From its discovery as an impurity in benzene, thiophene has charted an extraordinary course through the landscape of chemical science.[4] Its structural similarity to benzene provided an early clue to its potential, but it was the development of robust and versatile synthetic methodologies that unlocked its true power. Today, the thiophene ring is a testament to the value of fundamental chemical discovery, serving as an indispensable scaffold for medicinal chemists in the fight against disease and for materials scientists engineering the technologies of the future. The continued exploration of thiophene chemistry promises to yield new therapeutic agents and advanced materials, further cementing its status as a truly privileged and impactful heterocycle.[22][23]

References

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Shafi, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]

  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Wikipedia. [Link]

  • Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and Biological Screening of Thiophene Derivatives. Taylor & Francis Online. [Link]

  • Sabat, M., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]

  • Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • ResearchGate. (n.d.). Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. [Link]

  • Encyclopedia.com. (n.d.). Meyer, Victor. Encyclopedia.com. [Link]

  • Wikipedia. (n.d.). Viktor Meyer. Wikipedia. [Link]

  • ResearchGate. (n.d.). Fiesselmann thiophene synthesis. ResearchGate. [Link]

  • Scribd. (n.d.). A Review On Synthesis and Medicinal Importance of Thiophene. Scribd. [Link]

  • ResearchGate. (n.d.). Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. ResearchGate. [Link]

  • ACS Publications. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Chemistry Portal. [Link]

  • SlideShare. (n.d.). Synthesis of Furan and Thiophene. SlideShare. [Link]

  • World of Chemicals. (n.d.). Viktor Meyer. World of Chemicals. [Link]

  • Wikiwand. (n.d.). Fiesselmann thiophene synthesis. Wikiwand. [Link]

  • Bentham Science. (2021). Recent Achievement in the Synthesis of Thiophenes. Bentham Science. [Link]

  • Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

  • Cognizance Journal. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]

  • ACS Publications. (n.d.). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. [Link]

  • IJPRA. (n.d.). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications. [Link]

  • YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. YouTube. [Link]

  • ResearchGate. (2024). Synthesis of thiophene and Their Pharmacological Activity. ResearchGate. [Link]

  • Britannica. (n.d.). Thiophene. Britannica. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Wikipedia. (n.d.). Thiophene. Wikipedia. [Link]

  • Impact Factor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Factor. [Link]

  • Quora. (2020). What is the Paal-Knorr synthesis of a thiophene mechanism? Quora. [Link]

  • Semantic Scholar. (n.d.). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. [Link]

  • ResearchGate. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ResearchGate. [Link]

  • Dictionary.com. (n.d.). Thiophene. Dictionary.com. [Link]

Sources

In Silico Analysis of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the in silico modeling of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid, a novel compound with potential therapeutic applications. Given the nascent stage of research on this specific molecule, this document outlines a robust, hypothetical workflow designed to elucidate its pharmacological potential. By leveraging established computational methodologies, researchers can efficiently predict biological targets, characterize molecular interactions, and assess the drug-likeness of this thiophene derivative.

The structural backbone of this molecule, featuring a substituted thiophene ring linked to a succinamic acid moiety, suggests a potential for diverse biological activities. Thiophene derivatives are known to exhibit a wide range of pharmacological properties, including anticancer and antimicrobial effects.[1][2][3][4] Similarly, compounds containing a succinamic acid fragment have been explored for various therapeutic purposes.[5] This guide will, therefore, propose a systematic approach to investigate this compound's potential, starting from target identification and culminating in a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Section 1: Target Identification and Hypothesis Generation

The initial and most critical step in the in silico evaluation of a novel compound is the identification of plausible biological targets. In the absence of experimental data for N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid, we will employ a combination of ligand-based and structure-based approaches grounded in the known activities of structurally similar molecules.

Ligand-Based Target Prediction

Ligand-based methods leverage the principle that structurally similar molecules often exhibit similar biological activities. By comparing our molecule of interest to extensive databases of known bioactive compounds, we can generate a ranked list of potential protein targets.

Experimental Protocol: Ligand-Based Target Fishing

  • 2D and 3D Structure Generation: The 2D structure of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid will be drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D conformation. Energy minimization will be performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.[6]

  • Pharmacophore Modeling: Identify the key chemical features (pharmacophore) of the molecule, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This pharmacophore model will be used to screen databases of known drugs and bioactive molecules.[7]

  • Similarity Searching: Utilize online servers and databases (e.g., PubChem, ChEMBL, SwissTargetPrediction) to perform 2D and 3D similarity searches against libraries of compounds with known biological activities.

  • Target Prioritization: The output will be a list of potential protein targets. These targets will be prioritized based on the similarity scores and their relevance to known disease pathways.

Structure-Based Target Identification (Reverse Docking)

Reverse docking, a structure-based approach, involves docking the molecule of interest against a large collection of protein structures to identify potential binding partners.

Experimental Protocol: Reverse Docking

  • Prepare Ligand: The 3D structure of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid will be prepared as described above.

  • Select a Protein Target Library: Utilize a curated library of druggable protein structures, such as the Protein Data Bank (PDB).

  • Perform High-Throughput Docking: Employ a validated docking program (e.g., AutoDock, Glide) to systematically dock the ligand into the binding sites of all proteins in the library.

  • Analyze and Rank Results: The results will be ranked based on the predicted binding affinities (docking scores). Top-ranked protein-ligand complexes will be visually inspected to assess the plausibility of the binding mode.

Based on literature precedents for similar scaffolds, potential target classes for initial investigation could include protein kinases, histone deacetylases (HDACs), and various metabolic enzymes.[8][9] For the purpose of this guide, we will hypothesize that N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid may target a protein kinase, a class of enzymes frequently implicated in cancer.

Section 2: Molecular Docking and Binding Mode Analysis

Once a putative target is identified, molecular docking is employed to predict the binding conformation and affinity of the ligand within the protein's active site. This provides valuable insights into the molecular basis of interaction.[6]

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Perform energy minimization to relieve any steric clashes.[6]

  • Ligand Preparation:

    • Prepare the 3D structure of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid as previously described.

  • Active Site Definition:

    • Define the binding site on the protein, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation:

    • Utilize a docking algorithm to explore various orientations and conformations of the ligand within the defined active site.

  • Scoring and Analysis:

    • The docking poses will be scored based on a scoring function that estimates the binding free energy. The pose with the most favorable score is considered the most likely binding mode.

    • Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Data Presentation: Predicted Binding Interactions

Interaction TypeInteracting Residue(s)Ligand Atom(s) Involved
Hydrogen Bond(e.g., ASP145)(e.g., Carbamoyl NH2)
Hydrogen Bond(e.g., LYS72)(e.g., Succinamic acid COOH)
Hydrophobic(e.g., LEU130, VAL80)(e.g., Thiophene ring)
Pi-Pi Stacking(e.g., PHE144)(e.g., Thiophene ring)

Note: This table presents hypothetical data for illustrative purposes.

Visualization: Molecular Docking Workflow

cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Select Protein Target (PDB) Grid Define Binding Site (Grid Generation) PDB->Grid Ligand Prepare Ligand (3D Structure) Dock Perform Docking Ligand->Dock Grid->Dock Score Score and Rank Poses Dock->Score Analyze Analyze Interactions Score->Analyze start Docked Complex md Molecular Dynamics Simulation (e.g., 100 ns) start->md analysis Trajectory Analysis RMSD RMSF Interaction Stability md->analysis stable Stable Complex analysis->stable Low RMSD, Persistent Interactions unstable Unstable Complex analysis->unstable High RMSD, Loss of Interactions

Caption: Decision tree for assessing complex stability from MD simulations.

Section 4: ADMET Prediction

Early assessment of a compound's ADMET properties is crucial to de-risk drug development projects. [10][11]Computational models can predict various pharmacokinetic and toxicological parameters, helping to identify potential liabilities before committing to costly experimental studies. [12][13] Experimental Protocol: In Silico ADMET Profiling

  • Physicochemical Properties: Calculate key properties such as molecular weight, logP, topological polar surface area (TPSA), and number of hydrogen bond donors/acceptors. These are often evaluated against criteria like Lipinski's Rule of Five.

  • Absorption and Distribution: Predict properties like aqueous solubility, Caco-2 cell permeability, and plasma protein binding.

  • Metabolism: Predict the sites of metabolism by cytochrome P450 enzymes.

  • Excretion: Estimate renal clearance and potential for active transport.

  • Toxicity: Predict potential toxicities such as hERG inhibition (cardiotoxicity), mutagenicity (Ames test), and hepatotoxicity.

Data Presentation: Predicted ADMET Profile

PropertyPredicted ValueAcceptable RangeAssessment
Molecular Weight270.30 g/mol < 500 g/mol Good
logP(Predicted Value)-0.4 to +5.6(Assessment)
Aqueous Solubility(Predicted Value)> 10 µM(Assessment)
Caco-2 Permeability(Predicted Value)> 1 x 10⁻⁶ cm/s(Assessment)
hERG Inhibition(Predicted Value)Low Risk(Assessment)
Ames Mutagenicity(Predicted Value)Non-mutagenic(Assessment)

Note: Predicted values are placeholders and would be generated using ADMET prediction software.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for the initial characterization of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid. By systematically applying ligand- and structure-based target identification, molecular docking, molecular dynamics simulations, and ADMET profiling, researchers can gain significant insights into the therapeutic potential of this novel compound. The integration of these computational approaches into early-stage drug discovery can accelerate the identification of promising lead candidates and guide their subsequent optimization. [14][15][16]

References

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). Google Books.
  • Computational approaches to drug design | Drug Discovery News. (n.d.). Drug Discovery News.
  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023, October 10). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (n.d.). Google Books.
  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (n.d.). Deep Origin. Retrieved from [Link]

  • Updates on Drug Designing Approach Through Computational Strategies: a Review. (n.d.). Google Books.
  • Computational Methods in Drug Discovery. (2012, January 1). PubMed Central. Retrieved from [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • How do you predict ADMET properties of drug candidates? - Aurlide. (2025, September 27). Aurlide. Retrieved from [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024, May 22). National Institutes of Health. Retrieved from [Link]

  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. (n.d.). Simulations Plus. Retrieved from [Link]

  • Computational Drug Design. (n.d.). Apple Academic Press. Retrieved from [Link]

  • Synthesis, characterization, anticancer activity, and molecular docking of novel maleimide-succinimide derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]

  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2020, December 26). MDPI. Retrieved from [Link]

  • N-(3-Carbamoyl-4.5-dimethyl-thiophen-2-yl)-succinamic acid. (n.d.). Proactive Molecular Research. Retrieved from [Link]

  • n-(3-carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid. (n.d.). Sinfoo Biotech. Retrieved from [Link]

  • Molecular Docking, MD Simulation, Synthesis, DFT, and Biological Evaluations of Newer Generation Imidazolo-Triazole Hydroxamic A. (2024, November 6). ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line. (2022, November 29). National Institutes of Health. Retrieved from [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022, January 14). MDPI. Retrieved from [Link]

  • Design and development of ((4-methoxyphenyl)carbamoyl) (5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)amide analogues as Mycobacterium tuberculosis ketol-acid reductoisomerase inhibitors. (2020, May 1). PubMed. Retrieved from [Link]

  • N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. (2020, December 17). National Institutes of Health. Retrieved from [Link]

  • Three-dimensional structure of carbamoyl phosphate and succinate bound to aspartate carbamoyltransferase. (1987, October 20). PubMed. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A High-Throughput Screening Strategy for the Functional Characterization of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid in high-throughput screening (HTS) campaigns. While the specific biological targets of this compound are not yet fully elucidated, its core structure, a substituted thiophene, is a privileged scaffold found in numerous compounds with demonstrated bioactivity. This application note outlines a strategic, multi-pronged HTS approach to systematically investigate its potential as an anticancer and antifungal agent. We provide detailed, field-proven protocols for primary screening assays, including cell viability and fungal growth inhibition, and discuss the underlying scientific principles for robust assay development, validation, and data interpretation.

Introduction: The Thiophene Scaffold as a Basis for Discovery

N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid is a small molecule featuring a substituted thiophene ring. The thiophene nucleus is a common motif in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer and antifungal properties[1][2]. The presence of both a carbamoyl and a succinamic acid group suggests multiple potential points for interaction with biological macromolecules, making it an intriguing candidate for unbiased screening.

Given the lack of specific target information for this particular molecule, a phenotypic screening approach is the most logical starting point. Phenotypic screening allows for the discovery of compounds that produce a desired biological effect in a cellular or organismal context, without prior knowledge of the specific molecular target[3]. This note will detail two parallel screening funnels to assess the compound's potential efficacy against cancer cell lines and pathogenic fungi.

Core Principles for a Robust HTS Campaign

The success of any HTS campaign hinges on meticulous assay design and validation. The goal is to create a sensitive, reproducible, and scalable process that can reliably distinguish true "hits" from experimental noise[3][4].

Assay Miniaturization and Automation

Transitioning assays to a high-density format (e.g., 384- or 1536-well plates) is essential for screening large compound libraries efficiently. Automation, including robotic liquid handlers and plate readers, minimizes human error, ensures consistency, and increases throughput[5][6].

Statistical Validation: The Z'-Factor

Before initiating a full screen, the quality of the assay must be statistically validated. The Z'-factor is a widely accepted metric for evaluating the quality of an HTS assay[7][8]. It measures the separation between the distributions of the positive and negative controls.

Formula for Z'-Factor:



Where:

  • 
     = mean of the positive control
    
  • 
     = standard deviation of the positive control
    
  • 
     = mean of the negative control
    
  • 
     = standard deviation of the negative control
    
Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls; suitable for HTS.[9][10]
0 to 0.5AcceptableThe assay may be acceptable but requires careful monitoring.
< 0UnacceptableThe assay is not suitable for screening.[11]

A pilot screen with a small subset of a compound library is recommended to ensure the Z'-factor remains robust under screening conditions[9].

HTS Funnel 1: Anticancer Activity Screening

This screening funnel is designed to identify cytotoxic or cytostatic effects of the compound on cancer cells. A common and effective primary screen is a cell viability assay, followed by more specific secondary assays like apoptosis detection to elucidate the mechanism of action.

Primary Screen: Cell Viability Assay

A widely used method for determining cell viability is to measure intracellular ATP levels, as ATP is a marker of metabolically active cells[12]. Commercially available reagents, such as CellTiter-Glo® (Promega), provide a robust, luminescence-based "add-mix-measure" protocol ideal for HTS[13].

This protocol is adapted for 3D cell culture (spheroids) as they often better represent the physiological environment of tumors compared to 2D monolayers.

  • Cell Seeding:

    • Culture a cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.

    • Trypsinize and resuspend cells in appropriate media to a concentration of 2 x 10⁴ cells/mL.

    • Using a multichannel pipette or automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well, ultra-low attachment, round-bottom plate.

    • Centrifuge the plate at 300 x g for 5 minutes to facilitate spheroid formation.

    • Incubate for 48-72 hours at 37°C, 5% CO₂ to allow for robust spheroid formation.

  • Compound Addition:

    • Prepare a stock solution of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid in 100% DMSO. Create a dilution series to test a range of concentrations (e.g., from 0.1 µM to 100 µM).

    • Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plates.

    • Controls: Dedicate wells on each plate for:

      • Negative Control: DMSO only (0.1% final concentration).

      • Positive Control: A known cytotoxic agent (e.g., Staurosporine at 10 µM).

  • Incubation:

    • Incubate the plates for 48 or 72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • ATP Detection:

    • Equilibrate the assay plates and the CellTiter-Glo® 3D Cell Viability Assay Reagent to room temperature.

    • Add 25 µL of the reagent to each well.

    • Place the plates on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal[13].

    • Read the luminescence on a plate reader.

Secondary Screen: Apoptosis Assay

Hits from the primary screen (compounds that significantly reduce cell viability) should be further investigated to determine if cell death occurs via apoptosis. A common method is to measure the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway[14].

This assay can be run in parallel with the viability assay using the same plate setup.

  • Assay Setup: Follow steps 1-3 of the Cell Viability Assay protocol.

  • Caspase Detection:

    • Equilibrate the plates and a commercial caspase-3/7 reagent (e.g., Caspase-Glo® 3/7, Promega) to room temperature.

    • Add 50 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light[15].

    • Read the luminescence on a plate reader. The signal is proportional to the amount of caspase-3/7 activity[15].

Potential Signaling Pathways in Cancer

Should the compound show significant activity, further studies would be required to identify its molecular target. Many anticancer drugs target key signaling pathways that are dysregulated in cancer.

Cancer_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Key oncogenic signaling pathways often targeted in cancer drug discovery.

HTS Funnel 2: Antifungal Activity Screening

This screening funnel aims to identify any inhibitory effects of the compound on the growth of pathogenic fungi. A broth microdilution method is a standard and effective way to screen for antifungal activity in an HTS format[16][17].

Primary Screen: Fungal Growth Inhibition

This assay measures the growth of a fungal strain in the presence of the test compound. Fungal growth can be quantified by measuring the optical density (OD) of the culture.

  • Fungal Inoculum Preparation:

    • Culture a pathogenic fungal strain (e.g., Candida albicans or Aspergillus fumigatus) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar).

    • Harvest spores/cells and suspend them in RPMI-1640 medium.

    • Adjust the concentration of the inoculum to 2 x 10⁵ cells/mL using a hemocytometer or spectrophotometer.

  • Compound Plating:

    • Prepare compound dilutions in DMSO as described in the anticancer protocol.

    • Using an automated liquid handler, dispense the compound dilutions into a 384-well, clear, flat-bottom plate.

    • Controls:

      • Negative Control (Growth Control): DMSO only.

      • Positive Control (No Growth): A known antifungal agent (e.g., Amphotericin B at 5 µg/mL).

      • Blank Control: Media only (no cells).

  • Inoculation and Incubation:

    • Add 25 µL of the fungal inoculum to each well (except the blank controls).

    • Seal the plates with a breathable membrane to allow for gas exchange while preventing evaporation.

    • Incubate at 35°C for 24-48 hours. The incubation time will depend on the growth rate of the specific fungal strain.

  • Data Acquisition:

    • After incubation, gently resuspend the cells by shaking the plate on an orbital shaker.

    • Read the optical density at 600 nm (OD₆₀₀) using a microplate reader.

    • The percentage of growth inhibition can be calculated as follows: % Inhibition = 100 x (1 - (ODtest - ODblank) / (ODnegative - ODblank))

Potential Fungal-Specific Signaling Pathways

An ideal antifungal drug targets pathways that are essential for the fungus but absent in the host, minimizing toxicity[18]. Two-component signaling systems are attractive targets as they are prevalent in fungi but not in mammals[1][18].

Fungal_Signaling Stress Environmental Stress (e.g., Osmotic, Oxidative) HK Histidine Kinase (HK) [Sensor] Stress->HK Signal HPT Histidine Phosphotransfer (HPT) HK->HPT ~P RR Response Regulator (RR) HPT->RR ~P MAPK_Cascade MAPK Cascade (e.g., HOG Pathway) RR->MAPK_Cascade Activation Response Stress Response (Gene Expression, Adaptation) MAPK_Cascade->Response

Caption: A simplified diagram of a fungal two-component signaling pathway.

Data Analysis and Hit Triage Workflow

A systematic workflow is crucial for analyzing the large datasets generated from HTS and for prioritizing hits for further study.

HTS_Workflow cluster_screening Primary Screening cluster_analysis Data Analysis & QC cluster_validation Hit Validation & Follow-up PrimaryScreen Run Primary HTS (e.g., Cell Viability or Fungal Growth) DataNorm Normalize Data (% Inhibition) PrimaryScreen->DataNorm ZFactor Calculate Plate-by-Plate Z'-Factor DataNorm->ZFactor QC Check HitSelect Select Primary Hits (e.g., >50% Inhibition) DataNorm->HitSelect DoseResponse Dose-Response Confirmation (Calculate IC50/EC50) HitSelect->DoseResponse SecondaryAssay Perform Secondary Assay (e.g., Apoptosis) DoseResponse->SecondaryAssay SAR Structure-Activity Relationship (SAR) Studies with Analogs SecondaryAssay->SAR

Caption: A typical workflow for HTS data analysis and hit validation.

Conclusion

N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid represents a promising, yet uncharacterized, starting point for a drug discovery campaign. By employing the parallel phenotypic screening strategies outlined in this application note, researchers can efficiently and systematically investigate its potential as a novel anticancer or antifungal agent. The provided protocols are designed to be robust, scalable, and grounded in established HTS principles, ensuring the generation of high-quality, actionable data. Successful identification of bioactivity in these screens will pave the way for more detailed mechanism-of-action studies and lead optimization efforts.

References

  • Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. MDPI. Available at: [Link]

  • A Case for Two-Component Signaling Systems As Antifungal Drug Targets. National Institutes of Health (NIH). Available at: [Link]

  • Signaling cascades as drug targets in model and pathogenic fungi. National Institutes of Health (NIH). Available at: [Link]

  • High-throughput screening (HTS). Anilocus. Available at: [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. National Institutes of Health (NIH). Available at: [Link]

  • Assay Guidance Manual. National Institutes of Health (NIH). Available at: [Link]

  • Screening common signaling pathways associated with drug resistance in non‐small cell lung cancer via gene expression profile analysis. National Institutes of Health (NIH). Available at: [Link]

  • Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. PubMed. Available at: [Link]

  • Two-Component Signal Transduction Proteins as Potential Drug Targets in Medically Important Fungi. American Society for Microbiology. Available at: [Link]

  • High-throughput Screening in Drug Discovery Explained. Technology Networks. Available at: [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link]

  • Potential Target for Antifungal Drug Discovery. Creative Biolabs. Available at: [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget. Available at: [Link]

  • Novel Antifungal Drug Discovery Based on Targeting Pathways Regulating the Fungus-Conserved Upc2 Transcription Factor. National Institutes of Health (NIH). Available at: [Link]

  • Signal Transduction Pathways. Creative Biolabs. Available at: [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]

  • Microplate Assays for High-Throughput Drug Screening in Cancer Research. BMG LABTECH. Available at: [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. LinkedIn. Available at: [Link]

  • Assay performance and the Z′-factor in HTS. Drug Target Review. Available at: [Link]

  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. Available at: [Link]

  • (PDF) Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. ResearchGate. Available at: [Link]

  • HTS Assay Validation. PubMed. Available at: [Link]

  • High Throughput Screening Explained Simply (5 Minutes). YouTube. Available at: [Link]

  • On HTS: Z-factor. Towards Data Science. Available at: [Link]

  • Cell Viability Assays. National Institutes of Health (NIH). Available at: [Link]

  • Z-factor. Wikipedia. Available at: [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. ResearchGate. Available at: [Link]

  • ATP Cell Viability Assay. Creative Bioarray. Available at: [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Oxford Academic. Available at: [Link]

  • Chapter 1: HTS Methods: Assay Design and Optimisation. Royal Society of Chemistry. Available at: [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). LinkedIn. Available at: [Link]

  • Steady-ATP™ HTS Viability Assay Kit. Gene Target Solutions. Available at: [Link]

  • Systematic identification of signaling pathways with potential to confer anticancer drug resistance. The French National Cancer Institute (INCa). Available at: [Link]

  • HTS Assay Validation. National Institutes of Health (NIH). Available at: [Link]

  • High-throughput screening. Wikipedia. Available at: [Link]

  • Apoptosis Marker Assays for HTS. National Institutes of Health (NIH). Available at: [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]

  • All Cancer Signaling Pathways. Sino Biological. Available at: [Link]

  • Antifungal drug discovery: the process and outcomes. National Institutes of Health (NIH). Available at: [Link]

  • Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. MDPI. Available at: [Link]

  • A High Throughput Apoptosis Assay using 3D Cultured Cells. MDPI. Available at: [Link]

  • Caspase 3/7 Assay Kit (Fluorometric). Assay Genie. Available at: [Link]

Sources

N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid assay development

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Development and Validation of Biochemical and Cellular Assays for the Multi-Kinase Inhibitor Sunitinib

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of robust biochemical and cellular assays for characterizing multi-targeted receptor tyrosine kinase (RTK) inhibitors, using Sunitinib as a primary example. Sunitinib is a potent oral medication that targets several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT, playing a crucial role in inhibiting tumor angiogenesis and cell proliferation.[1][2][3][4] We present detailed, step-by-step protocols for a primary biochemical potency assay using luminescence-based ADP detection and a secondary cell-based reporter assay to confirm target engagement in a physiological context. The causality behind critical experimental choices is explained, and guidelines for assay validation, including Z'-factor determination, are provided to ensure data integrity and reproducibility in a drug discovery setting.

Introduction: The Scientific Rationale for Sunitinib Assay Development

Sunitinib is a small-molecule inhibitor that has been approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1] Its therapeutic efficacy stems from its ability to simultaneously block the signaling of multiple RTKs that are critical for tumor growth and vascularization.[3][4][5] The primary targets include VEGFR-1, -2, and -3, PDGFR-α and -β, and c-KIT.[6] By inhibiting these kinases, Sunitinib effectively chokes off the blood and nutrient supply to tumors and directly impedes cancer cell proliferation.[1][7]

The characterization of such inhibitors requires a multi-faceted assay strategy. The initial step is typically a direct measure of enzymatic inhibition in a purified, in vitro system to determine intrinsic potency (e.g., IC50). This is followed by cell-based assays to confirm that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and produce a functional downstream effect.[8][9][10] This application note provides robust, field-proven protocols to establish such a screening cascade.

Part I: Biochemical Potency Assessment via ADP-Glo™ Kinase Assay

Principle of the Assay

To determine the direct inhibitory effect of Sunitinib on its kinase targets, we employ a universal, homogeneous luminescent assay that quantifies the amount of ADP produced during the enzymatic reaction.[11][12][13] The ADP-Glo™ Kinase Assay is a two-step process:

  • Kinase Reaction & ATP Depletion: The kinase (e.g., VEGFR2), its substrate, and ATP are incubated with the inhibitor. The reaction is then stopped, and a reagent is added to deplete any remaining ATP. This step is crucial as it eliminates the primary source of background signal.

  • ADP Conversion & Signal Generation: A detection reagent is added that converts the ADP produced by the kinase into ATP. This newly synthesized ATP serves as a substrate for a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to the kinase activity.[14][15]

A potent inhibitor like Sunitinib will reduce kinase activity, leading to less ADP production and, consequently, a lower luminescent signal.

Experimental Workflow: ADP-Glo™ Assay

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation A Dispense Sunitinib Serial Dilution (2.5 µL/well) B Add Kinase + Substrate Mix (2.5 µL/well) A->B C Add ATP to Initiate Reaction (5 µL/well) B->C D Incubate at 30°C for 60 min C->D E Add ADP-Glo™ Reagent (10 µL/well) D->E F Incubate at RT for 40 min (Stops reaction, depletes ATP) E->F G Add Kinase Detection Reagent (20 µL/well) F->G H Incubate at RT for 30 min (Converts ADP to ATP, generates light) G->H I Read Luminescence (Plate Reader) H->I

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol: IC50 Determination for Sunitinib against VEGFR2

A. Materials and Reagents

  • Recombinant Human VEGFR2 (KDR) kinase (BPS Bioscience, Cat. #40301 or similar)[16][17]

  • PTK Substrate (Poly (Glu:Tyr, 4:1)) (BPS Bioscience, Cat. #40217)[18]

  • ATP, Ultra Pure (Promega, Cat. #V9151)

  • Sunitinib Malate (SelleckChem, Cat. #S1045 or similar)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)[11]

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates (Corning, Cat. #3570 or similar)

  • DMSO, molecular biology grade

B. Reagent Preparation

  • Sunitinib Stock and Serial Dilution:

    • Prepare a 10 mM stock solution of Sunitinib in 100% DMSO.

    • Create a 4X final concentration serial dilution series. For a 10-point curve, serially dilute the stock in 100% DMSO (e.g., starting at 40 µM, 1:3 dilutions). This intermediate plate will be used to dose the assay. Causality: Preparing a 4X plate allows for a final DMSO concentration of 1% in the assay, which is generally well-tolerated by most enzymes.

  • Enzyme and Substrate Preparation:

    • Thaw recombinant VEGFR2 on ice. Dilute to a working concentration of 2 ng/µL in 1X Kinase Buffer. The optimal enzyme concentration should be determined empirically to be at or near the EC50 for the ATP-to-ADP conversion curve, ensuring the assay operates in the linear range.

    • Prepare a 2X Substrate/Buffer mix containing the PTK substrate at its optimal concentration (typically determined from substrate titration experiments).

  • ATP Preparation:

    • Prepare a 2X ATP solution in 1X Kinase Buffer. The concentration should be equal to the apparent ATP Km for the enzyme. Causality: Running the assay at the ATP Km provides maximum sensitivity for detecting ATP-competitive inhibitors like Sunitinib.[19]

C. Assay Procedure

  • Dispense 2.5 µL of the 4X Sunitinib dilutions into the 384-well plate. For controls, add 2.5 µL of DMSO.

    • 100% Activity (Negative) Control: DMSO only.

    • 0% Activity (Positive) Control: DMSO only (no enzyme added later).

  • Add 2.5 µL of the 2X VEGFR2/Substrate mix to all wells except the "Blank" or 0% activity controls. Add 2.5 µL of 1X Kinase Buffer to the blank wells.

  • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

  • Mix the plate gently for 30 seconds and incubate at 30°C for 60 minutes.

  • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Mix and incubate at room temperature (RT) for 40 minutes.[14]

  • Add 20 µL of Kinase Detection Reagent. Mix and incubate at RT for 30-60 minutes to stabilize the luminescent signal.[20]

  • Read the luminescence on a plate reader (e.g., Promega GloMax® or BMG PHERAstar).

Data Analysis and Validation

A. IC50 Calculation

  • Normalize the data using the controls:

    • % Inhibition = 100 * (1 - [(RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl)])

  • Plot % Inhibition versus the log of Sunitinib concentration.

  • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

Target Kinase Example Sunitinib IC50 (nM)
VEGFR2 (KDR)9
PDGFRβ8
c-KIT4
Note: These are representative values from literature and may vary based on assay conditions.

B. Assay Quality Control: Z'-Factor The Z'-factor is a statistical parameter that assesses the quality and robustness of an HTS assay.[21] It reflects the dynamic range of the signal and the data variation.

  • Formula: Z' = 1 - [(3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|]

Z'-Factor Value Assay Quality
> 0.5Excellent, suitable for high-throughput screening.
0 to 0.5Acceptable, but may require optimization.
< 0Unacceptable, the assay is not viable.

Causality: A high Z'-factor is mandatory before screening compound libraries. It provides confidence that hits identified are statistically significant and not random noise, thereby preventing costly false positives and negatives. This validation step is a cornerstone of guidelines outlined by bodies like the ICH.[22][23][24]

Part II: Cellular Assay for Target Engagement

Rationale and Principle

While biochemical assays measure direct potency, cell-based assays are essential to verify that a compound can effectively inhibit its target within a living system.[25][26] These assays account for critical factors like cell membrane permeability, efflux pump activity, and competition with high intracellular ATP concentrations.[8][9]

Here, we describe a reporter gene assay designed to measure the downstream consequences of VEGFR2 activation.[27] In this system, cells are engineered to express a luciferase reporter gene under the control of a transcription factor that is activated by the VEGFR2 signaling cascade. When VEGF-A ligand binds to and activates VEGFR2, the signaling pathway is initiated, leading to luciferase expression. Sunitinib's inhibition of VEGFR2 blocks this cascade, resulting in a dose-dependent decrease in the luminescent signal.[10][28]

VEGFR2 Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 Receptor PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Downstream Signaling PI3K PI3K VEGFR2->PI3K Autophosphorylation & Downstream Signaling RAS Ras → Raf → MEK → ERK VEGFR2->RAS Autophosphorylation & Downstream Signaling VEGF VEGF-A Ligand VEGF->VEGFR2 Binds & Activates Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits (ATP-binding site) TF Transcription Factors (e.g., AP-1, NFAT) PLCg->TF Signal Cascade AKT Akt PI3K->AKT AKT->TF Signal Cascade RAS->TF Signal Cascade Reporter Luciferase Reporter Gene TF->Reporter Activates Transcription Response Cell Proliferation, Angiogenesis TF->Response

Caption: VEGFR2 signaling pathway and point of Sunitinib inhibition.

Detailed Protocol: Cellular VEGFR2 Reporter Assay

A. Materials and Reagents

  • VEGFR2 Reporter Cells (e.g., INDIGO Biosciences, Cat. #IB00391, or similar)[27]

  • Cell Culture Medium (as recommended by cell supplier)

  • Recombinant Human VEGF-A165 (R&D Systems, Cat. #293-VE or similar)

  • Sunitinib Malate

  • White, clear-bottom 96-well cell culture plates

  • Luciferase detection reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega)

B. Assay Procedure

  • Cell Plating: Seed the VEGFR2 reporter cells into a 96-well plate at the recommended density and allow them to attach overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a 2X final concentration serial dilution of Sunitinib in cell culture medium.

    • Remove the plating medium from the cells and add 100 µL of the Sunitinib dilutions. Include "vehicle control" wells with medium containing only DMSO.

    • Incubate for 1-2 hours. Causality: This pre-incubation period allows the compound to penetrate the cells and bind to the target kinase before stimulation.

  • Ligand Stimulation:

    • Prepare a 2X solution of VEGF-A ligand in culture medium. The final concentration should be at the EC80-EC90 of the ligand's dose-response curve to ensure a robust signal window.

    • Add 100 µL of the 2X VEGF-A solution to all wells except the "unstimulated" controls. Add 100 µL of medium to the unstimulated wells.

  • Incubation: Incubate the plate for 6-24 hours (optimize based on cell line) at 37°C, 5% CO₂.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add luciferase detection reagent according to the manufacturer's protocol (typically a volume equal to the culture volume).

    • Incubate for 10 minutes to ensure complete cell lysis and signal stabilization.

    • Read luminescence on a plate reader.

Data Presentation

The results can be analyzed similarly to the biochemical assay, by calculating % inhibition relative to the stimulated (0% inhibition) and unstimulated (100% inhibition) controls.

Sunitinib Conc. (nM) Luminescence (RLU) % Inhibition
0 (Stimulated)850,0000
1810,5005
10635,00025
50430,00050
250120,00086
100045,00095
0 (Unstimulated)40,000100

Note: Data are for illustrative purposes only.

Assay Development Decision Framework

The selection of an assay platform is a critical decision in drug discovery, balancing throughput, cost, and biological relevance.[26][29][30] While this note details a luminescence-based approach, other robust technologies exist, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platforms like HTRF® and LanthaScreen™.[31][32][33][34] These assays often exhibit lower compound interference and are well-suited for HTS.[35][36]

Decision_Framework A Target Identification (e.g., VEGFR2 in Angiogenesis) B Primary Screen (HTS) Biochemical Assay A->B C Select Assay Technology (Luminescence, TR-FRET, FP) B->C D Assay Validation (Z'-Factor > 0.5, Robustness) C->D E Hit Identification (Potent Compounds) D->E F Secondary Screen Cell-Based Assay E->F G Confirm On-Target Activity (Cellular IC50, Target Engagement) F->G H Assess Cell Permeability & Off-Target Effects F->H I Lead Optimization G->I H->I

Caption: Decision logic for kinase inhibitor assay development.

Conclusion

The successful characterization of multi-kinase inhibitors like Sunitinib hinges on a well-designed and rigorously validated assay cascade. The protocols detailed herein provide a robust framework, starting with a high-throughput biochemical assay to determine intrinsic potency and followed by a physiologically relevant cell-based assay to confirm target engagement and functional cellular activity. By combining these approaches and adhering to strict validation criteria, researchers can generate high-quality, reproducible data to confidently drive drug discovery programs from hit identification through lead optimization.

References

  • Sunitinib - Wikipedia. Wikipedia. [Link]

  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed. National Library of Medicine. [Link]

  • What is the mechanism of Sunitinib Malate? - Patsnap Synapse. Patsnap. [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling - Eurofins Discovery. Eurofins Discovery. [Link]

  • Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array - PubMed. National Library of Medicine. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy. [Link]

  • Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function . DiscoverX. [Link]

  • Sunitinib Malate - MassiveBio. MassiveBio. [Link]

  • Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate. ResearchGate. [Link]

  • sunitinib - My Cancer Genome. My Cancer Genome. [Link]

  • KINASE PROFILING & SCREENING - Reaction Biology. Reaction Biology. [Link]

  • SUNItinib - Cancer Care Ontario. Cancer Care Ontario. [Link]

  • Receptor Tyrosine Kinase Assays - DiscoverX. DiscoverX. [Link]

  • Clinical response to sunitinib as a multitargeted tyrosine-kinase inhi - Dove Medical Press. Dovepress. [Link]

  • ADP Glo Protocol . Unknown Source. [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. BellBrook Labs. [Link]

  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery - Dispendix. Dispendix. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table - ResearchGate. ResearchGate. [Link]

  • VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience. BPS Bioscience. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. FDA. [Link]

  • Quality Guidelines - ICH. ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Starodub. [Link]

  • Assays to measure the activation of membrane tyrosine kinase receptors: focus on cellular methods - PubMed. National Library of Medicine. [Link]

  • Kinase assay principle. The substrates used in HTRF kinase assays are... - ResearchGate. ResearchGate. [Link]

  • LanthaScreen Technology on microplate readers - BMG Labtech. BMG Labtech. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Celtarys. [Link]

  • Assay Development and Method Validation Essentials - Quality by Design Consulting - QbD Training. QbD Training. [Link]

  • The Role of Assay Development and Validation in Drug Discovery - PeploBio. PeploBio. [Link]

  • Development of a HTRF Kinase Assay for Determination of Syk Activity - Semantic Scholar. Semantic Scholar. [Link]

  • Assay Development and Method Validation Essentials - BioPharm International. BioPharm International. [Link]

  • Kinase assays - BMG LABTECH. BMG Labtech. [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. National Library of Medicine. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. BPS Bioscience. [Link]

Sources

Application Note and Protocol: Solubilization of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the solubilization and preparation of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid for use in cell culture applications. Due to the limited aqueous solubility characteristic of many thiophene derivatives, this protocol emphasizes the use of dimethyl sulfoxide (DMSO) as a solubilizing agent to create a high-concentration stock solution.[1][2] The protocol further details the serial dilution process to achieve a final working concentration with a biologically compatible level of DMSO. Adherence to these guidelines is critical for ensuring experimental reproducibility and minimizing solvent-induced cytotoxicity.

Introduction: The Challenge of Compound Solubility in Cell Culture

N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid is a thiophene derivative with potential applications in drug discovery and biological research.[3][4][5] A common hurdle in the in vitro evaluation of novel chemical entities is their often poor solubility in aqueous-based cell culture media. Thiophene-based compounds, in particular, can be hydrophobic.[6][7] Direct addition of such compounds to media can lead to precipitation, inaccurate dosing, and unreliable experimental outcomes.

To circumvent this, a standard and widely accepted methodology involves the preparation of a concentrated stock solution in a suitable organic solvent, which is then diluted to the final working concentration in the cell culture medium.[8][9] Dimethyl sulfoxide (DMSO) is a potent, polar aprotic solvent frequently employed for this purpose due to its ability to dissolve a wide range of organic compounds and its miscibility with water.[10][11][12] However, it is crucial to acknowledge that DMSO can exert cytotoxic effects on cultured cells, typically at concentrations exceeding 0.5% (v/v).[13][14][15][16] Therefore, the protocol must be designed to minimize the final DMSO concentration in the culture.

This application note provides a detailed, step-by-step protocol for the effective solubilization of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid, enabling researchers to confidently prepare this compound for cell-based assays.

Compound Information

Parameter Value Source
Chemical Name N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid[3]
Molecular Formula C₁₁H₁₄N₂O₄S[3]
Molecular Weight 270.30 g/mol [3]
CAS Number 109164-38-7[4][5]
Appearance Solid (form may vary)N/A
Recommended Solvent Dimethyl sulfoxide (DMSO)[1][2]

Workflow for Preparation of Working Solutions

The overall workflow is designed to ensure complete dissolution of the compound and accurate dilution to a final, cell-compatible concentration.

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Working Solution Preparation A Weigh Compound B Add DMSO to desired concentration (e.g., 10 mM) A->B Accurate Mass C Ensure complete dissolution (vortex, sonicate) B->C Solubilization D Sterile filter (optional but recommended) C->D Sterility E Aliquot and Store at -20°C or -80°C D->E Long-term stability F Thaw stock solution aliquot E->F Use one aliquot per experiment G Perform serial dilutions in cell culture medium F->G Dilution series H Final concentration in assay (e.g., 10 µM) G->H Final treatment I Control: Vehicle-only (DMSO) dilution G->I Essential for data interpretation

Figure 1: Workflow for the preparation of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid solutions.

Detailed Protocol

Materials and Equipment
  • N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

  • Sterile syringe filters (0.22 µm), compatible with DMSO (e.g., PTFE)

  • Pipettes and sterile, filtered pipette tips

  • Complete cell culture medium, pre-warmed to 37°C[17]

  • Laminar flow hood or biosafety cabinet[17]

Preparation of a 10 mM Stock Solution

The preparation of a concentrated stock solution is a standard practice that minimizes repetitive weighing and reduces the risk of error.[8][9] A 10 mM stock is a common starting point.

  • Calculate the required mass:

    • Molecular Weight (MW) = 270.30 g/mol

    • To prepare 1 mL of a 10 mM solution:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 270.30 g/mol * (1000 mg / 1 g) = 2.703 mg

    • Adjust the mass and volume as needed for your experimental requirements. It is advisable to prepare a sufficient volume to aliquot for multiple experiments.

  • Weigh the compound:

    • Under a chemical fume hood, carefully weigh the calculated amount of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid using an analytical balance.

  • Dissolution:

    • Transfer the weighed powder to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile, cell culture grade DMSO.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Recommended):

    • For long-term storage and to ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter that is compatible with DMSO (e.g., PTFE).[12] Dispense into the final sterile tubes after filtration. This step is crucial if the initial weighing and dissolution were not performed under aseptic conditions.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[17] This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Concentrations and Vehicle Control

This part of the protocol should be performed in a laminar flow hood using aseptic techniques.[18]

Dilution Scheme

The goal is to serially dilute the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentrations for your assay. It is critical to ensure the final DMSO concentration remains below cytotoxic levels (ideally ≤ 0.1% to 0.5%).[13][14][15]

Example: Preparing a 10 µM working solution from a 10 mM stock:

  • Intermediate Dilution (Optional but Recommended):

    • A 1:100 intermediate dilution can be made by adding 10 µL of the 10 mM stock solution to 990 µL of complete cell culture medium. This results in a 100 µM solution. Vortex gently to mix.

  • Final Dilution:

    • To achieve a final concentration of 10 µM, perform a 1:10 dilution of the 100 µM intermediate solution. For example, add 100 µL of the 100 µM solution to 900 µL of complete cell culture medium.

Final DMSO Concentration Calculation: If the stock is 10 mM in 100% DMSO, a 1:1000 final dilution (to 10 µM) will result in a final DMSO concentration of 0.1%. This is generally well-tolerated by most cell lines.[13][15]

The Importance of a Vehicle Control

A vehicle control is essential for differentiating the effects of the compound from the effects of the solvent.

  • Prepare a parallel dilution series using only DMSO (the "vehicle") in the same volumes and dilutions as your compound stock solution.

  • For the example above, you would add 1 µL of 100% DMSO to 999 µL of media to create a 0.1% DMSO vehicle control.

  • All cell culture experiments should include a "vehicle-only" treated group to serve as a baseline for assessing the compound's activity.[1]

G cluster_0 Experimental Setup cluster_1 Treatment Groups stock 10 mM Stock in 100% DMSO vehicle Vehicle Control (e.g., 0.1% DMSO) stock->vehicle Dilute DMSO compound Compound Treatment (e.g., 10 µM in 0.1% DMSO) stock->compound Dilute Compound Stock medium Cell Culture Medium medium->vehicle medium->compound cells Plated Cells untreated Untreated Control untreated->cells No Addition vehicle->cells compound->cells

Figure 2: Relationship between stock, vehicle, and final treatment groups.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound and DMSO.

  • DMSO Handling: DMSO can facilitate the absorption of substances through the skin.[12] Handle with care and avoid direct contact.

  • Aseptic Technique: All procedures involving cell culture should be performed in a sterile environment to prevent microbial contamination.[17][18]

Conclusion

This protocol provides a robust framework for the solubilization of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid for cell culture-based research. By utilizing a concentrated DMSO stock solution and adhering to careful dilution schemes, researchers can achieve accurate and reproducible compound concentrations while minimizing solvent-induced artifacts. The inclusion of a vehicle control is paramount for the correct interpretation of experimental data.

References

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf Denmark. [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf Portugal. [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • Nippon Genetics. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Protocol Online. (2009, May 26). DMSO usage in cell culture. [Link]

  • HiMedia Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO). [Link]

  • NIH. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]

  • Addgene. (2018, July 12). 10 Basic tips for mammalian cell culture. [Link]

  • Altervista. (2024, February 27). Preparation of cell culture media. [Link]

  • Proactive Molecular Research. (n.d.). N-(3-Carbamoyl-4.5-dimethyl-thiophen-2-yl)-succinamic acid. [Link]

  • ResearchGate. (2025, October 16). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. [Link]

  • NIH. (2019, January 6). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. [Link]

  • Sinfoo Biotech. (n.d.). n-(3-carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid. [Link]

Sources

Application Notes & Protocols: The Role and Utility of Thiophene Compounds in Agricultural Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold - A Privileged Structure in Agrochemical Discovery

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in the edifice of modern medicinal and agricultural chemistry.[1][2][3] Its structural and electronic properties, particularly its ability to act as a bioisostere for the benzene ring, allow for the retention or enhancement of biological activity when substituted into known bioactive molecules.[1] This unique characteristic, combined with the diverse reactivity of the thiophene ring, has made its derivatives a fertile ground for the discovery of novel pesticides, including fungicides, insecticides, and herbicides.[4][5] This guide provides an in-depth exploration of the application of thiophene compounds in agricultural research, detailing mechanisms of action, presenting quantitative data, and offering validated protocols for synthesis and bio-evaluation.

Part 1: Thiophene-Based Fungicides - Targeting Fungal Respiration

The control of fungal phytopathogens is a critical challenge in ensuring global food security. Thiophene derivatives have emerged as a powerful class of fungicides, with several commercial products, such as penthiopyrad, isofetamid, silthiofam, and ethaboxam , incorporating this key heterocycle.[6] A significant portion of modern thiophene fungicide research focuses on the disruption of fungal metabolism, particularly the mitochondrial electron transport chain.

Mechanism of Action Spotlight: Succinate Dehydrogenase Inhibitors (SDHIs)

Many thiophene-based fungicides, especially those with a carboxamide moiety, function as Succinate Dehydrogenase Inhibitors (SDHIs).[7][8] Succinate dehydrogenase (SDH), also known as Complex II, is a vital enzyme complex embedded in the inner mitochondrial membrane of fungi. It plays a dual role: it oxidizes succinate to fumarate in the Krebs cycle and channels electrons into the electron transport chain, which is essential for cellular energy (ATP) production.[8]

By binding to the ubiquinone-binding site of the SDH complex, thiophene-based SDHIs physically obstruct the electron transfer process. This blockade halts ATP synthesis, leading to a rapid depletion of cellular energy and ultimately causing fungal cell death.

SDHI_Mechanism cluster_krebs Krebs Cycle cluster_etc Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate Oxidation SDH Complex II (SDH) UQ Ubiquinone (UQ) SDH->UQ e- ComplexIII Complex III UQ->ComplexIII e- ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Thiophene_SDHI Thiophene SDHI (e.g., Penthiopyrad) Thiophene_SDHI->SDH Binds & Inhibits

Caption: Mechanism of Thiophene SDHIs in the Fungal Mitochondrion.

Application Note: N-(thiophen-2-yl) Nicotinamide Derivatives

Recent research has highlighted N-(thiophen-2-yl) nicotinamide derivatives as exceptionally potent fungicides, particularly against oomycete pathogens like Pseudoperonospora cubensis, the causative agent of cucumber downy mildew.[6] These compounds demonstrate superior efficacy compared to some commercial standards, marking them as promising candidates for further development.[6]

Quantitative Data: Fungicidal Activity Against Cucumber Downy Mildew (P. cubensis)

Compound IDStructure (Partial)EC₅₀ (mg/L) (Greenhouse)[6]Commercial FungicideEC₅₀ (mg/L) (Greenhouse)[6]
4a N-(thiophen-2-yl) nicotinamide derivative4.69Diflumetorim21.44
4f N-(thiophen-2-yl) nicotinamide derivative1.96Flumorph7.55

EC₅₀ (Median Effective Concentration) is the concentration of a fungicide that causes a 50% reduction in disease severity.

Protocol 1: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives

This protocol outlines a two-step synthesis for N-(thiophen-2-yl) nicotinamide derivatives, a class of potent fungicides. The causality behind this workflow involves first activating the carboxylic acid of the nicotinic acid derivative to a more reactive acyl chloride, followed by nucleophilic acyl substitution with the aminothiophene to form the stable amide bond.

Synthesis_Workflow_Fungicide node_reagents Nicotinic Acid Derivative Oxalyl Chloride DMF (cat.), DCM node_step1 Step 1: Acyl Chloride Formation (RT, 6h) node_reagents->node_step1 node_intermediate Nicotinoyl Chloride Intermediate node_step1->node_intermediate node_step2 Step 2: Amide Coupling (RT, 4-6h) node_intermediate->node_step2 node_reagents2 Aminothiophene Derivative Triethylamine (Base) DCM node_reagents2->node_step2 node_product Final Product: N-(thiophen-2-yl) Nicotinamide node_step2->node_product Photoactivation_Pathway Thiophene Ground State Thiophene (S₀) Excited_S1 Excited Singlet State (S₁) Thiophene->Excited_S1 Absorption UVA UVA Light (Photon) UVA->Thiophene Excited_T1 Excited Triplet State (T₁) Excited_S1->Excited_T1 Intersystem Crossing Oxygen_3O2 Molecular Oxygen (³O₂) Excited_T1->Oxygen_3O2 Energy Transfer Oxygen_1O2 Singlet Oxygen (¹O₂) Damage Cellular Damage (Lipids, Proteins, DNA) Oxygen_1O2->Damage Oxidation Synthesis_Workflow_Herbicide node_reagents Thiophene-2-carboxaldehyde Substituted Aniline Dimethyl Phosphite node_step1 Kabachnik-Fields Reaction (Toluene, 100°C, 8h) node_reagents->node_step1 node_product Final Product: Thiophene-Derived Aminophosphonate node_step1->node_product

Sources

Application Note & Protocols: Evaluating N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract

The landscape of kinase inhibitor discovery is continually evolving, with a persistent demand for novel scaffolds that exhibit high potency and selectivity. This document provides a comprehensive guide to the initial evaluation of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid, a novel small molecule, as a potential enzyme inhibitor. Drawing from the established role of thiophene carboxamide derivatives as potent kinase inhibitors, we hypothesize a mechanism of action against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.[1][2][3] This guide outlines the scientific rationale, detailed experimental protocols for in-vitro screening, and methodologies for mechanism of action studies.

Scientific Rationale & Background

The thiophene ring is a privileged scaffold in medicinal chemistry due to its bioisosteric similarity to a phenyl ring, while offering unique electronic properties and opportunities for substitution.[1] Specifically, the 2-aminothiophene-3-carboxamide core is a well-established pharmacophore found in numerous kinase inhibitors.[4][5] These compounds often act as "hinge-binders," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common mechanism for ATP-competitive inhibition.

Our compound of interest, N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid (herein referred to as Cmpd-X), integrates this core with two key features:

  • 4,5-dimethyl substitution: Methyl groups on the thiophene ring can enhance binding affinity through hydrophobic interactions and influence the overall conformation of the molecule, potentially improving selectivity.[4]

  • Succinamic acid side chain: This feature introduces a carboxylic acid moiety, which can act as a hydrogen bond donor or acceptor, potentially forming additional interactions within the ATP-binding pocket or the nearby solvent front. The succinyl moiety is known to interact with the active sites of various enzymes.[6][7]

Given these structural features, we propose that Cmpd-X is a candidate for inhibiting protein kinases. We have selected VEGFR-2 as a primary hypothetical target due to the documented success of related thiophene carboxamides in inhibiting this specific kinase.[2][3]

Hypothesized Binding Mode

Below is a conceptual diagram illustrating the hypothesized interaction of Cmpd-X within the ATP binding pocket of a protein kinase like VEGFR-2.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Cmpd-X hinge Hinge Region (Backbone NH) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front (Gatekeeper residue) thiophene_carboxamide Thiophene-Carboxamide Core thiophene_carboxamide->hinge H-Bond (Hypothesized) dimethyl_groups 4,5-Dimethyl Groups dimethyl_groups->hydrophobic_pocket Hydrophobic Interaction succinamic_acid Succinamic Acid Sidechain succinamic_acid->solvent_front H-Bond / Ionic Interaction

Caption: Hypothesized binding of Cmpd-X in a kinase active site.

Initial In-Vitro Screening: VEGFR-2 Kinase Assay

The primary goal of the initial screen is to determine if Cmpd-X can inhibit the enzymatic activity of VEGFR-2 and to quantify its potency via the half-maximal inhibitory concentration (IC50). We will employ a common and robust method, a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.

Materials & Reagents
Reagent/MaterialRecommended SupplierPurpose
Recombinant Human VEGFR-2 (KDR)Promega, SignalChemSource of active enzyme
Poly(Glu, Tyr) 4:1Sigma-AldrichGeneric kinase substrate
Kinase-Glo® Max Luminescence Kinase AssayPromegaDetection reagent (measures remaining ATP)
ATP, 10 mM SolutionAny molecular biology supplierCo-substrate for the kinase reaction
Cmpd-XN/A (Synthesized)Test compound
SorafenibSelleck ChemicalsPositive control inhibitor
DMSO, AnhydrousSigma-AldrichSolvent for compounds
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)In-house preparationProvides optimal conditions for enzyme activity
White, Opaque 96-well Assay PlatesCorning, GreinerLow cross-talk plates for luminescence assays
Multichannel Pipettes & Plate LuminometerStandard lab equipmentFor assay setup and signal detection
Experimental Workflow

The following diagram outlines the key steps in the VEGFR-2 inhibition assay.

G prep 1. Prepare Reagents - Cmpd-X/Control Dilutions - Enzyme/Substrate Mix - ATP Solution setup 2. Assay Plate Setup - Add Cmpd-X/Controls - Add Enzyme/Substrate Mix prep->setup initiate 3. Initiate Reaction - Add ATP - Incubate at RT setup->initiate detect 4. Detection - Add Kinase-Glo® Reagent - Incubate initiate->detect read 5. Read Plate - Measure Luminescence detect->read analyze 6. Data Analysis - Normalize Data - Plot Dose-Response Curve - Calculate IC50 read->analyze

Caption: Workflow for the in-vitro VEGFR-2 kinase inhibition assay.

Step-by-Step Protocol

1. Compound Preparation: a. Prepare a 10 mM stock solution of Cmpd-X in 100% DMSO. b. Perform a serial dilution series in DMSO to create working stocks. For a 10-point curve, a 1:3 dilution series starting from 1 mM is recommended. c. Prepare a similar dilution series for the positive control, Sorafenib. d. Causality Check: Using DMSO as the solvent is standard, but the final concentration in the assay must be kept low (typically ≤1%) to avoid solvent-induced enzyme inhibition.

2. Assay Setup: a. In a 96-well white opaque plate, add 1 µL of each compound dilution. Include wells with DMSO only (vehicle control, 0% inhibition) and wells with a high concentration of Sorafenib (e.g., 10 µM) for 100% inhibition. b. Prepare a master mix of Kinase Buffer containing recombinant VEGFR-2 and the Poly(Glu, Tyr) substrate. The optimal concentrations should be determined empirically but start with manufacturer recommendations (e.g., 5 ng/µL enzyme, 0.2 µg/µL substrate). c. Add 24 µL of the enzyme/substrate master mix to each well. d. Mix gently by tapping the plate and incubate for 10 minutes at room temperature.

3. Kinase Reaction: a. Prepare a solution of ATP in Kinase Buffer. The concentration should be approximately the Km of ATP for VEGFR-2 (often in the low µM range, check enzyme datasheet). For initial IC50 determination, using the Km value is a standard practice. b. Add 25 µL of the ATP solution to all wells to start the reaction. The total reaction volume is now 50 µL. c. Incubate the plate at room temperature for 60 minutes. The incubation time should be within the linear range of the reaction, which should be predetermined.

4. Signal Detection: a. Equilibrate the Kinase-Glo® Max reagent to room temperature. b. Add 50 µL of the Kinase-Glo® reagent to each well. This stops the kinase reaction and initiates the luminescence signal. c. Incubate for 10 minutes at room temperature to allow the signal to stabilize. d. Read the luminescence on a plate reader.

Data Analysis
  • Normalization: The raw luminescence data (RLU) is inversely proportional to kinase activity. Normalize the data as follows:

    • % Inhibition = 100 * (RLU_test_compound - RLU_0%_inhibition) / (RLU_100%_inhibition - RLU_0%_inhibition)

  • Dose-Response Curve: Plot the % Inhibition against the logarithm of the compound concentration.

  • IC50 Calculation: Use a non-linear regression model (four-parameter logistic fit) in software like GraphPad Prism or R to calculate the IC50 value.

ParameterDescriptionExample Value
IC50 (Cmpd-X) Concentration of Cmpd-X that inhibits VEGFR-2 by 50%To be determined
IC50 (Sorafenib) Potency of the positive control~90 nM
Z'-factor A measure of assay quality (should be > 0.5 for a robust assay)> 0.7

Mechanism of Action (MoA) Studies

If Cmpd-X shows significant inhibitory activity (e.g., IC50 < 10 µM), the next step is to understand its mechanism of inhibition. This is crucial for lead optimization. The primary question is whether the inhibitor is competitive with ATP, the substrate, or neither.

Kinase Kinetics with Varying ATP Concentration

This experiment involves measuring the initial reaction velocity at various ATP concentrations in the presence of fixed concentrations of Cmpd-X.

Protocol:

  • Set up the kinase assay as described above, but with two key changes:

    • Create a matrix of conditions in your 96-well plate. On one axis, have a serial dilution of ATP (e.g., from 0.1x Km to 10x Km).

    • On the other axis, have several fixed concentrations of Cmpd-X (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Measure the kinase activity (luminescence) at an early time point within the linear reaction phase (e.g., 15 minutes).

  • Convert the luminescence data to reaction velocity (e.g., ATP consumed per minute).

  • Plot the data using a double-reciprocal Lineweaver-Burk plot (1/velocity vs. 1/[ATP]).

Interpreting the Results

The pattern of the lines on the Lineweaver-Burk plot reveals the mechanism of inhibition.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition cluster_2 Uncompetitive Inhibition competitive Lines intersect on Y-axis (Vmax unchanged, Km increases) noncompetitive Lines intersect on X-axis (Vmax decreases, Km unchanged) uncompetitive Lines are parallel (Vmax and Km decrease)

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Application Notes and Protocols: A Comprehensive Guide to the Experimental Design for Testing Antifungal Properties of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the urgent discovery and development of novel antifungal agents. A robust and well-defined experimental pipeline is critical for the efficient evaluation and advancement of promising candidate compounds. This guide provides a comprehensive framework for the preclinical in vitro and in vivo assessment of novel antifungal compounds. We delve into the foundational principles of antifungal susceptibility testing, outline detailed protocols for key assays, and discuss the importance of evaluating host cell cytotoxicity and elucidating the mechanism of action. This document is intended to serve as a practical resource for researchers in academic and industrial settings, providing the technical detail and scientific rationale required to design and execute rigorous antifungal drug discovery programs.

Introduction: The Imperative for Novel Antifungal Discovery

Fungal infections represent a significant and growing threat to global public health. The limited arsenal of clinically available antifungal drugs is challenged by the emergence of drug-resistant strains, highlighting a critical need for new therapeutic options.[1] The journey of a novel compound from initial discovery to a potential clinical candidate is a multi-stage process that relies on a systematic and rigorous evaluation of its biological activity. This guide provides an in-depth overview of the experimental design for testing the antifungal properties of novel compounds, emphasizing the importance of standardized methodologies and a thorough understanding of the underlying scientific principles.

The core of any antifungal discovery program lies in accurately determining a compound's intrinsic activity against a panel of clinically relevant fungi. This is followed by an assessment of its selectivity, ensuring it is potent against the fungal pathogen while exhibiting minimal toxicity to host cells.[2] Finally, elucidating the compound's mechanism of action provides crucial insights that can guide lead optimization and future drug development efforts.[3][4]

Foundational In Vitro Antifungal Susceptibility Testing (AFST)

The initial step in characterizing a novel compound is to determine its in vitro activity against a range of fungal pathogens. Antifungal Susceptibility Testing (AFST) is the cornerstone of this process, providing quantitative measures of a compound's potency.[5] The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized protocols for AFST to ensure reproducibility and comparability of data across different laboratories.[6][7][8]

Broth Microdilution Assay: The Gold Standard for MIC Determination

The broth microdilution assay is the reference method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[9][10] The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after a specified incubation period.

Causality Behind Experimental Choices: This method is favored for its ability to provide a quantitative measure of antifungal activity (the MIC value), which is essential for comparing the potency of different compounds and for monitoring the development of resistance.[5] The use of standardized media, inoculum densities, and incubation conditions, as outlined by CLSI and EUCAST, is critical for obtaining reliable and reproducible results.[6][11][12]

  • Preparation of Antifungal Stock Solution: Dissolve the novel compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal stock solution in RPMI 1640 medium to achieve a range of final test concentrations.[6][9]

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL. Further dilute this suspension in RPMI 1640 medium to achieve the final inoculum density specified by CLSI or EUCAST guidelines.[6][9]

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[6]

  • Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control.[10]

Disk Diffusion Assay: A Qualitative Screening Method

The disk diffusion assay is a simpler, qualitative method for assessing antifungal susceptibility.[13][14] It involves placing paper disks impregnated with a known amount of the test compound onto an agar plate that has been inoculated with a standardized fungal suspension.

Causality Behind Experimental Choices: This method is particularly useful for rapid screening of a large number of compounds or isolates due to its ease of use and cost-effectiveness.[15] The size of the zone of inhibition around the disk provides a qualitative measure of the compound's antifungal activity.[13] While it does not provide a precise MIC value, it can effectively categorize fungi as susceptible, intermediate, or resistant to a particular agent.[6]

  • Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution assay.

  • Plate Inoculation: Evenly streak the fungal suspension over the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue.[5]

  • Disk Application: Aseptically apply paper disks containing the test compound to the surface of the agar.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disk.

Data Presentation: Summarizing In Vitro Antifungal Activity

The results of in vitro susceptibility testing should be summarized in a clear and concise manner. A table format is ideal for comparing the activity of a novel compound against a panel of fungal species.

Fungal SpeciesStrain IDNovel Compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicansATCC 9002820.50.25
Candida glabrataATCC 900308160.5
Cryptococcus neoformansATCC 90112140.125
Aspergillus fumigatusATCC 2043054>641

Caption: Minimum Inhibitory Concentrations (MICs) of the novel compound and standard antifungal agents against a panel of clinically relevant fungal pathogens.

Assessing Selectivity: In Vitro Cytotoxicity Assays

A critical aspect of antifungal drug development is ensuring that the novel compound exhibits selective toxicity, meaning it is potent against fungal cells while having minimal adverse effects on host cells.[2] In vitro cytotoxicity assays are essential for evaluating the potential toxicity of a compound to mammalian cells.

Causality Behind Experimental Choices: The similarity between fungal and human cells, both being eukaryotic, increases the risk of off-target toxicity.[2] Early assessment of cytotoxicity allows for the prioritization of compounds with a favorable therapeutic window, reducing the likelihood of late-stage failures in the drug development pipeline.[16]

MTT Assay: Measuring Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

  • Cell Culture: Culture a mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate until a confluent monolayer is formed.

  • Compound Treatment: Expose the cells to serial dilutions of the novel compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.

Data Presentation: Quantifying Cytotoxicity

The results of cytotoxicity assays are typically presented as IC50 values.

Cell LineNovel Compound IC50 (µM)
HeLa (Human cervical cancer)> 100
HepG2 (Human liver cancer)75.2
3T3 (Mouse fibroblast)> 100

Caption: 50% Inhibitory Concentration (IC50) values of the novel compound against various mammalian cell lines.

Elucidating the Mechanism of Action (MoA)

Understanding how a novel antifungal compound exerts its effect is crucial for its development. MoA studies can reveal the molecular target of the compound and provide insights into potential resistance mechanisms.[4]

Ergosterol Biosynthesis Pathway Inhibition

The fungal cell membrane is a common target for antifungal drugs.[17] Many clinically used antifungals, such as azoles and polyenes, interfere with the ergosterol biosynthesis pathway.[18]

  • Fungal Culture and Treatment: Grow the fungal cells in the presence of sub-inhibitory concentrations of the novel compound.

  • Saponification: Harvest the cells and saponify them with alcoholic potassium hydroxide to break down lipids.[19]

  • Sterol Extraction: Extract the non-saponifiable lipids (including ergosterol) using a solvent like n-heptane.[20]

  • Spectrophotometric Analysis: Scan the extracted sterols from 240 to 300 nm. The characteristic absorbance spectrum of ergosterol allows for its quantification.[21]

  • Data Analysis: Compare the ergosterol content of treated cells to that of untreated controls. A significant reduction in ergosterol levels suggests inhibition of the ergosterol biosynthesis pathway.

Induction of Reactive Oxygen Species (ROS)

Some antifungal agents induce the production of reactive oxygen species (ROS) within fungal cells, leading to oxidative stress and cell death.[22][23]

  • Fungal Culture and Treatment: Treat fungal cells with the novel compound for a defined period.

  • DHR123 Staining: Add DHR123, a cell-permeable dye that fluoresces upon oxidation by ROS, to the cell suspension.

  • Flow Cytometry or Fluorometry: Measure the fluorescence intensity of the cells using a flow cytometer or a microplate reader.

  • Data Analysis: An increase in fluorescence in treated cells compared to controls indicates the induction of ROS.

Visualization of Experimental Workflows

A clear visualization of the experimental workflow can aid in understanding the logical progression of the investigation.

Antifungal_Discovery_Workflow cluster_0 In Vitro Screening cluster_1 Selectivity Assessment cluster_2 Mechanism of Action cluster_3 In Vivo Efficacy Primary Screening Primary Screening MIC Determination MIC Determination Primary Screening->MIC Determination Cytotoxicity Assay Cytotoxicity Assay MIC Determination->Cytotoxicity Assay Ergosterol Assay Ergosterol Assay Cytotoxicity Assay->Ergosterol Assay ROS Assay ROS Assay Animal Models Animal Models ROS Assay->Animal Models

Sources

Application Notes and Protocols for Measuring Protein-Small Molecule Binding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Quantifying Molecular Interactions in Drug Discovery

In the intricate dance of cellular life, the specific recognition and binding of small molecules to proteins govern a vast array of biological processes. For researchers in drug development and chemical biology, the ability to accurately measure these interactions is not merely a technical exercise; it is the cornerstone of modern therapeutic innovation. A quantitative understanding of binding affinity (how tightly a molecule binds), kinetics (the rates of association and dissociation), and thermodynamics (the forces driving the interaction) provides invaluable insights that guide the entire drug discovery pipeline, from initial hit identification to lead optimization and the elucidation of a compound's mechanism of action.[1][2][3]

This comprehensive guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the key biophysical techniques employed to characterize the binding of small molecules to their protein targets. Moving beyond a simple recitation of protocols, this document delves into the underlying principles of each method, the rationale behind experimental choices, and the critical interpretation of the resulting data. Our focus is on providing not just the "how," but the "why," empowering you to design robust experiments, troubleshoot challenges, and ultimately, make more informed decisions in your research endeavors.

Navigating the Landscape of Binding Assays: A Comparative Overview

The selection of an appropriate assay for studying protein-small molecule interactions is a critical decision that depends on a multitude of factors, including the nature of the protein and ligand, the required throughput, and the specific information sought (e.g., affinity, kinetics, or thermodynamics). Broadly, these techniques can be categorized as either label-free or label-based, and as occurring in solution or on a solid support.[3]

Technique Principle Key Parameters Measured Throughput Protein Consumption Strengths Limitations
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to a sensor surface.[4]KD, kon, koffMedium to HighLow to MediumReal-time kinetics, label-free, high sensitivity.[4][5]Protein immobilization required, potential for mass transport limitations.[6]
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding in solution.[7]KD, ΔH, ΔS, Stoichiometry (n)LowHighLabel-free, in-solution, provides full thermodynamic profile.[8][9]High sample consumption, low throughput, sensitive to buffer mismatches.[10]
MicroScale Thermophoresis (MST) Measures the directed movement of molecules in a temperature gradient, which changes upon binding.[11][12]KDHighVery LowIn-solution, low sample consumption, tolerant of complex media.[12]Requires fluorescent labeling of one binding partner.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures changes in the nuclear spin states of atoms upon binding.[14]KD, binding site, structural informationLowHighProvides atomic-level detail, can study very weak interactions, label-free.[14][15]Requires large amounts of soluble, stable protein; complex data analysis.
X-ray Crystallography Diffraction of X-rays by a crystalline protein-ligand complex.[16]High-resolution 3D structure of the binding modeLowHighProvides definitive structural evidence of binding and the precise interaction points.[16][17]Requires protein crystallization, may not reflect solution-state dynamics.[16][18]
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled molecule upon binding.[19][20]KDHighLowHomogeneous assay, high throughput, sensitive.[20][21]Requires a fluorescent label, potential for interference from fluorescent compounds.[22]

Section 1: Label-Free, Surface-Based Techniques

Surface Plasmon Resonance (SPR)

Scientific Principles: SPR is an optical technique that measures the real-time binding of an analyte (small molecule) to a ligand (protein) immobilized on a sensor chip.[4][5] The interaction is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass as the small molecule binds to the immobilized protein.[4][6] This allows for the direct measurement of both the association (kon) and dissociation (koff) rates of the interaction, from which the equilibrium dissociation constant (KD) can be calculated.[6]

Experimental Workflow Diagram:

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Protein_Prep Protein Preparation (Purification, QC) Immobilization Protein Immobilization on Sensor Chip Protein_Prep->Immobilization Ligand_Prep Small Molecule (Solubilization, Dilution) Binding_Assay Analyte Injection (Association) Ligand_Prep->Binding_Assay Buffer_Prep Buffer Preparation (Degassing) Buffer_Prep->Immobilization Buffer_Prep->Binding_Assay Dissociation Buffer Flow (Dissociation) Buffer_Prep->Dissociation Immobilization->Binding_Assay Inject Analyte Binding_Assay->Dissociation Inject Buffer Regeneration Surface Regeneration Dissociation->Regeneration Inject Regeneration Solution Sensorgram Sensorgram Generation Dissociation->Sensorgram Fitting Kinetic Model Fitting Sensorgram->Fitting Results Determine K_D, k_on, k_off Fitting->Results

Caption: Workflow for a typical Surface Plasmon Resonance experiment.

Detailed Protocol for SPR Analysis of Protein-Small Molecule Interactions:

  • Protein Immobilization:

    • Rationale: Covalently attaching the protein to the sensor chip allows for the detection of the small molecule binding. The choice of immobilization chemistry (e.g., amine coupling, thiol coupling, capture-based methods) depends on the protein's properties.[23]

    • Step 1: Equilibrate the sensor chip with running buffer.

    • Step 2: Activate the sensor surface (e.g., with a mixture of EDC and NHS for amine coupling).

    • Step 3: Inject the purified protein solution over the activated surface to allow for covalent coupling.

    • Step 4: Deactivate any remaining active esters on the surface with an injection of ethanolamine.

    • Step 5: A reference surface should be prepared in parallel, either by deactivating it directly after activation or by immobilizing an irrelevant protein, to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Rationale: A series of analyte concentrations are injected to observe the concentration-dependent binding response.

    • Step 1: Prepare a dilution series of the small molecule in running buffer. It is crucial that the buffer contains the same concentration of any co-solvents (like DMSO) as the analyte samples to minimize bulk refractive index mismatches.[23]

    • Step 2: Inject the running buffer over both the protein and reference surfaces to establish a stable baseline.

    • Step 3: Sequentially inject each concentration of the small molecule for a defined period (the association phase), followed by a flow of running buffer (the dissociation phase). Include several buffer-only injections (blanks) for double referencing.

    • Step 4: After each binding cycle, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to remove the analyte without denaturing the immobilized protein.

  • Data Analysis:

    • Rationale: The raw data (sensorgram) is processed and fitted to a kinetic model to extract binding parameters.

    • Step 1: Subtract the reference channel signal and the buffer blank injections from the active channel signal to correct for non-specific binding and bulk effects.

    • Step 2: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Section 2: Label-Free, In-Solution Techniques

Isothermal Titration Calorimetry (ITC)

Scientific Principles: ITC directly measures the heat released or absorbed during a binding event.[7] In a typical experiment, a solution of the small molecule (ligand) is titrated into a solution of the protein.[24] Each injection produces a heat pulse that is integrated over time and corrected for the heat of dilution. As the protein becomes saturated with the ligand, the magnitude of the heat pulses decreases, resulting in a sigmoidal binding curve from which the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding can be determined.[8][9][24]

Experimental Workflow Diagram:

ITC_Workflow cluster_prep Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Protein Preparation (Purification, Dialysis) Cell_Loading Load Protein into Cell Protein_Prep->Cell_Loading Ligand_Prep Small Molecule (Solubilization, Dilution) Syringe_Loading Load Ligand into Syringe Ligand_Prep->Syringe_Loading Buffer_Match Precise Buffer Matching Buffer_Match->Protein_Prep Buffer_Match->Ligand_Prep Titration Automated Titration Cell_Loading->Titration Syringe_Loading->Titration Integration Integrate Heat Pulses Titration->Integration Binding_Isotherm Plot Binding Isotherm Integration->Binding_Isotherm Fitting Fit to Binding Model Binding_Isotherm->Fitting Results Determine K_D, n, ΔH, ΔS Fitting->Results

Caption: Workflow for a typical Isothermal Titration Calorimetry experiment.

Detailed Protocol for ITC Analysis of Protein-Small Molecule Interactions:

  • Sample Preparation:

    • Rationale: Meticulous sample preparation is paramount for high-quality ITC data. The protein and ligand must be in identical buffer to minimize the heats of dilution, which can otherwise obscure the heat of binding.[10]

    • Step 1: Purify the protein to a high degree of homogeneity.

    • Step 2: Dialyze both the protein and the small molecule stock solution extensively against the final, degassed experimental buffer.[25] It is best practice to use the dialysis buffer for all dilutions.

    • Step 3: Accurately determine the concentrations of the protein and small molecule solutions. Errors in concentration will directly impact the calculated stoichiometry and affinity.[10] A common starting point is a protein concentration in the cell of 10-50 µM and a ligand concentration in the syringe that is 10-20 times higher.[10]

  • ITC Experiment:

    • Rationale: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells as the ligand is injected.

    • Step 1: Thoroughly clean the sample cell and syringe with detergent and water.

    • Step 2: Load the protein solution into the sample cell, avoiding the introduction of air bubbles.[25]

    • Step 3: Load the ligand solution into the injection syringe, again being careful to avoid bubbles.[25]

    • Step 4: Place the syringe into the instrument and allow the system to equilibrate thermally.

    • Step 5: Set up the titration parameters, including the injection volume (e.g., 2 µL), spacing between injections (e.g., 150-180 seconds), and the total number of injections (e.g., 20-30).[25][26]

    • Step 6: Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution. This value will be subtracted from the protein-ligand titration data.[26]

  • Data Analysis:

    • Rationale: The integrated heat from each injection is plotted against the molar ratio of ligand to protein to generate a binding isotherm.

    • Step 1: Integrate the raw data peaks to determine the heat change for each injection.

    • Step 2: Subtract the heat of dilution from the heat of binding for each injection.

    • Step 3: Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

    • Step 4: Fit the resulting binding isotherm to a suitable model (e.g., a single-site binding model) to extract the thermodynamic parameters: KD, n, and ΔH. The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Section 3: Fluorescence-Based Techniques

MicroScale Thermophoresis (MST)

Scientific Principles: MST is a powerful technique for quantifying biomolecular interactions in solution.[11] It measures the motion of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis.[12] This movement is highly sensitive to changes in the molecule's size, charge, and hydration shell.[12] By fluorescently labeling one of the binding partners (typically the protein), any change in its thermophoretic properties upon binding to the small molecule can be detected.[13] A titration series is performed, and the change in the normalized fluorescence is plotted against the ligand concentration to determine the KD.[13]

Experimental Workflow Diagram:

MST_Workflow cluster_prep Preparation cluster_exp MST Experiment cluster_analysis Data Analysis Protein_Labeling Fluorescent Labeling of Protein Sample_Mixing Mix Labeled Protein and Ligand Protein_Labeling->Sample_Mixing Ligand_Dilution Small Molecule Serial Dilution Ligand_Dilution->Sample_Mixing Capillary_Loading Load Samples into Capillaries Sample_Mixing->Capillary_Loading Measurement MST Measurement (IR Laser Activation) Capillary_Loading->Measurement Thermophoresis_Analysis Analyze Thermophoretic Movement Measurement->Thermophoresis_Analysis Binding_Curve Plot Dose-Response Curve Thermophoresis_Analysis->Binding_Curve Fitting Fit to Binding Model Binding_Curve->Fitting Result Determine K_D Fitting->Result

Sources

Application Notes and Protocols for Molecular Docking Studies of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Thiophene Derivative

In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and efficient screening of potential therapeutic agents.[1] This guide provides a comprehensive protocol for conducting molecular docking studies on N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid, a novel small molecule with a thiophene scaffold. Thiophene derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Specifically, their role as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) has been a subject of significant interest.[2][3]

The structure of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid, featuring both a substituted thiophene ring and a succinamic acid moiety, suggests its potential as a modulator of biological targets involved in inflammatory pathways. The succinamic acid portion is a derivative of succinic acid, a natural metabolite that can act as a signaling molecule through receptors like GPR91 (SUCNR1), which is implicated in inflammation.[4]

This document will use Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, as a hypothetical protein target to illustrate a robust molecular docking workflow. These protocols are designed for researchers, scientists, and drug development professionals to provide a practical and scientifically rigorous framework for evaluating the binding affinity and interaction patterns of this, and other, novel small molecules.

Pre-Docking Considerations: The Foundation of a Reliable Study

A successful molecular docking experiment hinges on meticulous preparation of both the protein target (receptor) and the small molecule (ligand). The principle of "garbage in, garbage out" is particularly pertinent in computational chemistry.

The Logic of Target Selection: Why COX-2?

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Its active site is a well-characterized hydrophobic channel, making it an excellent candidate for small molecule inhibition. The selection of a high-resolution crystal structure from the Protein Data Bank (PDB) is the first critical step. For this protocol, we will utilize the PDB ID: 5KIR , which represents the crystal structure of human COX-2 in complex with a selective inhibitor. This choice provides a validated binding pocket for our study.

PART 1: Ligand Preparation Workflow

Step-by-Step Ligand Preparation Protocol
  • 2D Structure Sketching:

    • Utilize a chemical drawing tool such as ChemDraw or the free, open-source Avogadro to sketch the 2D structure of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid.[5]

    • Chemical Formula: C11H14N2O4S[1][2][6][7][8][9]

    • Molecular Weight: 270.30 g/mol [1]

    • CAS Number: 109164-38-7[6][7][8]

  • 3D Structure Generation and Optimization:

    • Import the 2D structure into Avogadro.[10][11] The software will automatically generate a preliminary 3D conformation.

    • Perform an energy minimization to obtain a low-energy, stable 3D structure.[12] In Avogadro, this can be done using the "Auto Optimization" tool with the MMFF94 force field. This step is crucial to ensure realistic bond lengths and angles.[13]

    • Rationale: An unoptimized, high-energy ligand conformation can lead to inaccurate docking poses and binding affinity predictions.

  • File Format Conversion and Finalization:

    • Save the optimized 3D structure in a suitable format for docking, such as MOL2 or PDB.

    • For use with AutoDock Vina, the ligand file will need to be converted to the PDBQT format, which includes partial charges and atom type definitions. This is typically done using AutoDock Tools.[14]

Ligand_Preparation_Workflow Ligand Preparation Workflow cluster_ligand Ligand: N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid ligand_2d 2D Sketching (e.g., Avogadro, ChemDraw) ligand_3d 3D Structure Generation & Energy Minimization (e.g., Avogadro with MMFF94) ligand_2d->ligand_3d Import ligand_format File Format Conversion (Save as MOL2 or PDB) ligand_3d->ligand_format Export ligand_pdbqt PDBQT Conversion (AutoDock Tools) ligand_format->ligand_pdbqt Charge & Atom Typing

Caption: Workflow for preparing the ligand for molecular docking.

PART 2: Receptor Preparation Workflow

The raw crystal structure from the PDB is not immediately ready for docking. It requires cleaning and preparation to ensure it is a chemically correct representation of the biological system.

Step-by-Step Receptor Preparation Protocol
  • Obtaining the Protein Structure:

    • Download the PDB file for COX-2 (e.g., PDB ID: 5KIR ) from the RCSB Protein Data Bank ([Link]).

  • Cleaning the PDB File:

    • Open the PDB file in a molecular visualization program like UCSF Chimera or PyMOL.[15]

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[9][16] The rationale is to create a clean binding site for our ligand of interest. In some advanced docking scenarios, key water molecules known to mediate binding can be retained.[9]

    • If the protein has multiple chains, retain only the biologically relevant one(s). For 5KIR, Chain A is typically used.

  • Preparing the Protein for Docking:

    • Add polar hydrogen atoms to the protein structure.[9][17] X-ray crystallography often does not resolve hydrogen positions.

    • Assign partial charges to all atoms. For AutoDock Vina, Gasteiger charges are commonly used.[14]

    • These steps are typically performed using AutoDock Tools, which will also merge non-polar hydrogens.[14]

    • Save the prepared receptor in the PDBQT file format.

Receptor_Preparation_Workflow Receptor Preparation Workflow cluster_receptor Receptor: COX-2 (PDB ID: 5KIR) receptor_pdb Download PDB File (from RCSB PDB) receptor_clean Clean PDB Structure (Remove water, ligands, etc.) (e.g., UCSF Chimera) receptor_pdb->receptor_clean receptor_prepare Add Polar Hydrogens & Assign Charges (e.g., AutoDock Tools) receptor_clean->receptor_prepare receptor_pdbqt Save as PDBQT File receptor_prepare->receptor_pdbqt

Caption: Workflow for preparing the receptor for molecular docking.

PART 3: Molecular Docking Protocol with AutoDock Vina

With the prepared ligand and receptor, we can now proceed with the docking simulation. AutoDock Vina is a widely used, open-source program for molecular docking known for its speed and accuracy.[18][19]

Step-by-Step Docking Protocol
  • Defining the Binding Site (Grid Box):

    • In AutoDock Tools, load the prepared receptor (PDBQT file).

    • Define the search space for the docking by creating a "grid box" that encompasses the active site of COX-2.[14][18] The dimensions and center of this box are critical parameters. For a known target like COX-2, the grid box should be centered on the location of the co-crystallized ligand in the original PDB file.

    • A typical grid box size is around 25 x 25 x 25 Å, which is large enough to allow the ligand to move freely within the active site.

  • Configuring the Docking Run:

    • Create a configuration text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

    • The exhaustiveness parameter in the configuration file controls the thoroughness of the search. A higher value increases the computational time but also the likelihood of finding the optimal binding pose. A value of 8 is a good starting point.

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.[19][20]

    • The command will look something like: vina --config conf.txt --log log.txt

    • Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

PART 4: Post-Docking Analysis and Validation

Analyzing the Docking Results
  • Binding Affinity Score:

    • The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol.[18] More negative values indicate a stronger predicted binding affinity.

    • The top-ranked pose (the one with the lowest binding affinity) is generally considered the most likely binding mode.

  • Visualization of Binding Poses:

    • Use molecular visualization software like PyMOL or BIOVIA Discovery Studio to view the docked poses within the active site of the receptor.[21][22][23][24]

    • Analyze the intermolecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts.[22][23]

    • Key Interactions to Look For with COX-2:

      • Hydrogen bonding with key residues like Arg120 and Tyr355.

      • Hydrophobic interactions within the channel formed by residues such as Val349, Leu352, and Val523.

Interaction Type Potential Interacting Groups on the Ligand Key COX-2 Residues
Hydrogen BondingCarbamoyl group, Carboxylic acidArg120, Tyr355, Ser530
Hydrophobic InteractionsThiophene ring, Dimethyl groupsVal349, Leu352, Val523, Ala527
Pi-Sulfur InteractionThiophene ringPhe518
Validation of Docking Protocols

To ensure the reliability of the docking protocol, it is essential to perform a validation step.[16]

  • Re-docking of the Co-crystallized Ligand:

    • A standard validation method is to extract the co-crystallized ligand from the original PDB file (5KIR), prepare it, and then dock it back into the receptor's active site.[16]

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[16]

  • Comparison with Known Inhibitors:

    • Dock known COX-2 inhibitors and compare their binding scores and interaction patterns with those of the test molecule. This provides a benchmark for evaluating the potential potency of the novel compound.

Docking_and_Analysis_Workflow Docking and Analysis Workflow cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis define_grid Define Binding Site (Grid Box Generation) config_run Configure Docking Parameters (conf.txt) define_grid->config_run run_vina Execute AutoDock Vina config_run->run_vina analyze_scores Analyze Binding Affinity Scores run_vina->analyze_scores visualize_poses Visualize Binding Poses & Interactions (e.g., PyMOL, Discovery Studio) analyze_scores->visualize_poses validate_protocol Protocol Validation (Re-docking, RMSD Calculation) visualize_poses->validate_protocol

Caption: Workflow for performing and analyzing the molecular docking simulation.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically sound protocol for conducting molecular docking studies on N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid against the COX-2 enzyme. By following these detailed steps, researchers can obtain reliable predictions of the binding mode and affinity of this novel compound, providing a strong foundation for further in vitro and in vivo studies.

It is crucial to remember that molecular docking is a predictive tool, and its results should be interpreted in the context of experimental validation. Promising candidates identified through this computational workflow should be synthesized and subjected to biological assays to confirm their activity. Further computational studies, such as molecular dynamics simulations, can also be employed to investigate the stability of the predicted protein-ligand complex over time.

References

  • ResearchGate. How to validate the molecular docking results? [Internet]. Available from: [Link]

  • Bapat S. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube; 2020. Available from: [Link]

  • ScotCHEM. Creating / modifying ligand molecules — ScotCHEM protein-ligand docking course documentation [Internet]. Available from: [Link]

  • Jahangiri FH. Autodock Vina Tutorial - Molecular Docking. YouTube; 2020. Available from: [Link]

  • Taylor & Francis Online. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors [Internet]. Available from: [Link]

  • PubMed. Thiophene derivatives as new mechanism-based inhibitors of cytochromes P-450: inactivation of yeast-expressed human liver cytochrome P-450 2C9 by tienilic acid [Internet]. Available from: [Link]

  • AutoDock Vina. Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs [Internet]. Available from: [Link]

  • The Scripps Research Institute. Hands-on tutorials of AutoDock 4 and AutoDock Vina [Internet]. Available from: [Link]

  • The Scripps Research Institute. Tutorial – AutoDock Vina [Internet]. Available from: [Link]

  • Sinfoo Biotech. n-(3-carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid [Internet]. Available from: [Link]

  • Proactive Molecular Research. N-(3-Carbamoyl-4.5-dimethyl-thiophen-2-yl)-succinamic acid [Internet]. Available from: [Link]

  • MDPI. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [Internet]. Available from: [Link]

  • ResearchGate. Molecular docking proteins preparation [Internet]. Available from: [Link]

  • Schrödinger. Learn Maestro: Preparing protein structures. YouTube; 2024. Available from: [Link]

  • MDPI. Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer [Internet]. Available from: [Link]

  • Ali R. Drug - Target Docking & Results Analysis Using PyRx - Vina, DS & PyMol | P2. YouTube; 2019. Available from: [Link]

  • Galaxy Training Network. Protein-ligand docking [Internet]. Available from: [Link]

  • Ali R. Drug - Target Docking & Results Analysis Using PyRx - Vina, DS & PyMol | P1. YouTube; 2019. Available from: [Link]

  • e-learning Pharmacy. Docking result analysis using Discovery Studio visualizer. YouTube; 2020. Available from: [Link]

  • Just Biotech Geeks. Molecular Docking Part - 1 | Protein & Ligand Preparation | Computer-Aided Drug Designing. YouTube; 2021. Available from: [Link]

  • Molecular Docking Tutorial [Internet]. Available from: [Link]

  • Jimson A. Docking Result Analysis and Validation with Discovery Studio. YouTube; 2023. Available from: [Link]

  • PMC. Ligand docking and binding site analysis with PyMOL and Autodock/Vina [Internet]. Available from: [Link]

  • Jordan GM. Avogadro tutorial (create a PDB for a ligand). YouTube; 2021. Available from: [Link]

  • Avogadro Discussion. How to prepare ligands for docking? [Internet]. Available from: [Link]

  • Avogadro. Avogadro - Free cross-platform molecular editor [Internet]. Available from: [Link]

  • Wikipedia. Succinic acid [Internet]. Available from: [Link]

Sources

Application Notes and Protocols for Assessing Anti-Mycobacterial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Robust Anti-Mycobacterial Assays

The global health threat posed by Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is intensified by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This reality underscores the urgent need for novel therapeutics. The discovery and development pipeline for these new agents is critically dependent on reliable, reproducible, and increasingly rapid methods for assessing anti-mycobacterial activity.

Unlike common bacteria, Mtb exhibits an exceptionally slow growth rate, making traditional susceptibility testing a lengthy process, often taking weeks to yield results.[3][4] This bottleneck significantly hampers drug discovery efforts, from high-throughput screening of compound libraries to the preclinical evaluation of lead candidates. Furthermore, the pathogen's ability to enter a non-replicating, persistent state within the host adds another layer of complexity, requiring assays that can evaluate compound efficacy against these dormant bacilli.[5][6]

This technical guide provides an in-depth overview of established and innovative methods for determining the efficacy of chemical agents against mycobacteria. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol serves as a self-validating system. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis.

Part 1: Phenotypic Whole-Cell Assays

Phenotypic assays remain the cornerstone of anti-mycobacterial susceptibility testing. They directly measure the ability of a compound to inhibit bacterial growth (bacteriostatic) or to kill the bacteria (bactericidal) in a whole-cell context.[2] This holistic approach has the inherent advantage of identifying compounds that are effective at the cellular level, accounting for factors like cell wall penetration and efflux pumps, which can be missed in target-based screens.

The Gold Standard: Broth Microdilution (BMD) Method

The Broth Microdilution (BMD) method is the reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against Mtb.[7] Its quantitative nature is crucial for guiding individualized patient treatment and for the preclinical assessment of new drugs.[8][9] The European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the World Health Organization (WHO) have endorsed standardized BMD protocols to ensure inter-laboratory reproducibility.[7][8]

Causality Behind Experimental Choices:

  • Medium: Middlebrook 7H9 broth supplemented with OADC (Oleic Acid, Albumin, Dextrose, Catalase) is the standard.[3][7] This medium provides the necessary nutrients for Mtb growth in a liquid format, which is essential for observing subtle growth inhibition.

  • Inoculum: Standardization of the inoculum to a 0.5 McFarland standard, followed by dilution, is a critical step.[7] An inoculum that is too dense can overwhelm the drug, leading to falsely high MICs, while a sparse inoculum can lead to falsely low MICs or failure to grow in control wells.

  • Plate Format: The 96-well microtiter plate format allows for the simultaneous testing of multiple drug concentrations and isolates, improving throughput compared to agar-based methods.[3][9]

  • Reading Endpoint: The MIC is defined as the lowest drug concentration that inhibits visual growth.[7] This visual endpoint, while subjective, is the established standard and is facilitated by using an inverted mirror.

Protocol: EUCAST-Standardized Broth Microdilution for Mtb

  • Inoculum Preparation:

    • Aseptically transfer several colonies of Mtb from a solid medium (e.g., Löwenstein-Jensen) into a tube containing 3-4 mL of sterile water and glass beads.

    • Vortex vigorously for 1-2 minutes to break up clumps.

    • Allow the suspension to stand for 30 minutes to let large particles settle.

    • Transfer the supernatant to a new sterile tube and adjust the turbidity to a 0.5 McFarland standard.

    • Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth to achieve the final inoculum of approximately 10^5 CFU/mL.[7]

  • Plate Preparation & Inoculation:

    • Use a sterile, U-shaped 96-well microtiter plate.[7]

    • Dispense 100 µL of Middlebrook 7H9-OADC broth into all wells.

    • Prepare serial two-fold dilutions of the test compounds directly in the plate. The first well should contain the highest drug concentration, and subsequent wells will have decreasing concentrations.

    • Leave at least one well drug-free as a positive growth control and one well with media only as a sterility control.

    • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate with an adhesive sealer or place it in a plastic bag to prevent evaporation.[10]

    • Incubate at 36 ± 1°C in a normal atmosphere.[7]

  • Reading and Interpretation:

    • Begin reading the plates when visible growth (a pellet at the bottom of the well) is observed in the drug-free growth control well, typically between 7 and 21 days.[11]

    • The MIC is the lowest concentration of the drug that completely inhibits visible growth of Mtb.[7]

Rapid Colorimetric Assays: The Resazurin Microtiter Assay (REMA)

For higher throughput applications, colorimetric assays provide a faster, more objective alternative to visual growth assessment. The Resazurin Microtiter Assay (REMA) is a simple, inexpensive, and rapid method that has shown excellent correlation with standard proportion and BMD methods.[12][13][14]

Principle of Action: The assay is based on the reduction of the blue, non-fluorescent indicator dye resazurin to the pink, highly fluorescent resorufin by metabolically active, viable bacteria.[1][12] A color change from blue to pink indicates bacterial growth, while the absence of a color change (remaining blue) signifies growth inhibition.

REMA_Principle Resazurin {Resazurin (Blue)|Non-fluorescent} Bacteria Viable Mycobacteria (Metabolic Activity) Resazurin->Bacteria Reduction Resorufin {Resorufin (Pink)|Highly Fluorescent} Bacteria->Resorufin Produces

Protocol: REMA for Anti-Mycobacterial Activity

  • Plate Setup:

    • Prepare drug dilutions and inoculate a 96-well flat-bottomed microplate as described in the BMD protocol (Steps 1 & 2). The final volume per well should be 200 µL (100 µL of drug dilution + 100 µL of inoculum).

    • Include a drug-free growth control and a sterility control. To prevent evaporation, add sterile water to the perimeter wells.[1]

  • Incubation:

    • Cover the plate, seal it in a plastic bag, and incubate at 37°C for 7 days.[1][12]

  • Indicator Addition & Final Incubation:

    • Prepare a 0.01% (wt/vol) solution of resazurin sodium salt in sterile distilled water and filter sterilize.[12]

    • After 7 days of incubation, add 30 µL of the resazurin solution to each well.[10][12]

    • Re-incubate the plate overnight (12-24 hours) at 37°C.[1][12]

  • Reading and Interpretation:

    • Visually assess the plate for color change.

    • Pink/Purple: Indicates bacterial growth.

    • Blue: Indicates inhibition of bacterial growth.

    • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[1][12]

Reporter Gene Assays: Harnessing Light and Fluorescence

Reporter gene assays offer even greater sensitivity and speed, making them highly suitable for high-throughput screening (HTS).[15] These methods utilize recombinant Mtb strains engineered to express enzymes like luciferase or fluorescent proteins.

Luciferase Reporter Assays: These assays use Mtb strains expressing firefly luciferase.[16] In the presence of the substrate luciferin and ATP from viable cells, the enzyme produces light (bioluminescence), which can be quantified with a luminometer.[17][18] A reduction in the light signal correlates directly with a loss of bacterial viability. This method is exceptionally rapid, with results often obtainable in 3-4 days.[18] Luciferase reporter phages (LRPs) are a variation where a bacteriophage carrying the luciferase gene infects the Mtb, leading to light production only in viable cells.[17][19]

Fluorescent Reporter Assays: Similar to luciferase assays, these methods use Mtb strains constitutively expressing fluorescent proteins like mCherry or DsRed.[20][21] Bacterial growth is monitored by measuring the increase in fluorescence over time. This approach is simple and avoids the need for substrate addition, making it ideal for automated HTS platforms.[15][20]

Reporter_Assay_Workflow

Part 2: The High-Throughput Screening (HTS) Cascade

The identification of new anti-mycobacterial agents from large chemical libraries requires a multi-step screening cascade designed to efficiently identify potent, selective, and non-toxic compounds.

HTS_Cascade

Protocol: HTS Cascade for a Novel Agent

  • Primary Screen:

    • Objective: To identify initial "hits" from a large compound library.

    • Method: Screen all compounds at a single, high concentration (e.g., 10-20 µM) using a rapid, automated assay like REMA or a fluorescent reporter assay in a 384-well format.[20]

    • Endpoint: Percent growth inhibition relative to controls. Compounds showing ≥90% inhibition are considered primary hits.[20]

  • Hit Confirmation and Potency (MIC Determination):

    • Objective: To confirm the activity of primary hits and determine their potency.

    • Method: Perform a dose-response assay using an 8- to 10-point two-fold serial dilution for each hit compound. Use the REMA or BMD method.

    • Endpoint: Calculate the MIC90 (the concentration required to inhibit 90% of growth).

  • Cytotoxicity Assessment:

    • Objective: To determine the compound's toxicity against mammalian cells. This is crucial to ensure the compound is selectively targeting the bacteria.[2]

    • Method: Use a standard mammalian cell line (e.g., Vero or HepG2 cells) and a viability assay (e.g., Resazurin or MTT). Expose the cells to the same concentration range of the compound as in the MIC assay.

    • Endpoint: Calculate the 50% cytotoxic concentration (CC50).

  • Selectivity Index (SI) Calculation:

    • Objective: To quantify the therapeutic window of the compound.

    • Method: Calculate the ratio of the CC50 to the MIC. SI = CC50 / MIC .

    • Interpretation: A higher SI is desirable. Generally, an SI > 10 is considered a good starting point for a promising hit.[22]

  • Secondary Assays (Bactericidal vs. Bacteriostatic):

    • Objective: To determine if the compound kills bacteria or merely inhibits growth. Bactericidal compounds are often preferred.

    • Method: Determine the Minimum Bactericidal Concentration (MBC) by sub-culturing the contents of wells from the MIC assay (at and above the MIC) onto drug-free solid agar.

    • Endpoint: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (CFU/mL).[2]

Part 3: Genotypic and In Vivo Assessment

While phenotypic screening is foundational, genotypic and in vivo methods are essential for understanding resistance mechanisms and evaluating preclinical efficacy.

Genotypic Assays for Resistance Detection

Genotypic methods detect specific DNA mutations known to confer resistance to anti-TB drugs.[23] They are exceptionally rapid and are primarily used in clinical settings for diagnosing drug-resistant TB.[4][24] Common methods include line probe assays (e.g., GenoType MTBDRplus) and automated real-time PCR (e.g., Xpert MTB/RIF).[25][26] While not typically used for primary drug discovery, they are invaluable for characterizing the mechanism of resistance to novel compounds once resistant mutants are generated in the lab.

Method Type Principle Primary Use Time to Result
Phenotypic (BMD) Measures inhibition of bacterial growth.Gold standard MIC determination.7-21 days
Phenotypic (REMA) Measures metabolic activity via color change.HTS, rapid MIC determination.8-9 days[13]
Phenotypic (Reporter) Measures light/fluorescence from recombinant Mtb.HTS, mechanism of action studies.3-7 days
Genotypic (PCR/LPA) Detects resistance-conferring gene mutations.Rapid clinical diagnosis of DR-TB.< 1 day
In Vivo Models for Efficacy Testing

The ultimate preclinical test for an anti-mycobacterial compound is its efficacy in an animal model of infection.[27] Murine models are the most common.

Traditional Model:

  • Method: Mice (e.g., C57BL/6 or BALB/c) are infected with Mtb via aerosol or intravenous injection. After a set period to establish infection, treatment with the test compound begins. Efficacy is measured by sacrificing the animals and enumerating the bacterial load (CFU) in the lungs and spleen.[28]

  • Limitation: This method is time-consuming (requiring weeks of treatment followed by 3-4 weeks to culture the organs) and labor-intensive.[29]

Advanced In Vivo Imaging Models:

  • Principle: To accelerate the process, non-invasive imaging models using reporter Mtb strains have been developed. Mice are infected with Mtb expressing luciferase or fluorescent proteins.[29][30]

  • Method: The bacterial burden can be monitored in real-time in living animals using systems like an In Vivo Imaging System (IVIS).[29] Drug efficacy is measured by the reduction in the bioluminescent or fluorescent signal over time, which correlates well with CFU counts.[27][30]

  • Advantage: This approach dramatically reduces the time required to assess preclinical efficacy and decreases the number of animals needed.[27][29] Results can often be obtained within 17-18 days.[30]

References

  • Palomino, J. C., Martin, A., Camacho, M., Guerra, H., Swings, J., & Portaels, F. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • World Health Organization. (2022). WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex. WHO News. [Link]

  • Schön, T., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection. [Link]

  • Ollinger, J., et al. (2019). A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. PLoS ONE. [Link]

  • Martin, A., et al. (2005). Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method. Antimicrobial Agents and Chemotherapy. [Link]

  • Snewin, V. A., et al. (1999). Assessment of Immunity to Mycobacterial Infection with Luciferase Reporter Constructs. Infection and Immunity. [Link]

  • Mhlanga, T. G., et al. (2019). Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting. African Journal of Laboratory Medicine. [Link]

  • Martin, A., et al. (2005). Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method. Antimicrobial Agents and Chemotherapy, ASM Journals. [Link]

  • Tiwari, R., et al. (2009). Susceptibility testing of Mycobacterium tuberculosis by broth microdilution method: a rapid alternative method. Indian Journal of Medical Microbiology. [Link]

  • Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, ASM Journals. [Link]

  • Leite, C. Q., et al. (2000). Drug susceptibility testing of Mycobacterium tuberculosis by the broth microdilution method with 7H9 broth. Memorias do Instituto Oswaldo Cruz. [Link]

  • Banaiee, N., et al. (2003). Photographic and Luminometric Detection of Luciferase Reporter Phages for Drug Susceptibility Testing of Clinical Mycobacterium tuberculosis Isolates. Journal of Clinical Microbiology. [Link]

  • Zelmer, A., et al. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy. [Link]

  • World Health Organization. (2022). Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex. WHO Publications. [Link]

  • Ollinger, J., et al. (2019). A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. PLOS ONE. [Link]

  • Bueno Sánchez, J. G., & Kouznetsov, V. V. (2010). Antimycobacterial susceptibility testing methods for natural products research. Brazilian Journal of Microbiology. [Link]

  • Bobadilla-del-Valle, M., et al. (2008). Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico. Journal of Clinical Microbiology. [Link]

  • Kumar, P., et al. (2014). Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Vaishnavi, R., et al. (2021). Luciferase Reporter Phage (LRP) Assay for Anti Tuberculosis Screening: Current Status and Challenges. Bioscience Biotechnology Research Communications. [Link]

  • Zelmer, A., et al. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy, Oxford Academic. [Link]

  • Wikipedia. Phenotypic testing of mycobacteria. Wikipedia. [Link]

  • Riska, P. F., et al. (1999). Specific identification of Mycobacterium tuberculosis with the luciferase reporter mycobacteriophage: use of p-nitro-alpha-acetylamino-beta-hydroxy propiophenone. Journal of Clinical Microbiology. [Link]

  • Pitaluga, M., et al. (2021). Evolution of Antibacterial Drug Screening Methods: Current Prospects for Mycobacteria. Antibiotics. [Link]

  • Mardare, M., et al. (2023). Genotypic and Phenotypic Methods in the Detection of MDR-TB and Evolution to XDR-TB. Journal of Clinical Medicine. [Link]

  • Yu, X., et al. (2024). A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis. Frontiers in Cellular and Infection Microbiology. [Link]

  • Pitaluga, M., et al. (2022). Assay Development for High-Throughput Drug Screening Against Mycobacteria. Journal of Visualized Experiments. [Link]

  • Nikonenko, B. V., et al. (2004). Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Kumar, P., et al. (2014). Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, ASM Journals. [Link]

  • Said, H. M., et al. (2015). Genotypic susceptibility testing of Mycobacterium tuberculosis isolates for amikacin and kanamycin resistance by use of a rapid sloppy molecular beacon-based assay identifies more cases of low-level drug resistance than phenotypic Lowenstein-Jensen testing. Journal of Clinical Microbiology. [Link]

  • Fowler, P. W., et al. (2018). Automated detection of Mycobacterial growth on 96-well plates for rapid and accurate Tuberculosis drug susceptibility testing. bioRxiv. [Link]

  • Rao, S. P. S., et al. (2013). Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis. Journal of Clinical Microbiology. [Link]

  • Bar-Nahum, L., et al. (2019). Phenotypic assays for Mycobacterium tuberculosis infection. Cytometry Part A. [Link]

  • Johnson, R., et al. (2009). Rapid genotypic assays to identify drug-resistant Mycobacterium tuberculosis in South Africa. Journal of Antimicrobial Chemotherapy. [Link]

  • Woods, G. L. (2000). Susceptibility testing for mycobacteria. Clinical Infectious Diseases. [Link]

  • Piersimoni, C., et al. (2001). Evaluation of Automated BACTEC MGIT 960 System for Testing Susceptibility of Mycobacterium tuberculosis to Four Major Antituberculous Drugs. Journal of Clinical Microbiology. [Link]

  • Dheda, K., et al. (2022). Tuberculosis Phenotypic and Genotypic Drug Susceptibility Testing and Immunodiagnostics: A Review. Frontiers in Immunology. [Link]

  • Dheda, K., et al. (2022). Tuberculosis Phenotypic and Genotypic Drug Susceptibility Testing and Immunodiagnostics: A Review. Frontiers in Immunology. [Link]

  • Tadesse, M., et al. (2022). The Diagnostic Accuracy of Genotypic Assays for The Rapid Detection of Drug-Resistant Mycobacterium Tuberculosis. Infection and Drug Resistance. [Link]

  • Bueno Sánchez, J. G., & Kouznetsov, V. V. (2010). Antimycobacterial susceptibility testing methods for natural products research. ProQuest. [Link]

  • Public Health England. (2019). Phenotypic susceptibility testing for Mycobacterium tuberculosis. YouTube. [Link]

  • Esteban, J., & García-Coca, M. (2018). Methods for determining the antimicrobial susceptibility of mycobacteria. Enfermedades Infecciosas y Microbiología Clínica (English Edition). [Link]

  • Raja, H. A., et al. (2021). Screening of Fungi for Antimycobacterial Activity Using a Medium-Throughput Bioluminescence-Based Assay. Frontiers in Microbiology. [Link]

  • Stegmann, M., et al. (2021). A Simple In Vitro Method to Determine Bactericidal Activity Against Mycobacterium abscessus Under Hypoxic Conditions. Antibiotics. [Link]

  • Yu, X., et al. (2024). A novel non-invasive murine model for rapidly testing drug activity via inhalation administration against Mycobacterium tuberculosis. ResearchGate. [Link]

  • Curtis, G. C., et al. (1993). High-throughput screen for detecting antimycobacterial agents. Antimicrobial Agents and Chemotherapy. [Link]

  • Woods, G. L. (2000). Susceptibility Testing for Mycobacteria. Clinical Infectious Diseases, Oxford Academic. [Link]

  • Tufa, B., et al. (2023). Phenotypic and genotypic drug susceptibility patterns of Mycobacterium tuberculosis isolates from pulmonary tuberculosis patients in Central and Southern Ethiopia. PLOS ONE. [Link]

  • Bueno Sánchez, J. G., & Kouznetsov, V. V. (2010). Antimycobacterial susceptibility testing methods for natural products research. SciELO. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to enhance the yield and purity of your synthesis. Our approach is rooted in mechanistic principles and practical, field-tested solutions.

I. Reaction Overview and Key Stages

The synthesis of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid is a two-step process. Understanding the nuances of each stage is critical for troubleshooting and optimization.

  • Step 1: Gewald Aminothiophene Synthesis of the key intermediate, 2-amino-4,5-dimethylthiophene-3-carboxamide.

  • Step 2: N-Acylation of the aminothiophene intermediate with succinic anhydride.

Below is a workflow diagram illustrating the key stages of the synthesis.

Synthesis_Workflow cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: N-Acylation Ketone 3-Mercapto-2-butanone Intermediate_1 2-Amino-4,5-dimethyl- thiophene-3-carboxamide Ketone->Intermediate_1 Condensation Nitrile 2-Cyanoacetamide Nitrile->Intermediate_1 Base_Sulfur Base (e.g., Morpholine) + Elemental Sulfur Base_Sulfur->Intermediate_1 Final_Product N-(3-Carbamoyl-4,5-dimethyl- thiophen-2-yl)-succinamic acid Intermediate_1->Final_Product Acylation Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Final_Product Solvent Solvent (e.g., THF, Dioxane) Solvent->Final_Product

Caption: Overall workflow for the synthesis of the target compound.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.

Step 1: Gewald Aminothiophene Synthesis - Low Yield of 2-Amino-4,5-dimethylthiophene-3-carboxamide

Q1: My Gewald reaction is resulting in a low yield or no product. What are the likely causes?

A: This is a common issue that often points to problems with reagents, reaction conditions, or the reaction setup itself.

  • Purity of Reagents: Impure starting materials are a frequent culprit.[1] Ensure your 3-mercapto-2-butanone and 2-cyanoacetamide are of high purity. Old or improperly stored solvents can introduce moisture, which can interfere with the reaction.[1]

  • Base Selection and Activity: The choice and quality of the base are critical. Morpholine is commonly used, but other bases like triethylamine or piperidine can also be effective. Ensure your base has not degraded.

  • Sulfur Quality: Use finely powdered elemental sulfur for optimal reactivity.

  • Reaction Temperature: The Gewald reaction is typically exothermic. The temperature should be carefully controlled, usually between 40-60°C. Overheating can lead to side reactions and decomposition of the product.

  • Moisture Sensitivity: Some reagents or intermediates in the Gewald reaction can be sensitive to moisture.[1] Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) with dry solvents and flame-dried glassware, especially if you observe inconsistent results.

Q2: I'm observing the formation of a significant amount of a dark, tar-like substance. How can I prevent this?

A: Tar formation is often a result of polymerization or decomposition side reactions.

  • Temperature Control: As mentioned, avoid excessive temperatures. A gradual increase in temperature to the optimal range is recommended.

  • Stoichiometry: Ensure the stoichiometry of your reactants is accurate. An excess of the ketone or base can sometimes promote side reactions.

  • Order of Addition: The order in which you add your reagents can be important. Typically, the ketone, nitrile, and sulfur are mixed in the solvent before the dropwise addition of the base.

Below is a diagram illustrating the general mechanism of the Gewald reaction, highlighting the key intermediates.

Gewald_Mechanism Start 3-Mercapto-2-butanone + 2-Cyanoacetamide + Base Knoevenagel Knoevenagel Condensation Intermediate Start->Knoevenagel Condensation Thiolate Thiolate Anion Knoevenagel->Thiolate with Sulfur Cyclization Intramolecular Cyclization Thiolate->Cyclization Tautomerization Tautomerization & Oxidation Cyclization->Tautomerization Product 2-Amino-4,5-dimethyl- thiophene-3-carboxamide Tautomerization->Product

Caption: Simplified mechanism of the Gewald aminothiophene synthesis.

Step 2: N-Acylation - Low Yield of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid

Q3: The N-acylation reaction with succinic anhydride is giving me a low yield. What should I check?

A: Low yields in this step can be due to several factors, including incomplete reaction, side reactions, or product degradation.

  • Purity of the Aminothiophene Intermediate: Impurities from the Gewald reaction can interfere with the acylation. Ensure your 2-amino-4,5-dimethylthiophene-3-carboxamide is thoroughly purified before use.

  • Reactivity of Succinic Anhydride: Succinic anhydride can hydrolyze in the presence of water to form succinic acid, which is less reactive. Use fresh, dry succinic anhydride.

  • Solvent Choice: An appropriate solvent is crucial. Aprotic solvents like tetrahydrofuran (THF), dioxane, or acetonitrile are generally good choices. The solvent should be anhydrous.

  • Temperature and Reaction Time: While the reaction between a primary amine and an anhydride is often facile, gentle heating (e.g., 40-50°C) can sometimes be necessary to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of succinic anhydride to ensure complete consumption of the aminothiophene.

Q4: I'm seeing a second product with a mass that is 18 Da less than my expected product. What could this be?

A: This is a classic indicator of an intramolecular cyclization of your desired product to form the corresponding succinimide derivative, with the loss of a water molecule.[2]

  • Reaction Conditions: This side reaction is often promoted by excessive heat or prolonged reaction times.[2]

  • Work-up and Purification: Acidic or basic conditions during work-up can also catalyze this cyclization. Aim for neutral conditions during extraction and purification. If using silica gel chromatography, be aware that acidic silica can sometimes promote this side reaction.[1] You can neutralize the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.[1]

The following diagram illustrates the desired reaction and the potential side reaction.

Acylation_Reaction cluster_main N-Acylation Reaction Aminothiophene 2-Amino-4,5-dimethyl- thiophene-3-carboxamide DesiredProduct N-(3-Carbamoyl-4,5-dimethyl- thiophen-2-yl)-succinamic acid Aminothiophene->DesiredProduct Nucleophilic Attack SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->DesiredProduct SideProduct Succinimide Derivative (-H2O) DesiredProduct->SideProduct Intramolecular Cyclization (Heat/Acid/Base)

Caption: Desired N-acylation and potential succinimide side product formation.

III. Experimental Protocols

Optimized Protocol for Gewald Aminothiophene Synthesis
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-mercapto-2-butanone (1.0 eq.), 2-cyanoacetamide (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol (or another suitable solvent).[1]

  • Reaction: Stir the mixture at room temperature. Slowly add morpholine (1.5 eq.) dropwise.

  • Heating: After the addition of the base, gently heat the reaction mixture to 50-60°C and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-amino-4,5-dimethylthiophene-3-carboxamide.

Optimized Protocol for N-Acylation
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the purified 2-amino-4,5-dimethylthiophene-3-carboxamide (1.0 eq.) in anhydrous THF.

  • Reagent Addition: Add succinic anhydride (1.1 eq.) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is sluggish, gently heat to 40-50°C.

  • Work-up: Once the starting amine is consumed, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash chromatography on silica gel.

IV. Data Summary Table

ParameterStep 1: Gewald SynthesisStep 2: N-Acylation
Key Reagents 3-Mercapto-2-butanone, 2-Cyanoacetamide, Sulfur, Base2-Amino-4,5-dimethylthiophene-3-carboxamide, Succinic Anhydride
Typical Solvents Ethanol, DMFTHF, Dioxane, Acetonitrile (anhydrous)
Temperature Range 40-60°CRoom Temperature to 50°C
Common Issues Low yield, Tar formationIncomplete reaction, Succinimide formation
Troubleshooting Reagent purity, Temperature control, Inert atmosphereAnhydrous conditions, Temperature control, Neutral work-up

V. References

  • Zhang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. Available at: [Link]

  • Chemistry Stack Exchange (2017). Product of primary amine and acid anhydride. Available at: [Link]

Sources

Technical Support Center: Stabilizing N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize our expertise in small molecule stability with established scientific principles to ensure the integrity and reproducibility of your results.

Overview of Stability Challenges

N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid is a molecule that combines a substituted thiophene ring with a succinamic acid moiety. This unique structure presents specific stability challenges that must be carefully managed in solution. The thiophene ring, while aromatic, can be susceptible to oxidation, and the succinamic acid portion can undergo hydrolysis, particularly at non-optimal pH values.[1][2] Understanding these potential degradation pathways is the first step toward designing robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My solution of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid is turning yellow. What is causing this discoloration?

A1: A yellowing of the solution is often indicative of oxidative degradation of the thiophene ring.[2] Thiophene and its derivatives can be sensitive to atmospheric oxygen and light, leading to the formation of colored byproducts. To mitigate this, we recommend preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect from light.

Q2: I'm observing precipitation in my aqueous solution. How can I improve the solubility and prevent this?

A2: Precipitation can occur due to several factors, including low solubility at a given pH or compound degradation. The succinamic acid moiety imparts pH-dependent solubility. At pH values near its pKa, the compound may be less soluble. We recommend using a buffer system to maintain a stable pH where the compound is most soluble. The succinic acid component of the molecule itself has buffering capacity, but for precise control, an external buffer is advisable.[3][4] Additionally, consider the use of co-solvents if working with high concentrations, although their impact on stability should be validated.

Q3: How does temperature affect the stability of this compound in solution?

A3: As with most chemical reactions, higher temperatures can accelerate the degradation of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid.[5] Both hydrolysis of the succinamic acid and oxidation of the thiophene ring are likely to increase with elevated temperatures. Therefore, we advise storing stock solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or lower for long-term storage. Avoid repeated freeze-thaw cycles, as this can also impact stability.

Q4: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A4: The optimal pH for stability is a balance between preventing the hydrolysis of the succinamic acid and minimizing the oxidation of the thiophene ring. While specific data for this molecule is not available, succinic acid itself has pKa values of 4.2 and 5.6.[4] It is generally advisable to maintain the pH in a slightly acidic to neutral range (e.g., pH 5-7) to balance solubility and stability. Extreme pH values (highly acidic or highly basic) should be avoided as they can catalyze hydrolysis.[6]

Q5: Are there any recommended antioxidants to include in my solution?

A5: Yes, the inclusion of antioxidants can be beneficial in preventing the oxidative degradation of the thiophene ring.[2][6] Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice of antioxidant and its concentration should be optimized for your specific application to ensure compatibility and efficacy.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low activity in biological assays Compound degradation leading to lower effective concentration.Prepare fresh solutions before each experiment. Store stock solutions under inert gas at -20°C or below. Protect from light.
Inconsistent results between experiments Variable compound stability due to differences in solution preparation or storage.Standardize your protocol for solution preparation, including solvent, pH, and storage conditions. Use a buffer to maintain a consistent pH.
Appearance of new peaks in HPLC analysis over time Chemical degradation of the compound.Conduct a forced degradation study to identify potential degradation products and pathways. This will help in optimizing storage and handling conditions.
Cloudiness or precipitation upon thawing of frozen stock solutions Poor solubility at lower temperatures or pH shifts during freezing.Consider using a cryoprotectant in your stock solution. Ensure the buffer system is suitable for frozen storage. Succinate buffers, for example, show minimal pH change upon freezing.[7]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Preparation of Buffer: Prepare a 50 mM sodium succinate buffer and adjust the pH to 6.0.[3] Filter the buffer through a 0.22 µm filter.

  • Degassing: Degas the buffer by sparging with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the desired amount of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid in a sterile, amber vial.

  • Dissolution: Under a stream of inert gas, add the degassed buffer to the vial to achieve the desired concentration. Gently vortex or sonicate until the compound is fully dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use amber vials, flush with inert gas, and store at -20°C or -80°C.

Protocol 2: Stability Assessment by HPLC

This protocol is based on the general principles of stability testing outlined by the International Council for Harmonisation (ICH).[8][9][10]

  • Sample Preparation: Prepare a solution of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid in a relevant buffer at a known concentration.

  • Initial Analysis (Time Zero): Immediately analyze the freshly prepared solution by a validated HPLC method to determine the initial peak area and purity. High-performance liquid chromatography (HPLC) is a sensitive and accurate technique for quantifying active pharmaceutical ingredients and their degradation products.[11][12]

  • Storage Conditions: Store aliquots of the solution under various conditions to be tested (e.g., 4°C, 25°C, 40°C; protected from light vs. exposed to light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot from each storage condition and analyze by HPLC.

  • Data Analysis: Compare the peak area of the parent compound and the presence of any new peaks (degradation products) to the time zero sample. Calculate the percentage of the compound remaining at each time point.

Visualizing Stability Concepts

Degradation Pathway Hypothesis

A N-(3-Carbamoyl-4,5-dimethyl- thiophen-2-yl)-succinamic acid B Oxidative Degradation (Thiophene Ring) A->B O2, Light, Heat C Hydrolytic Cleavage (Succinamic Acid) A->C H2O, pH, Heat D Colored Byproducts B->D E Succinic Acid + 2-amino-4,5-dimethyl- thiophene-3-carboxamide C->E

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

  • Vertex AI Search. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • European Medicines Agency. (2023, October 26). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Yang, Z., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1894.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Pharmaguideline. (n.d.). Strategies for Resolving Stability Issues in Drug Formulations.
  • AMSbiopharma. (n.d.). ICH Guidelines: Drug Stability Testing Essentials.
  • Priyanka, O. (2012, July 28). Ich guidelines for stability studies 1. SlideShare.
  • ICH. (2003). Q1A(R2) Guideline.
  • Separation Science. (n.d.). Analytical Techniques In Stability Testing.
  • ManTech Publications. (n.d.). Chemical Stability of Drug Substances: Strategies in Formulation Development.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Pharmaceutical Technology. (2017, October 2). Formulation Strategies in Early-Stage Drug Development.
  • Spectroscopy. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • KCAS Bio. (2020, March 19). Unstable Small Molecule Therapeutic Analysis.
  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.
  • Pfanstiehl. (n.d.). Succinic Acid Excipient Grade GMP.
  • BenchChem. (2025). Technical Support Center: Stability of Thiophene-Containing Compounds.
  • Journal of Pharmaceutical and Biomedical Analysis. (2014). Core components of analytical method validation for small molecules-an overview.
  • ResearchGate. (n.d.). Change in pH as a function of temperature for succinate buffer when the....
  • Santa Cruz Biotechnology. (n.d.). N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid.
  • Proactive Molecular Research. (n.d.). N-(3-Carbamoyl-4.5-dimethyl-thiophen-2-yl)-succinamic acid.
  • ChemicalBook. (n.d.). Succinic acid CAS#: 110-15-6.
  • CEC. (2021, November 15). Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). Succinic Acid. PubChem.
  • Wikipedia. (n.d.). Succinic acid.

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Bioassays with Thiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with thiophene-containing compounds. This resource is designed to provide expert guidance on troubleshooting the inconsistent results that can arise during bioassays with this important class of molecules. Our goal is to equip you with the knowledge to identify the root causes of variability and to develop robust and reproducible experimental protocols.

Introduction: The Promise and Pitfalls of Thiophene Compounds in Drug Discovery

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and promising clinical candidates.[1][2][3][4] Their versatility allows for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7] However, the unique physicochemical properties of the thiophene ring can also present significant challenges in bioassay development, often leading to frustratingly inconsistent and difficult-to-interpret results.[8][9] This guide will provide in-depth troubleshooting strategies and foundational knowledge to help you navigate these challenges.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific, common problems encountered during bioassays with thiophene compounds in a question-and-answer format.

Question 1: Why am I observing a high degree of variability between my replicate wells, even within the same experiment?

High variability is a frequent indicator of issues with compound solubility and aggregation. Thiophene compounds, particularly those with extended aromatic systems, are often poorly soluble in aqueous assay buffers.[8][9] This can lead to the formation of aggregates, which are non-uniform suspensions of your compound that can lead to inconsistent effects in your assay.[10]

Causality Explained: When a compound precipitates or aggregates, its effective concentration in solution becomes unknown and highly variable from well to well. This can lead to a random distribution of cellular exposure to the compound, resulting in high variability in your measurements.

Troubleshooting Workflow:

  • Visual Inspection: Carefully inspect your assay plates under a microscope. Look for any signs of precipitation, such as crystalline structures or an oily film at the bottom of the wells.

  • Solubility Assessment: Determine the solubility of your compound in the final assay buffer. This can be done using techniques like nephelometry or by simple visual inspection of serial dilutions.

  • Optimize Solvent Concentration: If you are using a co-solvent like DMSO, ensure that the final concentration in your assay is low (typically ≤ 0.5%) and does not induce precipitation.

  • Consider Formulation Strategies: For particularly challenging compounds, explore the use of solubilizing agents or nanoparticle encapsulation to improve aqueous solubility.[8]

Question 2: My dose-response curve is non-sigmoidal and shows a sharp drop-off in activity at higher concentrations. What could be the cause?

This "hook effect" is often a hallmark of compound aggregation or cytotoxicity. At higher concentrations, the compound may be precipitating out of solution, leading to a decrease in the effective concentration and a subsequent drop in the measured activity. Alternatively, at high concentrations, the compound may be inducing cytotoxicity, which can mask the intended biological effect.[5][11]

Causality Explained:

  • Aggregation: As the concentration of a poorly soluble compound increases, it reaches a critical point where it can no longer stay in solution and begins to aggregate. These aggregates may have different (often lower) activity than the monomeric form of the compound.

  • Cytotoxicity: Many thiophene derivatives can exhibit cytotoxic effects, which may be unrelated to the primary biological target of interest.[8][12] If your assay readout is dependent on cell viability (e.g., ATP-based luminescence assays), cytotoxicity will lead to a decrease in signal that can be misinterpreted as a loss of efficacy.

Troubleshooting Workflow:

DOT Script for Cytotoxicity Assessment Workflow

cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Data Interpretation & Refinement A Non-sigmoidal dose-response curve B Compound Aggregation? A->B C Cytotoxicity? A->C D Solubility Assessment (e.g., DLS) B->D F Assay with Detergent (e.g., Triton X-100) B->F E Cytotoxicity Assay (e.g., LDH release) C->E G Determine solubility limit D->G H Determine cytotoxic concentration E->H I Refine assay concentration range F->I G->I H->I cluster_0 Observation cluster_1 Hypothesis cluster_2 Investigation cluster_3 Mitigation A Signal loss over time B Compound Degradation A->B C LC-MS stability assay B->C D Light sensitivity test B->D E Metabolic stability assay B->E F Reduce incubation time C->F G Protect from light D->G H Use metabolic inhibitors E->H

Caption: A systematic approach to troubleshooting compound instability.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for preparing stock solutions of thiophene compounds?

A1:

  • Solvent Selection: Use a high-quality, anhydrous solvent such as DMSO or ethanol. Thiophene compounds are generally soluble in organic solvents. [9][13]* Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your assay.

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent hydration and degradation. Protect from light.

Q2: Can thiophene compounds interfere with my assay technology?

A2: Yes. Thiophene-based compounds can possess intrinsic fluorescence or luminescence properties that may interfere with assays that use these detection methods. [14][15]It is crucial to run a control experiment with your compound in the absence of the biological target to assess any background signal.

Q3: How can I differentiate between true biological activity and non-specific effects of my thiophene compound?

A3:

  • Structure-Activity Relationship (SAR): Test structurally related analogs of your compound. A clear SAR, where small changes in the molecule's structure lead to predictable changes in activity, is a good indicator of a specific biological effect.

  • Orthogonal Assays: Confirm your findings using a different assay that measures the same biological endpoint but uses a different detection technology.

  • Target Engagement Assays: Whenever possible, use an assay that directly measures the binding of your compound to its intended target.

Q4: Are there any known toxic liabilities associated with the thiophene scaffold?

A4: The thiophene ring is considered a "structural alert" in toxicology because it can be metabolized by cytochrome P450 enzymes to form reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides. [16][17]These reactive metabolites can be responsible for drug-induced hepatotoxicity. However, the presence of a thiophene ring does not automatically mean a compound will be toxic. The overall toxicological profile depends on many factors, including the substituents on the thiophene ring and the presence of alternative, less toxic metabolic pathways. [16]

Experimental Protocols

Protocol 1: Basic Aqueous Solubility Assessment
  • Prepare a 10 mM stock solution of your thiophene compound in 100% DMSO.

  • In a clear microplate, perform a serial dilution of your compound in the final assay buffer, starting from a high concentration (e.g., 100 µM).

  • Incubate the plate at the assay temperature for 1-2 hours.

  • Visually inspect the wells for any signs of precipitation. You can also read the absorbance at 600 nm to quantify any turbidity.

Protocol 2: LC-MS Based Stability Assay
  • Prepare your thiophene compound in the final assay medium at the desired concentration.

  • Incubate the solution under the exact conditions of your bioassay (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately quench any potential enzymatic activity by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet any precipitated proteins.

  • Analyze the supernatant by LC-MS to determine the concentration of the parent compound remaining at each time point.

References

  • Valadbeigi, T. (Year). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
  • Swain, R. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS One.
  • Samir, E., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile.
  • Swain, R. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PMC.
  • ResearchGate. (n.d.). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
  • (n.d.).
  • (2021).
  • (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI.
  • (n.d.). From Molecules to Bioaggregates: Unraveling the Photoexcitation Dynamics of Intracellularly Self‐Assembled Thiophene‐Based Fibers. PubMed Central.
  • (2021).
  • (2022). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia.
  • BenchChem. (n.d.). Technical Support Center: Stability of Thiophene-Containing Compounds.
  • (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.
  • (2012).
  • (n.d.).
  • (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
  • BenchChem. (n.d.). Discovery and history of thiophene compounds in medicinal chemistry.
  • (n.d.).
  • (2023).
  • (n.d.). Thiophene-based fluorescent probes with low cytotoxicity and high photostability for lysosomes in living cells. PubMed.
  • (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
  • (n.d.). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • (n.d.). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research.
  • BioAssay Systems. (n.d.). Troubleshooting.
  • (2012). Aggregating behavior of phenolic compounds--a source of false bioassay results?. PubMed.
  • (2023).
  • (2014). Thiophene-based compounds as fluorescent tags to study mesenchymal stem cell uptake and release of taxanes. PubMed.
  • (n.d.). Distinct luminescent properties between thiophene-S-oxide and Thiophene-S, S-dioxides incorporated ladder-type molecules.
  • (n.d.). Fluorescent thiophene-based materials and their outlook for emissive applications.
  • (n.d.). Thieno[3,2-b]thiophene fused BODIPYs: synthesis, near-infrared luminescence and photosensitive properties. Organic & Biomolecular Chemistry (RSC Publishing).
  • BenchChem. (n.d.). troubleshooting inconsistent results in propargite bioassays.
  • (n.d.). (PDF) Synthesis, characterization, X-ray structure, computational studies, and bioassay of novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties.

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Technical Support Center: Optimizing In Vitro Concentrations of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers

Welcome to the technical support resource for N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid (referred to herein as Compound X). This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for optimizing the in vitro concentration of this novel thiophene derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make data-driven decisions in your experiments.

Disclaimer: As N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid is a novel compound, this guide is based on established principles for the in vitro characterization of small molecule inhibitors, particularly those with a thiophene core. The methodologies described here are intended to serve as a robust starting point for your investigations.

Quick Start Guide: Key Experimental Workflow

For those experienced in in vitro pharmacology, this high-level overview outlines the critical path to determining the optimal concentration range for Compound X.

Experimental_Workflow cluster_prep Phase 1: Preparation & Solubility cluster_range Phase 2: Range-Finding cluster_refine Phase 3: Refinement & IC50 Determination cluster_confirm Phase 4: Validation P1 Characterize Compound X (Purity, MW) P2 Determine Max Solubility in DMSO P1->P2 P3 Prepare High-Concentration Stock Solution (e.g., 10-50 mM) P2->P3 R1 Broad Dose-Response Assay (e.g., 1 nM to 100 µM) P3->R1 Start Dilutions R2 Concurrent Cytotoxicity Assay (e.g., MTT, LDH) R1->R2 Inform F1 Narrow Dose-Response Assay (Centered around estimated IC50) R2->F1 Identify Non-Toxic Range F2 Calculate IC50/EC50 Value (Non-linear regression) F1->F2 V1 Confirm IC50 in at least 3 independent experiments F2->V1 Validate Potency V2 Select final concentrations for mechanism-of-action studies (e.g., 0.5x, 1x, 2x IC50) V1->V2

Caption: High-level workflow for optimizing Compound X concentration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for a first experiment?

A: For a novel compound like Compound X, a broad range is essential to capture the full dose-response curve. We recommend a logarithmic dose range spanning at least 6-8 orders of magnitude. A typical starting range would be from 1 nM to 100 µM. This wide net helps to identify the potency range without making assumptions. Guidelines suggest using eight dose levels with a dilution factor of approximately 1.5 to 3, centered around an initial estimate if available.[1]

Q2: What is the best solvent for Compound X?

A: Thiophene-based molecules are often hydrophobic and exhibit poor solubility in aqueous media but are generally soluble in organic solvents.[2] Dimethyl sulfoxide (DMSO) is the standard and recommended solvent for preparing high-concentration stock solutions of such compounds.[3][4] It is critical to ensure the final concentration of DMSO in your cell culture medium remains low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.

Q3: My compound precipitates when I add it to the cell culture medium. What should I do?

A: Precipitation is a common issue and indicates that the compound's solubility limit in the aqueous medium has been exceeded. Here are the steps to troubleshoot this:

  • Visual Confirmation: Centrifuge a sample of the medium after adding the compound. A pellet will confirm precipitation.

  • Reduce Final Concentration: This is the most straightforward solution. Your working concentration is too high.

  • Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the compound stock can sometimes help maintain solubility.

  • Increase DMSO Stock Concentration: By making a more concentrated stock solution in DMSO, you can add a smaller volume to your medium, which can sometimes prevent precipitation. However, do not exceed a final DMSO concentration that is toxic to your cells.

  • Consider Pluronic F-68: For particularly challenging compounds, adding a small amount (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to the medium can improve solubility, but this must be validated to ensure it doesn't interfere with your assay.

Q4: How do I distinguish between the desired biological effect and cytotoxicity?

A: This is a critical aspect of in vitro pharmacology. The desired inhibitory effect (e.g., on an enzyme or pathway) should ideally occur at concentrations lower than those causing general cell death.

  • Run Parallel Assays: Always perform a cytotoxicity assay (e.g., MTT, LDH release, or a live/dead stain) in parallel with your functional assay, using the exact same concentrations of Compound X and incubation times. The MTT assay is a common method for evaluating cell viability.[5]

  • Therapeutic Window: The "therapeutic window" in vitro is the concentration range where you observe the desired specific effect without significant cytotoxicity. If the IC50 from your functional assay is very close to the CC50 (cytotoxic concentration 50%), your compound's effect may be a result of general toxicity.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides a logical framework for resolving them.

Problem Potential Cause Recommended Solution
Flat Dose-Response Curve (No effect at any concentration) 1. Compound is inactive in your model system. 2. Compound has degraded. 3. Concentration range is too low.1. Positive Control: Ensure your assay is working by using a known activator/inhibitor. 2. Check Compound Integrity: Verify the purity and integrity of your compound stock. 3. Expand Concentration Range: Test up to the limit of solubility or where cytotoxicity begins.
U-Shaped or Biphasic Dose-Response Curve 1. Off-target effects at high concentrations. 2. Compound has multiple mechanisms of action. 3. Assay interference at high concentrations.1. Focus on the Initial Inhibitory Phase: The initial descending part of the curve likely represents the specific effect. 2. Orthogonal Assays: Use a different assay to measure the same biological endpoint to see if the biphasic effect persists. 3. Reduce Incubation Time: Shorter incubation times may minimize off-target effects.
High Variability Between Replicates 1. Inconsistent cell seeding. 2. Compound precipitation. 3. Pipetting errors during serial dilutions.1. Optimize Cell Seeding: Ensure a single-cell suspension and uniform seeding density.[6] 2. Visual Inspection: Check plates for precipitation under a microscope before reading the results. 3. Prepare Master Mixes: Make a master mix of the compound in medium for each concentration before adding to replicate wells.
IC50 Value Shifts Between Experiments 1. Different cell passage numbers or confluency. 2. Variations in incubation time. 3. Different batches of serum or media.1. Standardize Cell Culture: Use cells within a defined passage number range and seed them to reach a consistent confluency at the time of treatment. 2. Strict Time Control: Keep incubation times consistent across all experiments. 3. Batch Consistency: Use the same lot of reagents (FBS, media, etc.) for a set of related experiments.

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how to prevent degradation of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid (CAS 109164-38-7). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during experimental procedures. By understanding the molecule's inherent stabilities and potential degradation pathways, you can ensure the integrity and reproducibility of your results.

Introduction to the Molecule

N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid is a multifaceted molecule featuring a substituted thiophene ring, an amide linkage, and a terminal carboxylic acid. This unique combination of functional groups dictates its chemical behavior and susceptibility to degradation under various experimental conditions. The stability of this compound is paramount for accurate biological and chemical assessments.

Core Stability Concerns & Degradation Pathways

The primary degradation concerns for this molecule revolve around the hydrolysis of its two amide functionalities and the potential oxidation of the thiophene ring. The succinamic acid portion is essentially a mono-amide of succinic acid, which can be susceptible to hydrolysis. The amide linker between the thiophene and the succinyl group is also a potential site of cleavage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid?

A1: The main factors are pH, temperature, light, and the presence of strong oxidizing or reducing agents. The amide bonds are susceptible to hydrolysis under both acidic and basic conditions, which can be accelerated by heat.[1][2][3] The thiophene ring, while aromatic, can be sensitive to air and moisture and may undergo oxidation.[4][5]

Q2: How should I properly store the solid compound and its solutions?

A2: Solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[6] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability. Solutions should be freshly prepared. If storage is necessary, they should be kept at low temperatures (-20°C or -80°C), protected from light, and purged with an inert gas before sealing.

Q3: What are the likely degradation products I should be looking for?

A3: The primary degradation products would likely result from the hydrolysis of the amide bonds. This would yield succinic acid, 2-amino-4,5-dimethyl-3-thiophenecarboxamide, and potentially 3-aminosuccinamic acid derivatives. Oxidation of the thiophene ring could lead to the formation of thiophene-S-oxides.

Q4: Can I use standard aqueous buffers for my experiments?

A4: Caution is advised. Prolonged exposure to acidic or basic buffers can promote hydrolysis. It is best to work with buffers in the neutral pH range (6.5-7.5) and for the shortest duration possible. If extreme pH is required, experiments should be conducted at low temperatures to minimize degradation.

Troubleshooting Guide: Common Experimental Issues
Observation Potential Cause Recommended Solution
Loss of compound potency or activity over time in solution.Hydrolysis of the amide linkages.Prepare solutions fresh daily. If storage is unavoidable, aliquot and store at ≤ -20°C under an inert atmosphere. Avoid multiple freeze-thaw cycles.
Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).Compound degradation.Analyze the sample immediately after preparation. If degradation is suspected, perform a forced degradation study (see protocol below) to identify potential degradants.
Inconsistent results between experimental replicates.Variable degradation due to differences in incubation times, temperatures, or light exposure.Standardize all experimental parameters meticulously. Protect samples from light by using amber vials or covering with aluminum foil. Maintain consistent temperatures using controlled water baths or incubators.
Color change in the solid compound or solution (e.g., darkening).Potential oxidation or polymerization of the thiophene moiety.Store the solid compound under an inert atmosphere and protected from light.[5] When in solution, consider de-gassing solvents and using antioxidants if compatible with the experimental system.
Visualizing Potential Degradation Pathways

The following diagram illustrates the primary hydrolytic degradation pathways for N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid.

G cluster_0 Primary Degradation Pathways A N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid B Hydrolysis Pathway 1 (Acidic/Basic Conditions) A->B Cleavage of succinamic amide C Hydrolysis Pathway 2 (Acidic/Basic Conditions) A->C Cleavage of linker amide D 2-Amino-4,5-dimethyl-3-thiophenecarboxamide B->D E Succinic Acid B->E F Succinamic Acid C->F G 3-Carbamoyl-4,5-dimethyl-thiophen-2-amine C->G

Caption: Potential hydrolytic degradation pathways.

Experimental Protocols

Protocol 1: Preparation and Handling of Stock Solutions

To minimize degradation during preparation and storage, adhere to the following steps:

  • Solvent Selection : Use high-purity, anhydrous solvents (e.g., DMSO, DMF) for initial stock solutions. If aqueous buffers are required for working solutions, use de-gassed, purified water.

  • Weighing : Weigh the compound in a controlled environment with low humidity.

  • Dissolution : Dissolve the compound in the chosen solvent at room temperature. Gentle vortexing is acceptable. Avoid heating to dissolve the compound unless absolutely necessary and validated.

  • Storage : Store stock solutions in amber glass vials with PTFE-lined caps at -80°C. Before sealing, briefly purge the headspace with an inert gas like argon or nitrogen.

  • Working Solutions : Prepare aqueous working solutions fresh from the stock solution immediately before use. Do not store dilute aqueous solutions for extended periods.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study can help identify potential degradation products and assess the stability of the compound under various stress conditions.[1]

  • Preparation : Prepare several identical solutions of the compound at a known concentration in a neutral solvent.

  • Stress Conditions : Expose individual solutions to the following conditions:

    • Acidic : Add 0.1 M HCl and incubate at 40°C.

    • Basic : Add 0.1 M NaOH and incubate at 40°C.

    • Oxidative : Add 3% H₂O₂ and incubate at room temperature.

    • Thermal : Incubate at 60°C (in a neutral buffer).

    • Photolytic : Expose to UV light (e.g., 254 nm) at room temperature.

  • Time Points : Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis : Analyze the samples by a stability-indicating method, such as reverse-phase HPLC with UV detection or LC-MS.

  • Evaluation : Compare the chromatograms of the stressed samples to the control (time 0) to identify new peaks corresponding to degradation products.

Workflow Diagram: Forced Degradation Study

G A Prepare Compound Solution B Divide into Aliquots A->B C Acid Stress (0.1M HCl, 40°C) B->C D Base Stress (0.1M NaOH, 40°C) B->D E Oxidative Stress (3% H2O2, RT) B->E F Thermal Stress (60°C) B->F G Photolytic Stress (UV light, RT) B->G H Control (No Stress) B->H I Sample at Time Points C->I D->I E->I F->I G->I H->I J HPLC / LC-MS Analysis I->J K Identify Degradants J->K

Caption: Workflow for a forced degradation study.

Analytical Considerations

A robust analytical method is crucial for monitoring the stability of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid.

Recommended Method: High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Detection : UV detection at a wavelength determined by the compound's UV spectrum (typically around 254 nm or a wavelength of maximum absorbance).

  • Purpose : This method should be able to separate the parent compound from its potential more polar degradation products (e.g., hydrolyzed fragments).

For definitive identification of degradation products, couple the HPLC system to a mass spectrometer (LC-MS).[1] This will provide mass information for the unknown peaks, aiding in their structural elucidation.

Summary of Best Practices

Parameter Recommendation Rationale
pH Maintain near-neutral pH (6.5-7.5) in aqueous solutions.Minimizes acid- and base-catalyzed hydrolysis of amide bonds.[3]
Temperature Conduct experiments at the lowest feasible temperature. Store solutions at ≤ -20°C.Reduces the rate of all chemical reactions, including degradation.
Light Protect solid compound and solutions from light.Prevents potential photolytic degradation.
Atmosphere Store solids and stock solutions under an inert atmosphere (Ar, N₂).Prevents oxidation of the thiophene ring.[4]
Solution Age Prepare aqueous solutions fresh daily.Avoids time-dependent degradation in solution.

By implementing these guidelines, you can significantly enhance the stability of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid in your experiments, leading to more reliable and reproducible data.

References
  • Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024.
  • Thiophene-3-carbonitrile - Apollo Scientific.
  • Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products . Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223. Available from: [Link]

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry . (2019). Available from: [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules . (2020). PubMed. Available from: [Link]

  • Thiophene - Sciencemadness Wiki . (2022). Available from: [Link]

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Technical Support Center: A Researcher's Guide to Investigating and Mitigating Off-Target Effects of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid (henceforth referred to as Cmpd-X). As a novel or less-characterized compound, understanding its biological activity requires a systematic approach to distinguish between its intended (on-target) and unintended (off-target) effects. This guide is structured to provide you, the researcher, with the foundational knowledge, experimental workflows, and troubleshooting advice to confidently characterize the specificity of Cmpd-X in your experimental models.

Part 1: Foundational Steps - Ensuring Compound and Assay Integrity

Before investigating complex biological effects, it is crucial to validate the integrity of your compound and the robustness of your experimental setup. Inconsistencies at this stage are often misinterpreted as complex biological phenomena.

Frequently Asked Questions (FAQs)

Q1: My experimental results with Cmpd-X are inconsistent. What are the common causes?

A1: Inconsistent results are a frequent challenge in preclinical research. The sources of variability can be broadly categorized into three areas:

  • Compound-related issues: This includes problems with the inhibitor's storage, solubility, and stability.

  • Experimental system-related issues: This encompasses variability in cell culture conditions, passage number, and cell density.

  • Assay-related issues: This relates to inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.[1]

Q2: How can I be sure that the Cmpd-X I'm using is active and stable?

A2:

  • Source and Purity: Ensure the compound is from a reputable source and that you have data on its purity (e.g., HPLC-MS).

  • Storage: Store the compound as recommended by the supplier, typically desiccated and protected from light.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade the compound. It is often best to aliquot the stock solution into single-use vials.[2]

Q3: Cmpd-X seems to have poor solubility in my aqueous assay buffer. What can I do?

A3: Poor aqueous solubility is a common reason for the lack of activity of small molecule inhibitors. If the compound precipitates out of solution, its effective concentration will be much lower than intended.[2]

  • Solubility Test: Before proceeding with biological assays, perform a simple solubility test. Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). Add the appropriate volume of the stock solution to your assay buffer to achieve the highest concentration you plan to test. Vortex gently and incubate under your assay conditions (e.g., 37°C) for 1-2 hours. Visually inspect for any signs of precipitation against a dark background.[2]

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is low enough to be tolerated by your cells or assay system (typically <0.5%).[2]

Part 2: A Workflow for Target Identification and Off-Target Deconvolution

Given that the primary target of Cmpd-X is not well-documented, a systematic approach is required to first identify its potential targets and then to differentiate on-target from off-target effects.

workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Profiling cluster_3 Phase 4: Mechanistic Deconvolution A In Silico Target Prediction (e.g., SEA, XPI) C Generate List of Putative Targets A->C B Experimental Target ID (e.g., Affinity Chromatography, CETSA, Proteome Arrays) B->C D Biochemical Assays (Isothermal Titration Calorimetry, SPR) C->D E Cell-Based Target Engagement (e.g., CETSA, Reporter Assays) C->E F Confirm Direct Target Interaction & Potency D->F E->F G Broad Kinase/Protease Panels F->G H Phenotypic Screening (High-Content Imaging) F->H I Identify Off-Target Liabilities & Unintended Phenotypes G->I H->I J CRISPR/siRNA Knockdown of Putative Targets I->J M Confirm Phenotype is On-Target Dependent J->M K Rescue Experiments (Overexpression of Target) K->M L Use Structurally Dissimilar Inhibitor of Same Target L->M

Caption: Workflow for target identification and off-target effect deconvolution of a novel compound.

Part 3: Troubleshooting Guide for Off-Target Effects

This section is designed in a question-and-answer format to help you systematically troubleshoot unexpected results that may be due to off-target effects.

Q4: We are not observing any effect of Cmpd-X in our assay. What are the common reasons for this?

A4: There are several potential reasons for the observed inactivity of a small molecule inhibitor like Cmpd-X. These can be broadly categorized into issues related to the compound itself, the experimental protocol, or the biological system being used.[2]

  • Compound Integrity and Solubility: The compound may have degraded, or it may not be soluble in the assay buffer at the tested concentration.[2]

  • Target Engagement: The compound may not be reaching its intended molecular target within the cell, or the target may not be critical for the biological outcome being measured in your specific model.[2]

  • Mechanism of Action: The expected downstream signaling pathway may not be active in your experimental system, or there might be compensatory mechanisms at play.

Q5: How can I be sure that an observed phenotype is a result of on-target inhibition and not off-target effects?

A5: This is a critical question in drug development. To confirm on-target activity, consider the following approaches:

  • Use a structurally different inhibitor: If another inhibitor for the same target with a different chemical scaffold produces the same phenotype, it strengthens the evidence for on-target activity.

  • Genetic approaches: Use siRNA or CRISPR to knock down the target protein. If this phenocopies the effect of the inhibitor, it is strong evidence for on-target action.

  • Rescue experiments: Overexpress a form of the target protein that is resistant to the inhibitor. If this rescues the phenotype, it confirms on-target activity.

Q6: What are the main approaches to identify off-target effects?

A6: There are two primary approaches for identifying off-target effects:

  • Computational (in silico) Prediction: These methods use algorithms and databases to predict potential off-target interactions based on the chemical structure of the small molecule and known protein target information.[3]

  • Experimental (in vitro and in cellulo) Profiling: These are laboratory-based assays that directly measure the interaction of a small molecule with a wide range of proteins.[3][4] This can include large-scale protein arrays or focused panels (e.g., kinase panels).

Q7: Cmpd-X is showing toxicity in my cell-based assays, even at low concentrations. How can I determine if this is an off-target effect?

A7:

  • Control Cell Lines: Test the compound in a cell line that does not express the intended target. If toxicity persists, it is likely an off-target effect.

  • Broad Profiling: Use a broad off-target screening panel (e.g., a safety panel offered by contract research organizations) to identify interactions with known toxicity-mediating proteins like hERG or cycloxygenases.

  • Dose-Response Curve: A very steep dose-response curve for toxicity can sometimes indicate non-specific effects.

Part 4: Key Experimental Protocols

Here are detailed protocols for essential experiments to validate your findings.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This technique assesses the binding of a compound to its target protein in intact cells by measuring changes in protein thermal stability.

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with Cmpd-X at the desired concentration and another with a vehicle control (e.g., DMSO) for a specified time.

  • Harvest and Heat: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Aliquot the lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blotting: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the supernatant by Western blotting.

  • Analysis: A target protein bound to Cmpd-X will be more thermally stable and will therefore be more abundant in the supernatant at higher temperatures compared to the vehicle-treated control.

Protocol 2: Cell Viability Assay using Resazurin

This is a common method to assess cell viability and can be used to determine the cytotoxic effects of Cmpd-X.

  • Cell Plating: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Cmpd-X in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of Cmpd-X. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours).

  • Resazurin Addition: Add Resazurin solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader. The fluorescence intensity is proportional to the number of viable cells.[2]

Data Presentation

Table 1: Hypothetical Off-Target Screening Results for Cmpd-X

Target ClassRepresentative TargetIC50 (µM)Potential Implication
Primary Target Target A 0.1 Desired Activity
KinaseKinase X5.2Proliferation effects
GPCRReceptor Y8.9Signaling pathway modulation
Ion ChannelhERG> 30Low risk of cardiotoxicity

References

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity - ACS Publications. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - Frontiers. Available at: [Link]

  • Off-Target Effects Analysis - Creative Diagnostics. Available at: [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. Available at: [Link]

  • N-(3-Carbamoyl-4.5-dimethyl-thiophen-2-yl)-succinamic acid - Proactive Molecular Research. Available at: [Link]

  • Inhibition of Protein-Protein Interactions: Cell-Based Assays - NCBI - NIH. Available at: [Link]

Sources

Technical Support Center: Purification of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid (CAS: 109164-38-7). This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this highly polar molecule. We will address common challenges, provide troubleshooting strategies, and offer detailed protocols grounded in established chemical principles.

Compound Profile and Inherent Purification Challenges

N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid is a multifunctionalized thiophene derivative. Its structure presents a unique combination of functional groups that, while synthetically accessible, create significant hurdles for purification.

Chemical Structure:

Chemical Structure of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid
PropertyValue
Molecular Formula C₁₁H₁₄N₂O₄S
Molecular Weight 270.31 g/mol [1]
CAS Number 109164-38-7[2][3]
Key Functional Groups 1. Thiophene Ring2. Primary Amide (Carbamoyl)3. Secondary Amide4. Carboxylic Acid

The Core Challenge: Extreme Polarity The primary difficulty in purifying this compound stems from its high polarity, driven by three key features:

  • Two Amide Groups: Both the primary (carbamoyl) and secondary amide groups are excellent hydrogen bond donors and acceptors.

  • Carboxylic Acid: This group is also a strong hydrogen bond donor/acceptor and can exist in an ionized (carboxylate) or neutral state, drastically changing the molecule's solubility and chromatographic behavior.

This high polarity leads to very low solubility in non-polar organic solvents and exceptionally high affinity for polar stationary phases like silica gel, making standard purification techniques challenging.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude product?

A1: Assuming the synthesis involves the reaction of 2-amino-3-carbamoyl-4,5-dimethylthiophene with succinic anhydride, the primary impurities will be:

  • Unreacted Starting Materials: 2-amino-3-carbamoyl-4,5-dimethylthiophene and succinic anhydride.

  • Hydrolysis Products: Succinic acid, formed if water is present during the reaction or workup, which hydrolyzes the succinic anhydride.

  • Side-Products: Formation of di-acylated products or other side reactions common in amidation can occur, though they are typically minor.[4][5]

Q2: My crude product is a sticky oil or gum. How can I get a solid?

A2: Oiling out is common for polar compounds that retain residual solvents or contain impurities that depress the melting point. The best approach is trituration .

  • Add a small amount of a non-polar solvent in which your product is insoluble (e.g., diethyl ether, hexanes, or a mixture of ethyl acetate/hexanes).

  • Use a spatula or glass rod to vigorously scratch and stir the oil.

  • This process encourages the product to precipitate as a solid by washing away soluble impurities and providing mechanical energy for nucleation.

  • Isolate the resulting solid by filtration.

Q3: Is normal-phase chromatography on silica gel a viable purification method?

A3: It is generally not recommended as a first-line approach. The multiple polar functional groups will interact very strongly with the acidic silanol groups on the silica surface. This often leads to:

  • Irreversible Binding: The compound may not elute from the column at all.

  • Severe Tailing: If it does elute, the peaks will be broad and asymmetrical, resulting in poor separation.[6][7]

  • Decomposition: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive molecules during long exposure on the column.[8]

If you must use silica gel, extremely polar and modified solvent systems are required, such as dichloromethane/methanol/acetic acid mixtures. However, reversed-phase chromatography is a much more reliable alternative.

Q4: What is the best overall starting strategy for purifying this compound?

A4: The optimal strategy depends on the physical state of your crude material.

Purification_Decision_Tree start Crude Product State? solid Solid or Amorphous Powder start->solid Solid oil Sticky Oil or Gum start->oil Oil recrystallize Attempt Recrystallization solid->recrystallize triturate Triturate with Non-Polar Solvent oil->triturate rp_chrom Proceed to Reversed-Phase Chromatography recrystallize->rp_chrom If Purity is Insufficient solid_after_trit Solid Obtained? triturate->solid_after_trit solid_after_trit->recrystallize Yes solid_after_trit->rp_chrom No

Caption: Initial purification strategy decision tree.

Troubleshooting Guide: Common Scenarios

This section addresses specific problems you may encounter during purification experiments.

Scenario 1: Recrystallization Failures
  • Problem: My compound "oils out" from the hot solvent instead of forming crystals upon cooling.

    • Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.

    • Solution 1: Reduce the Cooling Rate. Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator. Avoid crashing the temperature in an ice bath.

    • Solution 2: Use a Two-Solvent System. Dissolve the compound in a minimum amount of a hot "good" polar solvent (like ethanol, methanol, or isopropanol). Then, slowly add a "poor" solvent (an anti-solvent like ethyl acetate or diethyl ether) dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.[9] This technique lowers the overall solvent power more gently.

    • Solution 3: Scratch the Flask. Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.

  • Problem: My purity, as checked by HPLC or NMR, does not improve after recrystallization.

    • Cause: The primary impurity has very similar solubility properties to your desired product, causing it to co-crystallize.

    • Solution 1: Change the Solvent System. If you used ethanol, try a different system like acetonitrile or an ethyl acetate/heptane mixture. Different solvents can alter the relative solubilities of the product and impurity.[8]

    • Solution 2: Employ Chromatography. Recrystallization is not always sufficient. At this point, you must switch to a chromatographic method like reversed-phase HPLC for effective separation.

Scenario 2: Chromatography Issues
  • Problem: My compound streaks badly or remains at the baseline on a silica gel column.

    • Cause: As discussed in the FAQ, this is due to the compound's high polarity and strong, irreversible adsorption to the silica stationary phase.

    • Solution: Switch to Reversed-Phase (C18) Chromatography. This is the most effective solution. The non-polar C18 stationary phase will have a much lower affinity for your polar compound, allowing for proper elution and separation based on subtle differences in hydrophobicity.[6][7]

  • Problem: My compound elutes in the void volume (doesn't stick) on a C18 reversed-phase column.

    • Cause: The mobile phase is too "strong" (contains too much organic solvent), or the compound is in its ionized (carboxylate) form, which is extremely polar and has minimal interaction with the C18 phase.

    • Solution 1: Add an Acidic Modifier. Add 0.1% formic acid or acetic acid to both the water and organic solvent (acetonitrile or methanol) components of your mobile phase. This suppresses the ionization of the carboxylic acid, making the molecule more neutral and significantly increasing its retention on the C18 column.[10]

    • Solution 2: Reduce Initial Organic Content. Start your gradient with a lower percentage of organic solvent (e.g., 5-10% acetonitrile or methanol in water) and use a shallow gradient to elute the compound.

Scenario 3: Persistent Impurities
  • Problem: How do I remove unreacted 2-amino-3-carbamoyl-4,5-dimethylthiophene?

    • Cause: The starting amine is basic and polar.

    • Solution 1 (Acid Wash): If your product is soluble in an organic solvent like ethyl acetate, you can perform a liquid-liquid extraction. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while your acidic product remains in the organic layer.[10] Caution: Ensure your product is stable to these acidic conditions.

    • Solution 2 (Chromatography): Reversed-phase chromatography with an acidic modifier (as described above) is very effective. The protonated amine will have different retention characteristics than your neutral, protonated product.

  • Problem: How do I remove residual succinic acid?

    • Cause: Succinic acid is a highly polar dicarboxylic acid.

    • Solution 1 (Base Wash): Perform a liquid-liquid extraction with a dilute aqueous base like sodium bicarbonate. Your product, being a weaker acid, may stay in the organic phase while the more acidic succinic acid is extracted into the aqueous layer. This method is risky as your product could also be extracted.

    • Solution 2 (Chromatography): Reversed-phase chromatography is the superior method. Succinic acid is very polar and will typically elute very early in the run, well before your desired product, especially when using an acidic mobile phase.

Detailed Purification Protocols

Protocol 1: Two-Solvent Recrystallization

This protocol is the recommended first step if your crude material is a solid.

  • Solvent Selection: Use ethanol or methanol as the primary "good" solvent and diethyl ether or ethyl acetate as the "anti-solvent."

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the compound. Ensure it is fully dissolved by swirling and gentle heating.

  • Addition of Anti-Solvent: While the solution is still warm, add diethyl ether dropwise with constant swirling until a persistent cloudiness appears.

  • Clarification: Gently warm the flask until the solution becomes clear again. This ensures you are at the precise saturation point.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Once at room temperature, place it in a refrigerator (4°C) for several hours or overnight to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum.

  • Verification: Check the purity of the recrystallized material and the mother liquor by HPLC or TLC to confirm the effectiveness of the purification.

Protocol 2: Reversed-Phase Flash Chromatography

This is the most robust method for separating complex mixtures or purifying non-crystalline material.

  • Column: C18-functionalized silica gel flash column.

  • Mobile Phase:

    • Solvent A: Deionized water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent like DMSO or DMF. Alternatively, create a slurry by adsorbing the compound onto a small amount of C18 silica (this is known as dry loading and is highly recommended).

  • Equilibration: Equilibrate the column with 5-10% Solvent B in Solvent A.

  • Elution: Load the sample and begin the gradient elution. A suggested generic gradient is:

    • 10% B for 2 column volumes (CV)

    • 10% to 70% B over 10 CV

    • Hold at 70% B for 2 CV

    • Note: This gradient must be optimized based on analytical HPLC data.

  • Fraction Collection: Collect fractions and analyze them by TLC or analytical HPLC-MS.

  • Product Isolation: Combine the pure fractions. Remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with an organic solvent (e.g., ethyl acetate) to recover the final product.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_sample Dissolve/Adsorb Sample (Dry Load Recommended) load Load Sample onto Column prep_sample->load prep_column Equilibrate C18 Column (e.g., 10% MeCN/H2O + 0.1% FA) prep_column->load elute Run Gradient Elution load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC or HPLC-MS) collect->analyze combine Combine Pure Fractions analyze->combine isolate Remove Solvent (Rotovap & Lyophilize) combine->isolate

Caption: General workflow for reversed-phase chromatography.

Purity Assessment

Always confirm the purity of your final product using orthogonal analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Use a C18 analytical column with a water/acetonitrile gradient containing 0.1% formic acid. Purity should be assessed by peak area percentage at a suitable UV wavelength (e.g., 254 nm).

  • Mass Spectrometry (MS): Confirm the identity of the main peak by verifying the molecular weight.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and for identifying any residual solvents or impurities that may not have a UV chromophore.[13]

By understanding the chemical nature of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid and employing a logical, step-wise approach to purification, researchers can overcome the challenges posed by this polar molecule and obtain material of high purity for their studies.

References

  • US2745843A - Process for the purification of thiophene.
  • BOC Sciences. Thiophene Synthesis Services.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?
  • Ibrahim, S. R. M., et al. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews.
  • ResearchGate. (2017).
  • ResearchGate. (2020).
  • UCL Discovery. (2019).
  • Macmillan, D. W. C., et al. (2023). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
  • ACS Omega. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes.
  • ResearchGate. (2015).
  • Biotage. (2023).
  • Santa Cruz Biotechnology. N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid | SCBT.
  • Proactive Molecular Research. N-(3-Carbamoyl-4.5-dimethyl-thiophen-2-yl)-succinamic acid.
  • Sinfoo Biotech. n-(3-carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid.
  • BenchChem. (2025).
  • MDPI. (2018). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • University of Rochester, Department of Chemistry.
  • PMC - NIH. (2018).
  • Bentham Science. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. Current Pharmaceutical Analysis.
  • Matrix Scientific. N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid.
  • Santa Cruz Biotechnology. N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid (Italian).
  • Matrix Scientific. N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid.
  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • LibreTexts. (2022). Chemistry of Amides.
  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.
  • US20090318710A1 - Process for the purification of thiophenes.
  • Research and Reviews. (2015). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research & Reviews: Journal of Pharmaceutical Analysis.
  • MDPI. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
  • CA2108737A1 - Process for production of 2-thiophene aldehydes.
  • PubChem - NIH. Succinamic acid.

Sources

Technical Support Center: Refining Experimental Protocols for Novel Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of novel thiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in thiophene chemistry. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that often arise when designing and executing synthetic routes toward thiophene-containing molecules.

Q1: What are the most common strategies for synthesizing substituted thiophenes, and how do I choose the right one?

A1: The choice of synthetic strategy largely depends on the desired substitution pattern and the available starting materials. Three widely employed methods are the Paal-Knorr synthesis, the Gewald aminothiophene synthesis, and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings.

  • Paal-Knorr Thiophene Synthesis: This is a classical method that involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[1] It is particularly useful for preparing alkyl-substituted thiophenes.[1] A key consideration is the potential for furan formation as a side product due to the dehydrating nature of the sulfurizing agent.[1]

  • Gewald Aminothiophene Synthesis: This multicomponent reaction is highly efficient for the synthesis of 2-aminothiophenes.[2][3] It involves the condensation of a ketone or aldehyde with an active methylene nitrile (like ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a base.[2] The versatility and operational simplicity of this reaction make it a popular choice in medicinal chemistry.[4]

  • Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Stille): These methods are indispensable for creating C-C bonds and introducing aryl, heteroaryl, or vinyl substituents onto a pre-existing thiophene ring.

    • The Suzuki-Miyaura coupling utilizes a boronic acid or ester with a halo-thiophene in the presence of a palladium catalyst and a base.[5]

    • The Stille coupling employs an organotin reagent with a halo-thiophene and a palladium catalyst.[6][7] While often providing excellent yields, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts.[8]

The selection between these methods should be based on the target molecule's functional groups and the desired bond formation. For instance, if the goal is to append an aromatic ring to a thiophene core, a Suzuki or Stille coupling would be the logical choice.

Q2: How do I effectively monitor the progress of my thiophene synthesis reaction?

A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring reaction progress.[2] A suitable eluent system, often a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, should be developed to achieve good separation between the starting materials, intermediates, and the final product.[2] Visualization can be achieved using a UV lamp (as thiophene derivatives are often UV-active) or by staining with an appropriate agent, such as iodine.[2]

For more quantitative analysis during reaction optimization, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to determine the consumption of starting materials and the formation of the product over time.[9] ¹H NMR spectroscopy can also be used to monitor the reaction by observing the disappearance of reactant signals and the appearance of product signals in aliquots taken from the reaction mixture.[10]

Q3: What are some general considerations for the purification of thiophene derivatives?

A3: Purification of thiophene derivatives often involves standard techniques like column chromatography, recrystallization, or distillation. However, there are some specific challenges to be aware of:

  • Stability on Silica Gel: Some thiophene derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.[11] This can be mitigated by neutralizing the silica gel with a base, such as triethylamine, before packing the column.[11]

  • Volatility: Simple, low molecular weight thiophenes can be volatile, leading to product loss during solvent removal under high vacuum.[11] It is advisable to use a rotary evaporator at a controlled temperature and pressure.

  • Impurities from Synthesis: Be mindful of potential impurities from the synthetic route. For example, in a Stille coupling, residual tin compounds can be challenging to remove. Specific workup procedures, such as washing with potassium fluoride solution, are often necessary.

Section 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of novel thiophene derivatives.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I have only recovered my starting materials. What are the likely causes and how can I troubleshoot this?

A: This is a common issue that can often be traced back to several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

Potential Cause Diagnostic Check Proposed Solution
Purity of Reagents Verify the purity of starting materials and solvents using techniques like NMR or GC-MS.Use freshly purified reagents and anhydrous solvents. Impurities, especially water, can quench catalysts and reactive intermediates.
Catalyst Inactivity (for cross-coupling) Ensure the palladium catalyst is not old or oxidized.Use a fresh batch of catalyst. Consider using a pre-catalyst that is more stable to air and moisture.
Incorrect Reaction Temperature Review the literature for the optimal temperature range for the specific reaction.Optimize the reaction temperature. Some reactions require heating to overcome activation energy barriers, while others may need to be cooled to prevent side reactions.
Insufficient Reaction Time Monitor the reaction progress closely using TLC or HPLC.Extend the reaction time if starting material is still present. However, prolonged reaction times can also lead to product decomposition.
Inappropriate Base or Solvent (for cross-coupling) The choice of base and solvent is critical for the efficiency of the catalytic cycle.Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, DMF). The optimal combination is highly substrate-dependent.[5]

Experimental Workflow for Troubleshooting Low Yield in a Suzuki Coupling:

G cluster_start Initial Observation cluster_diagnosis Diagnosis cluster_optimization Optimization cluster_outcome Outcome start Low or No Product Yield reagents Check Reagent Purity (NMR, GC-MS) start->reagents Step 1 catalyst Verify Catalyst Activity start->catalyst Step 1 conditions Review Reaction Conditions (Temp, Time) start->conditions Step 1 purify_reagents Purify Reagents & Use Anhydrous Solvents reagents->purify_reagents new_catalyst Use Fresh Catalyst/ Pre-catalyst catalyst->new_catalyst optimize_temp Screen Reaction Temperatures conditions->optimize_temp screen_base_solvent Screen Different Bases and Solvents conditions->screen_base_solvent success Improved Yield purify_reagents->success failure Persistent Low Yield purify_reagents->failure If no improvement new_catalyst->success new_catalyst->failure If no improvement optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_time->success optimize_time->failure If no improvement screen_base_solvent->success screen_base_solvent->failure If no improvement

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Issue 2: Formation of Significant Side Products

Q: My reaction produces the desired product, but also a significant amount of an unknown side product. How can I identify and minimize this impurity?

A: The formation of side products is a common challenge in organic synthesis. The first step is to characterize the impurity, and then adjust the reaction conditions to disfavor its formation.

Characterization of Side Products:

  • Isolate the side product: If possible, isolate the side product using preparative TLC or HPLC.

  • Spectroscopic Analysis: Characterize the isolated impurity using:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • ¹H and ¹³C NMR Spectroscopy: To elucidate the structure.

    • Infrared (IR) Spectroscopy: To identify functional groups.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling in Cross-Coupling Reactions: In Suzuki and Stille reactions, the organometallic reagent can couple with itself to form a homodimer.

    • Cause: This is often promoted by the presence of oxygen or suboptimal catalyst-to-ligand ratios.

    • Solution: Degas the reaction mixture thoroughly with an inert gas (argon or nitrogen). Optimize the ligand and catalyst loading.

  • Protodeborylation/Protodestannylation: The boronic acid or organotin reagent can be protonated, leading to the formation of an unsubstituted thiophene.

    • Cause: Presence of water or other protic impurities in the reaction mixture.

    • Solution: Use anhydrous solvents and reagents. Ensure the base is sufficiently dry.

  • Furan Formation in Paal-Knorr Synthesis: As mentioned earlier, the use of phosphorus pentasulfide can lead to the formation of furan byproducts.[1]

    • Cause: The dehydrating properties of P₄S₁₀ can favor the cyclization to form a furan ring.

    • Solution: Consider using alternative sulfurizing agents like Lawesson's reagent, which may offer better selectivity.

Issue 3: Difficulty in Product Purification

Q: I have successfully synthesized my target thiophene derivative, but I am struggling to purify it. What are some advanced purification strategies?

A: When standard purification methods fail, a combination of techniques and a deeper understanding of your compound's properties are necessary.

Troubleshooting Purification:

Problem Potential Cause Advanced Solution
Co-elution with Starting Material/Reagents Similar polarity between the product and impurities.* Gradient Elution Chromatography: Use a gradient of solvent polarity to improve separation. * Alternative Stationary Phase: Consider using alumina or a reverse-phase C18 column.
Product Streaking or Decomposition on Silica Gel The compound is unstable on acidic silica.* Neutralized Silica Gel: Pre-treat the silica gel with a solution of triethylamine in the eluent.[11] * Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Removal of Catalysts or Metal Byproducts Residual palladium or tin from cross-coupling reactions.* Aqueous Washes: For tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride. * Scavenger Resins: Use functionalized resins that selectively bind to and remove metal impurities.
Oily Product That Won't Crystallize The product may be amorphous or have a low melting point.* Trituration: Add a solvent in which the product is insoluble but the impurities are soluble. The product may precipitate as a solid. * Preparative HPLC: This is a powerful technique for purifying difficult mixtures, especially for small-scale preparations.

Purification Strategy Workflow:

G cluster_start Initial State cluster_purification Purification Cascade cluster_outcome Final Product start Crude Reaction Mixture extraction Aqueous Workup/ Extraction start->extraction column Column Chromatography (Silica Gel) extraction->column recrystallization Recrystallization (if solid) column->recrystallization If solid & still impure prep_hplc Preparative HPLC column->prep_hplc If oily or co-eluting pure_product Pure Thiophene Derivative column->pure_product If pure recrystallization->pure_product prep_hplc->pure_product

Caption: A cascading workflow for the purification of thiophene derivatives.

Section 3: Detailed Experimental Protocols

Protocol 1: Gewald Aminothiophene Synthesis

This protocol provides a general procedure for the synthesis of a 2-aminothiophene derivative.

Materials:

  • Ketone or aldehyde (1.0 eq)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Base (e.g., morpholine or diethylamine) (0.5 eq)

  • Solvent (e.g., ethanol or DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq), the active methylene nitrile (1.0 eq), and the solvent.

  • Add the elemental sulfur (1.1 eq) to the mixture.

  • Slowly add the base (0.5 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of a bromothiophene with a boronic acid.

Materials:

  • Bromothiophene derivative (1.0 eq)

  • Boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., K₂CO₃) (2.0 eq)

  • Solvent (e.g., toluene/water or dioxane/water)

Procedure:

  • To a Schlenk flask, add the bromothiophene (1.0 eq), boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • Yadav, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Mal, D. R. (2013). Mod-31 Lec-35 Thiophene Synthesis. [Video]. NPTEL. [Link]

  • ResearchGate. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • ACS Applied Polymer Materials. (2026). Modulating Band Structure and Cocatalyst Interactions in CTFs through Thiophene Linker Engineering for Superior Hydrogen Photoproduction. [Link]

  • Singh, M. V., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Biointerface Research in Applied Chemistry, 13(4), 338. [Link]

  • RSC Publishing. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]

  • Tavella, C., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(15), 9036-9045. [Link]

  • Google Patents. (1956).
  • ResearchGate. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. [Link]

  • ACS Omega. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. [Link]

  • Google Patents. (1991).
  • MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]

  • ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). [Link]

  • Organic Syntheses. (n.d.). thiophene. [Link]

  • ResearchGate. (2025). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]

  • Wikipedia. (n.d.). Thiophene. [Link]

  • ResearchGate. (n.d.). 1 H solution NMR spectra of (a) thiophene[2]Rotaxane and (b) polythiophene polyrotaxane. [Link]

  • ResearchGate. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. [Link]

  • RSC Publishing. (2024). Phenothiazine appended thiophene derivative: a trilateral approach to copper ion detection in living cells and aqueous samples. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article. [Link]

  • MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

  • ACS Publications. (2010). Poly(thiophene) Nanoparticles Prepared by Fe3+-Catalyzed Oxidative Polymerization: A Size-Dependent Effect on Photoluminescence Property. [Link]

  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. [Link]

  • ACS Omega. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. [Link]

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?[Link]

  • DTIC. (2025). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. [Link]

  • ResearchGate. (2025). The Unprecedented Side Reactions of Stille Coupling: Desired Ones for Stille Polycondensation. [Link]

  • Google Patents. (n.d.).
  • J-STAGE. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

  • ResearchGate. (2025). Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. [Link]

  • PubMed. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]

  • Sci-Hub. (1989). Analysis of the carbon and proton NMR spectra of 2‐arylthiophenes and related heterocycles. [Link]

  • RSC Publishing. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]

Sources

Technical Support Center: A Proactive Approach to Minimizing Batch-to-Batch Variability in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, your comprehensive resource for navigating and overcoming the challenges of batch-to-batch variability in the synthesis of chemical compounds. This guide is designed for researchers, scientists, and drug development professionals dedicated to achieving robust, reproducible, and scalable synthetic processes. Here, we move beyond simple protocols to explore the underlying scientific principles that govern consistency, offering field-proven insights to empower you at the bench and beyond. Our focus is on building self-validating systems through a deep understanding of causality in experimental design.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common questions encountered when striving for synthetic consistency.

Q1: What are the primary drivers of batch-to-batch variability in a typical chemical synthesis?

Batch-to-batch variability rarely stems from a single source; it is often a multifactorial issue. The most common contributors can be categorized as follows:

  • Raw Material and Reagent Purity: The quality and consistency of your starting materials are foundational. Seemingly identical materials from different suppliers, or even different lots from the same supplier, can contain subtle impurities that may act as catalysts, inhibitors, or competing substrates, leading to unexpected side reactions and variations in yield and purity.[1][2][3]

  • Reaction Conditions: Minor deviations in critical process parameters can have a significant impact on reaction kinetics and thermodynamics.[4][5][6] Key parameters to control include temperature, pressure, stirring speed, and the rate and order of reagent addition.[4][7]

  • Solvent Quality: The grade, purity, and water content of solvents are critical variables. Trace impurities or variations in water content can dramatically alter the reaction environment and influence the outcome.[2]

  • Human Factor and Technique: Differences in experimental execution between chemists, or even by the same chemist on different days, can introduce variability.[2][8] This is especially true for moisture- or air-sensitive reactions.

  • Equipment Performance and Calibration: The precision and accuracy of your equipment, from balances and temperature probes to stir plates and automated synthesis platforms, are paramount.[2] Uncalibrated or malfunctioning equipment can lead to systematic errors.

  • Post-Reaction Work-up and Purification: Inconsistencies in purification procedures, such as variations in chromatography columns, solvent gradients, or crystallization conditions, can result in different purity profiles for each batch.[2][9]

Q2: How can I effectively qualify a new supplier for a critical raw material?

A robust supplier qualification program is essential for ensuring the consistency of your raw materials.[10][11] This goes beyond simply comparing prices. A comprehensive approach includes:

  • Initial Supplier Evaluation: Request detailed information from potential suppliers through a formal questionnaire. This should cover their quality management systems, manufacturing processes, and the source of their raw materials.[10]

  • Certificate of Analysis (CoA) Review: Do not accept a CoA at face value. Scrutinize the specifications and the analytical methods used. It is best practice to request CoAs from multiple lots to assess lot-to-lot consistency.[11][12]

  • In-House Verification: Upon receipt of a new material, perform your own analytical testing to verify the supplier's CoA. Key tests may include identity, purity (e.g., by HPLC, GC, NMR), and any specific physical properties critical to your process (e.g., particle size, moisture content).[11][13]

  • On-Site Audits: For critical raw materials in later-stage development, an on-site audit of the supplier's manufacturing facility is highly recommended to assess their quality systems and operational discipline.[10]

  • Quality Agreements: Establish a formal quality agreement with your key suppliers. This document should clearly define specifications, change notification procedures, and responsibilities for both parties.[14]

Q3: What is Process Analytical Technology (PAT) and how can it help minimize variability?

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials.[15][16] In essence, PAT shifts the focus from testing quality into the final product to building quality into the process from the start. Key benefits include:

  • Real-Time Monitoring: PAT utilizes in-line or on-line analytical techniques (e.g., spectroscopy, chromatography) to monitor critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time.[17][18]

  • Enhanced Process Understanding: By providing a continuous stream of data, PAT helps to build a deeper understanding of the relationships between process parameters and product quality, enabling more robust process design.[17][19]

  • Proactive Control: Real-time data allows for immediate adjustments to the process to counteract deviations and ensure the final product remains within specification, thus reducing batch failures.[15][18]

  • Reduced Waste and Cycle Time: By minimizing out-of-specification batches and eliminating the delays associated with off-line testing, PAT can significantly improve process efficiency.[15][16]

Q4: My reaction works perfectly at the 1-gram scale, but I see significant variability and lower yields when I scale up to 100 grams. What's going on?

Scale-up is not simply a matter of proportionally increasing all reagents.[20][21] The transition from a laboratory flask to a larger reactor introduces significant changes in physical phenomena that can dramatically impact your reaction. Key considerations include:

  • Mixing and Mass Transfer: What appears as instantaneous mixing in a small flask can be significantly slower and less efficient in a large reactor.[4][7] Poor mixing can lead to localized "hot spots" of high reagent concentration, promoting side reactions and impurity formation.[7][22] The choice of impeller, stirring speed, and vessel geometry are critical at scale.[20]

  • Heat Transfer: The surface-area-to-volume ratio decreases as you scale up. This means that dissipating or adding heat becomes much less efficient.[20][23] Exothermic reactions that were easily controlled at the lab scale can become dangerous runaway reactions at a larger scale if heat transfer is not properly managed.

  • Reagent Addition: The method and rate of reagent addition become much more critical at scale. Adding a reagent too quickly can lead to the same issues as poor mixing. Utilizing a dip tube to introduce reagents below the surface into a region of high turbulence is often necessary.[4]

  • Process Robustness Testing: Before scaling up, it is crucial to understand the robustness of your process by intentionally varying parameters at the lab scale to identify the acceptable operating ranges.[21]

Part 2: Troubleshooting Guides - A Systematic Approach to Problem Solving

When batch-to-batch variability arises, a systematic, evidence-based approach to troubleshooting is essential. The following guides provide a framework for diagnosing and resolving common issues.

Troubleshooting Guide 1: Inconsistent Yield and Purity Profile

This is one of the most common challenges. The following decision tree provides a logical workflow for identifying the root cause.

G cluster_raw_materials Raw Material Verification cluster_process_params Process Parameter Scrutiny cluster_workup Work-up & Purification Analysis cluster_analytical Analytical Method Confirmation start Inconsistent Yield/Purity Observed raw_materials Step 1: Verify Raw Materials start->raw_materials process_params Step 2: Scrutinize Process Parameters raw_materials->process_params Materials OK rm1 Retest retained samples of starting materials from both 'good' and 'bad' batches. workup Step 3: Analyze Work-up & Purification process_params->workup Parameters OK pp1 Review batch records for deviations in temperature, time, stirring, and addition rates. analytical Step 4: Confirm Analytical Methods workup->analytical Work-up OK wu1 Did the TLC or crude NMR profile change after work-up? root_cause Root Cause Identified analytical->root_cause Methods Validated an1 Re-analyze samples from 'good' and 'bad' batches with a freshly calibrated instrument. rm2 Compare CoA and in-house data (purity, water content, etc.). rm1->rm2 rm3 Source a new, verified lot of each starting material and re-run the reaction. rm2->rm3 pp2 Calibrate all relevant equipment (probes, balances, pumps). pp1->pp2 pp3 Conduct robustness studies on a small scale to identify critical parameters. pp2->pp3 wu2 Verify the quality of purification materials (e.g., silica gel, solvents). wu1->wu2 wu3 Check for product loss in aqueous layers or filtration media. wu2->wu3 an2 Is the analytical method validated for this compound and its impurities? an1->an2

Caption: Troubleshooting workflow for inconsistent yield and purity.

Detailed Protocol: Executing a "Knock-Out" Experiment to Identify a Problematic Raw Material

If you suspect a raw material is the culprit, a series of "knock-out" experiments can systematically identify the problematic component.[24]

  • Establish a Baseline: Using a known, reliable set of reagents (the "gold standard" batch), run the reaction under standard conditions to confirm the expected outcome.

  • Systematic Substitution: For the next set of experiments, use the reagents from the failed batch. In each experiment, substitute one of the failed batch reagents with its "gold standard" counterpart.

  • Monitor and Compare: Carefully monitor each reaction and compare the final product profile (yield, purity, side products) to the baseline.

  • Identify the Culprit: If a reaction where a specific "gold standard" reagent was used now performs as expected, you have successfully identified the problematic raw material from the failed batch.[24]

Experiment #Reagent AReagent BReagent CSolventOutcome
1 (Baseline)Gold StandardGold StandardGold StandardGold StandardSuccess
2 (Failed Batch)Failed LotFailed LotFailed LotFailed LotFailure
3Gold Standard Failed LotFailed LotFailed LotFailure
4Failed LotGold Standard Failed LotFailed LotSuccess
5Failed LotFailed LotGold Standard Failed LotFailure

In the example table above, Reagent B from the failed lot is the likely cause of the batch failure.

Troubleshooting Guide 2: Physical Property Variations (Color, Crystal Form, Particle Size)

Variations in the physical properties of the final compound can have significant implications for downstream processing and bioavailability.

Q: My product is sometimes an off-white powder and other times a tan solid. Why?

Color variations often point to the presence of low-level, highly colored impurities.

  • Source of Impurities: These can arise from side reactions during the synthesis, degradation of the product during work-up or isolation, or carry-over from starting materials.

  • Troubleshooting Steps:

    • Analyze the Impurity: Attempt to isolate and identify the colored impurity. Is it a single compound or a mixture?

    • Review the Synthesis: Are there any steps where oxidation or degradation might occur (e.g., exposure to air, light, or high temperatures for extended periods)?

    • Purification Optimization: Re-evaluate your purification method. A different recrystallization solvent or a charcoal treatment might be effective at removing the colored impurity.

Q: I am observing different crystalline forms (polymorphs) between batches. How can I control this?

Polymorphism, where a compound exists in multiple crystal forms, is a critical concern, especially in pharmaceuticals, as different polymorphs can have different solubility, stability, and bioavailability.[25]

  • Controlling Factors: Crystallization is a highly sensitive process. Key factors that influence polymorphic form include:

    • Solvent system

    • Cooling rate

    • Agitation

    • Supersaturation level

    • Presence of seed crystals

  • Protocol: Developing a Controlled Crystallization Procedure

    • Solubility Screening: Determine the solubility of your compound in a range of solvents at different temperatures.

    • Define the Crystallization Space: Identify a solvent or solvent mixture where the compound has high solubility at an elevated temperature and low solubility at a lower temperature.

    • Controlled Cooling: Implement a programmed, consistent cooling profile. Avoid crash cooling, which can lead to the formation of metastable polymorphs or amorphous material.

    • Seeding: Introduce a small quantity of the desired polymorph (seed crystals) at a specific point in the cooling process to ensure consistent crystallization of that form.

    • Characterization: Use analytical techniques such as X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the polymorphic form of each batch.

G start Polymorphism Control Workflow solubility 1. Solubility Screening start->solubility crystallization_space 2. Define Crystallization Space solubility->crystallization_space controlled_cooling 3. Implement Controlled Cooling Profile crystallization_space->controlled_cooling seeding 4. Develop Seeding Strategy controlled_cooling->seeding characterization 5. Characterize Final Product (XRPD, DSC) seeding->characterization consistent_form Consistent Polymorphic Form characterization->consistent_form

Caption: Workflow for controlling product polymorphism.

Part 3: The Importance of Documentation

Thorough and accurate documentation is the cornerstone of reproducibility.[26][27] Without it, troubleshooting is nearly impossible, and process knowledge is lost.

  • Master Batch Record (MBR): This is the master template for your synthesis. It should contain detailed, step-by-step instructions, reagent quantities, equipment specifications, and in-process controls.[26][28]

  • Executed Batch Record (EBR): This is the record of an actual synthesis, completed in real-time.[26][28] It should document every action, including the exact weights of materials used, the lot numbers of all reagents, the start and end times of each step, and any observations or deviations from the MBR.[27]

  • ALCOA+ Principles: All documentation should adhere to the ALCOA+ principles of data integrity: Attributable, Legible, Contemporaneous, Original, Accurate, Complete, Consistent, Enduring, and Available.[26]

By embracing a scientific, systematic approach to synthesis, from raw material qualification to final product characterization, you can effectively minimize batch-to-batch variability and ensure the delivery of consistent, high-quality compounds.

References

  • Chemical Process Scale-Up Strategies. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. (n.d.). Longdom Publishing. Retrieved January 17, 2026, from [Link]

  • Mixing and Mass Transfer | Reaction Rate. (n.d.). Mettler Toledo. Retrieved January 17, 2026, from [Link]

  • Process Analytical Technology: An industry perspective. (2010, August 19). European Pharmaceutical Review. Retrieved January 17, 2026, from [Link]

  • Biopharma Takes On Raw Material Variability. (2016, March 1). BioPharm International. Retrieved January 17, 2026, from [Link]

  • Batch-to-Batch Variability - Applications using Sorption Experiments. (n.d.). Surface Measurement Systems. Retrieved January 17, 2026, from [Link]

  • Reducing Raw Material Variability and Increasing Cell Culture Process Control. (2021, January 6). The Cell Culture Dish. Retrieved January 17, 2026, from [Link]

  • Process Analytical Technologies (PAT) in the pharmaceutical industry. (2007, July 21). European Pharmaceutical Review. Retrieved January 17, 2026, from [Link]

  • Sourcing Raw Materials for Chemical Manufacturing: Key Tips for Qualifying Suppliers. (2017, June 30). Seqens. Retrieved January 17, 2026, from [Link]

  • Raw Material Variability. (n.d.). BioPharm International. Retrieved January 17, 2026, from [Link]

  • How to monitor a chemical reaction. (2017, January 27). Quora. Retrieved January 17, 2026, from [Link]

  • Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. (2024, August 30). Chemical Science (RSC Publishing). Retrieved January 17, 2026, from [Link]

  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • Guide of Pilot Plant Scale-Up Techniques. (2024, May 28). Adesis, Inc.. Retrieved January 17, 2026, from [Link]

  • The Power of Process Analytical Technology (PAT) in Pharmaceutical Manufacturing. (2023, October 16). News-Medical.net. Retrieved January 17, 2026, from [Link]

  • Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz. Retrieved January 17, 2026, from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). UWSpace. Retrieved January 17, 2026, from [Link]

  • Mastering Supplier Qualification and Management in GMP Environments: A Practical Guide for Laboratory Professionals. (n.d.). LinkedIn. Retrieved January 17, 2026, from [Link]

  • Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Reproducibility in chemistry research. (n.d.). PMC - PubMed Central - NIH. Retrieved January 17, 2026, from [Link]

  • Chemical Synthesis Batch to Continuous Manufacturing. (2023, November 29). Kewaunee. Retrieved January 17, 2026, from [Link]

  • Best Practices in Ingredient and Supplier Qualification. (n.d.). SupplySide Supplement Journal. Retrieved January 17, 2026, from [Link]

  • Identifying sources of batch to batch variation in processability. (2025, August 9). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Real-Time Monitoring of Chemical Reactions. (n.d.). SHIMADZU CORPORATION. Retrieved January 17, 2026, from [Link]

  • How to Scale Up a New Synthesis Reaction. (2022, October 21). Lab Manager. Retrieved January 17, 2026, from [Link]

  • Chemical Synthesis | From Lab To Industrial Scale. (2023, October 27). Kewaunee. Retrieved January 17, 2026, from [Link]

  • Improving Batch Consistency Through Manufacturing Automation. (2025, April 13). My Pharma Site. Retrieved January 17, 2026, from [Link]

  • RETRACTED: Investigating the Effects of Process Parameters on the Size and Properties of Nano Materials. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • How to diagnose a production batch failure. (2014, August 12). Chemists Corner. Retrieved January 17, 2026, from [Link]

  • Batch Record Documentation. (n.d.). Zamann Pharma Support GmbH. Retrieved January 17, 2026, from [Link]

  • Monitoring Chemical Reactions: Process & Example - Lesson. (n.d.). Study.com. Retrieved January 17, 2026, from [Link]

  • A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. (2024, June 20). CfPIE. Retrieved January 17, 2026, from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester. Retrieved January 17, 2026, from [Link]

  • The Complete Guide to Batch Records in Pharmaceuticals. (2025, October 17). Conversis. Retrieved January 17, 2026, from [Link]

  • Documentation and Records: Harmonized GMP Requirements. (n.d.). PMC - PubMed Central - NIH. Retrieved January 17, 2026, from [Link]

  • 5 Ways to Improve Batch Consistency Without Changing Your Process. (n.d.). Scimed. Retrieved January 17, 2026, from [Link]

  • Better mixing leads to faster reactions for important chemicals. (2024, July 10). Princeton University. Retrieved January 17, 2026, from [Link]

  • How To Respond To A Failed Batch In A Virtual Supply Chain. (2018, October 9). Outsourced Pharma. Retrieved January 17, 2026, from [Link]

  • Quality Control Standards Every Fine Chemical Supplier Must Follow. (2025, July 18). Pure Synth. Retrieved January 17, 2026, from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Biological Target Validation of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the journey from a promising small molecule to a clinically validated therapeutic is both arduous and intricate. A pivotal juncture in this journey is the unequivocal identification and validation of the molecule's biological target. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to navigate the multifaceted process of validating the biological target of a novel compound, using N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid as a case study. While the specific biological target of this molecule is not yet publicly established, we will explore the universal methodologies and logical frameworks required to elucidate and confirm its mechanism of action.

Our approach is rooted in the principles of scientific integrity, emphasizing the causality behind experimental choices and the establishment of self-validating systems. Every step is designed to build a robust body of evidence, culminating in a high-confidence target dossier.

Initial Target Hypothesis Generation: From Chemical Structure to Biological Plausibility

The chemical structure of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid offers initial clues for generating a biological target hypothesis. The presence of a succinamic acid moiety suggests a potential interaction with enzymes that recognize succinate or related dicarboxylic acids. This could implicate enzymes involved in cellular metabolism, such as dehydrogenases or carboxylases. The thiophene core, a common scaffold in medicinal chemistry, is known to interact with a wide range of protein targets.

Initial avenues for hypothesis generation include:

  • Computational Target Prediction: Employing in silico methods such as molecular docking and pharmacophore modeling against libraries of known protein structures.

  • Phenotypic Screening: Assessing the compound's effect on a panel of cell lines to identify a distinct cellular phenotype, which can then be interrogated to pinpoint the underlying molecular mechanism.[1]

  • Chemical Proteomics: Utilizing techniques like Activity-Based Protein Profiling (ABPP) to identify proteins that covalently or non-covalently interact with a tagged version of the compound.

For the purpose of this guide, let us hypothesize that in silico screening and preliminary phenotypic data suggest a potential interaction with a metabolic enzyme, for instance, Isocitrate Dehydrogenase (IDH) , which plays a crucial role in the citric acid cycle.

The Tiered Approach to Target Validation: A Workflow for Confidence Building

A robust target validation strategy follows a tiered approach, moving from initial, high-throughput methods to more complex and physiologically relevant systems. This ensures that resources are invested in the most promising avenues.

G cluster_0 Tier 1: In Vitro Confirmation cluster_1 Tier 2: Cellular Target Engagement & Function cluster_2 Tier 3: In Vivo Proof-of-Concept Biochemical Assays Biochemical Assays Biophysical Assays Biophysical Assays Biochemical Assays->Biophysical Assays Binding Affinity? Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Biophysical Assays->Cellular Thermal Shift Assay (CETSA) Target Engagement in Cells? Target Knockdown/Knockout Target Knockdown/Knockout Cellular Thermal Shift Assay (CETSA)->Target Knockdown/Knockout Functional Consequence? Downstream Pathway Analysis Downstream Pathway Analysis Target Knockdown/Knockout->Downstream Pathway Analysis Pathway Modulation? Animal Models of Disease Animal Models of Disease Downstream Pathway Analysis->Animal Models of Disease Therapeutic Effect? Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Animal Models of Disease->Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis In Vivo Efficacy? Hypothesis Generation Hypothesis Generation Hypothesis Generation->Biochemical Assays Direct Interaction?

Figure 1: A tiered workflow for biological target validation.

Tier 1: In Vitro Confirmation of Direct Target Interaction

The initial step is to confirm a direct physical interaction between N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid and the hypothesized target protein, IDH.

Biochemical assays are essential to determine if the compound modulates the biological activity of the target.[2]

Experimental Protocol: Isocitrate Dehydrogenase (IDH) Activity Assay

  • Reagents and Materials:

    • Recombinant human IDH1 enzyme

    • Isocitrate (substrate)

    • NADP+ (cofactor)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid (test compound)

    • Known IDH inhibitor (positive control, e.g., AGI-5198)

    • DMSO (vehicle control)

    • 384-well microplate

    • Plate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a serial dilution of the test compound and controls in DMSO.

    • In the microplate, add 2 µL of the compound dilutions or controls.

    • Add 20 µL of IDH1 enzyme solution (final concentration, e.g., 5 nM) to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of a substrate/cofactor mix containing isocitrate (final concentration, e.g., 50 µM) and NADP+ (final concentration, e.g., 25 µM).

    • Immediately begin kinetic reading of the absorbance at 340 nm every 30 seconds for 15 minutes to measure the production of NADPH.

    • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

    • Determine the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Comparison of IDH1 Inhibitory Activity

CompoundIC₅₀ (µM)Hill SlopeMax Inhibition (%)
N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acidTBDTBDTBD
AGI-5198 (Positive Control)0.0161.198.5
Structurally Similar Inactive Analog (Negative Control)>100-<5

TBD: To Be Determined

Biophysical assays provide orthogonal evidence of direct binding and quantify the affinity of the interaction.[3]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Instrumentation and Consumables:

    • SPR instrument (e.g., Biacore)

    • CM5 sensor chip

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Recombinant human IDH1 enzyme

    • Running buffer (e.g., HBS-EP+)

    • Test compound and controls

  • Procedure:

    • Immobilize the IDH1 enzyme onto the sensor chip surface via amine coupling.

    • Prepare a serial dilution of the test compound in running buffer.

    • Inject the compound dilutions over the immobilized IDH1 surface and a reference flow cell.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

    • After each injection, regenerate the sensor surface with a suitable regeneration solution.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation: Binding Affinity of Compounds to IDH1

Compoundka (1/Ms)kd (1/s)KD (µM)
N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acidTBDTBDTBD
AGI-5198 (Positive Control)1.2e52.5e-30.021
Structurally Similar Inactive Analog (Negative Control)No BindingNo Binding>200

TBD: To Be Determined

Tier 2: Cellular Target Engagement and Functional Consequences

Demonstrating that the compound interacts with its target in a cellular context and elicits a functional response is a critical step.[4][5]

CETSA is a powerful technique to confirm that a compound binds to its target protein within intact cells.[4]

Experimental Protocol: CETSA

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line with an IDH1 mutation) to ~80% confluency.

    • Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 2 hours).

  • Thermal Challenge and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

  • Protein Analysis:

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Analyze the amount of soluble IDH1 in each sample by Western blotting or ELISA.

  • Data Analysis:

    • Plot the fraction of soluble IDH1 as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_0 CETSA Workflow Cell Treatment Cell Treatment Thermal Challenge Thermal Challenge Cell Treatment->Thermal Challenge Lysis Lysis Thermal Challenge->Lysis Protein Analysis Protein Analysis Lysis->Protein Analysis Melting Curve Analysis Melting Curve Analysis Protein Analysis->Melting Curve Analysis Compound Compound Compound->Cell Treatment Vehicle Vehicle Vehicle->Cell Treatment

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Genetic methods, such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout, are crucial for validating that the observed cellular phenotype is indeed a consequence of modulating the specific target.[3]

Experimental Protocol: Target Knockdown with siRNA

  • Transfection: Transfect the chosen cell line with siRNA specifically targeting IDH1 or a non-targeting control siRNA.

  • Verification of Knockdown: After 48-72 hours, confirm the reduction in IDH1 protein levels by Western blotting.

  • Phenotypic Assay: Assess the effect of IDH1 knockdown on a relevant cellular phenotype (e.g., cell proliferation, production of 2-hydroxyglutarate for mutant IDH1).

  • Comparison with Compound Treatment: Compare the phenotypic effects of IDH1 knockdown with the effects of treating the cells with N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid. A similar phenotype provides strong evidence that the compound's activity is mediated through the target.

Data Presentation: Comparison of Genetic and Pharmacological Perturbation

PerturbationIDH1 Protein Level (% of Control)Cellular Phenotype (e.g., 2-HG levels, % of Control)
Non-targeting siRNA100100
IDH1 siRNA1520
Vehicle (DMSO)100100
N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid (1 µM)10025
Tier 3: In Vivo Validation in Disease-Relevant Models

The ultimate validation of a drug target comes from demonstrating that modulating it in a living organism leads to a therapeutic benefit.[6][7]

Experimental Protocol: Xenograft Mouse Model

  • Model Establishment: Implant a human cancer cell line with an IDH1 mutation subcutaneously into immunocompromised mice.

  • Treatment: Once tumors are established, randomize the mice into treatment groups:

    • Vehicle control

    • N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid (at various doses)

    • Positive control drug

  • Efficacy Assessment: Monitor tumor growth over time. At the end of the study, excise the tumors and weigh them.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood and tumor samples at various time points to measure the concentration of the compound (PK) and a biomarker of target engagement (e.g., 2-hydroxyglutarate levels in the tumor) (PD).

Data Presentation: In Vivo Efficacy and Target Engagement

Treatment GroupTumor Growth Inhibition (%)Change in Tumor 2-HG Levels (%)
Vehicle00
N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid (50 mg/kg)TBDTBD
Positive Control85-90

TBD: To Be Determined

Conclusion: Building a Coherent Narrative for Target Validation

The validation of a biological target for a novel compound like N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid is a systematic process of evidence accumulation. By progressing through a tiered workflow that encompasses biochemical, biophysical, cellular, and in vivo studies, researchers can build a compelling and coherent case for a specific mechanism of action. Each experimental stage is designed to answer a critical question, and the congruence of data from these orthogonal approaches provides the confidence needed to advance a compound through the drug discovery pipeline. This guide offers a robust framework for this endeavor, emphasizing the principles of rigorous scientific inquiry and logical progression.

References

  • Sygnature Discovery. (n.d.). Target Validation. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vivo Target Validation. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Singh, R., & Banskota, S. (2016). In Vivo Target Validation Using Biological Molecules in Drug Development. Handbook of experimental pharmacology, 232, 59–70. [Link]

  • Zwicker, S., & Zeller, M. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug discovery today, 12(11-12), 446–451. [Link]

  • Creative Biolabs. (n.d.). In Vivo Target Validation Using Biological Molecules in Drug Development. Retrieved from [Link]

  • AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule. Retrieved from [Link]

  • Mishra, R. K., & Gohlke, H. (2018). Identification and validation of protein targets of bioactive small molecules. Methods in molecular biology (Clifton, N.J.), 1762, 1–21.
  • Cellomatics Biosciences. (n.d.). Target Validation. Retrieved from [Link]

  • Sol, M., Kestens, M., & Masereeuw, R. (2021). An in vitro toolbox to study drug-induced mitochondrial dysfunction and assess nephrotoxicity. Frontiers in pharmacology, 11, 573557.
  • Eurofins Discovery. (n.d.). Target Validation and Antigen Generation. Retrieved from [Link]

Sources

A Comparative Guide to Thiophene-Based Histone Deacetylase (HDAC) Inhibitors: Benchmarking N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a validated therapeutic class, particularly in oncology.[1][2] The thiophene scaffold has proven to be a privileged structure in the design of potent HDAC inhibitors.[3][4] This guide provides a comparative analysis of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid, a representative thiophene derivative, against established thiophene-based and other classes of HDAC inhibitors, supported by experimental data and mechanistic insights.

The Central Role of HDACs in Epigenetic Regulation and Cancer

Histone deacetylases are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone and non-histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[5] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[2] HDAC inhibitors counteract this by promoting histone hyperacetylation, which relaxes chromatin structure and reactivates the transcription of tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis.[6][7]

The Pharmacophore Model of HDAC Inhibitors

A general pharmacophore model for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region that occupies the catalytic tunnel, and a cap group that interacts with the surface of the enzyme.[8][9] The diversity in these three components dictates the potency and isoform selectivity of the inhibitor.

cluster_HDAC_Inhibitor General Pharmacophore of HDAC Inhibitors cluster_HDAC_Enzyme HDAC Enzyme Active Site ZBG Zinc-Binding Group (ZBG) (e.g., Hydroxamic acid, Carboxylic acid) Linker Linker (Aliphatic or Aromatic) ZBG->Linker Connects to Zinc_Ion Zn2+ ZBG->Zinc_Ion Chelates Cap Cap Group (Surface Recognition) Linker->Cap Connects to Active_Site Catalytic Pocket Linker->Active_Site Occupies Tunnel Surface_Residues Surface Residues Cap->Surface_Residues Interacts with

Figure 1: A diagram illustrating the general pharmacophore model of HDAC inhibitors and their interaction with the HDAC enzyme active site.

Analysis of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid

While specific experimental data for N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid is not extensively available in public literature, its chemical structure allows for a preliminary assessment of its potential as an HDAC inhibitor based on the established pharmacophore model.

  • Cap Group: The 3-carbamoyl-4,5-dimethyl-thiophene moiety can be considered the cap group. The thiophene ring provides a rigid scaffold, and the dimethyl and carbamoyl substitutions can engage in interactions with the surface residues of the HDAC active site.

  • Linker: The succinamic acid portion acts as the linker. Its length and flexibility are crucial for positioning the zinc-binding group correctly within the catalytic pocket.

  • Zinc-Binding Group: The terminal carboxylic acid of the succinamic acid moiety can serve as the zinc-binding group. While hydroxamic acids are generally more potent ZBGs, carboxylic acids are also known to chelate the active site zinc ion, albeit with typically lower affinity.

Based on this structural analysis, N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid possesses the necessary components to function as an HDAC inhibitor. However, its efficacy would need to be determined through empirical testing.

Comparative Analysis with Thiophene-Based and Other HDAC Inhibitors

To contextualize the potential of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid, we will compare it with two well-characterized HDAC inhibitors: Belinostat (a thiophene-based inhibitor) and Vorinostat (a non-thiophene-based inhibitor).

Belinostat (PXD101)

Belinostat is a potent, hydroxamate-based pan-HDAC inhibitor that features a thiophene ring in its linker.[7][10] It has been approved for the treatment of peripheral T-cell lymphoma.[7]

  • Mechanism of Action: Belinostat inhibits the activity of HDAC enzymes, leading to the accumulation of acetylated histones and other proteins.[10] This results in the reactivation of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.[7][11]

  • Performance Data: Belinostat exhibits potent inhibition of HDAC activity in HeLa cell extracts with an IC50 value of 27 nM.[10] It has demonstrated anti-proliferative activity against a range of cancer cell lines, with IC50 values in the micromolar range for urothelial and prostate cancer cells.[10]

Vorinostat (SAHA)

Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), was the first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma.[12][13] It is a pan-inhibitor of class I and II HDACs.[12][14]

  • Mechanism of Action: Vorinostat binds to the active site of HDACs and chelates the zinc ion, leading to the accumulation of acetylated histones and proteins.[13] This modulates the expression of genes involved in cell differentiation, growth arrest, and apoptosis.[15]

  • Performance Data: Vorinostat's inhibitory activity varies across different HDAC isoforms, generally in the nanomolar range. It has shown efficacy in both solid and hematologic malignancies.[12]

Quantitative Comparison of HDAC Inhibitors

FeatureN-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acidBelinostat (PXD101)Vorinostat (SAHA)
Scaffold ThiopheneThiophene-containingPhenyl-based
Zinc-Binding Group Carboxylic AcidHydroxamic AcidHydroxamic Acid
HDAC Inhibition Pan-HDAC (putative)Pan-HDACPan-HDAC (Class I & II)[12][14]
IC50 (HeLa extract) Not Available27 nM[10]Nanomolar range[12]
FDA Approval NoYes (Peripheral T-cell lymphoma)[7]Yes (Cutaneous T-cell lymphoma)[13]

Signaling Pathway of HDAC Inhibition

The primary downstream effect of HDAC inhibition is the hyperacetylation of histones, which leads to the transcriptional activation of key tumor suppressor genes.

HDAC_Inhibitor HDAC Inhibitor (e.g., Thiophene-based) HDAC HDAC HDAC_Inhibitor->HDAC Inhibits Histone_Acetylation Histone Hyperacetylation HDAC->Histone_Acetylation Prevents Deacetylation Chromatin Relaxed Chromatin Histone_Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Transcription Chromatin->Gene_Expression Cellular_Effects Cell Cycle Arrest Apoptosis Differentiation Gene_Expression->Cellular_Effects

Figure 2: Signaling pathway of HDAC inhibition leading to anticancer effects.

Experimental Protocol: In Vitro HDAC Inhibition Assay

To empirically determine the inhibitory activity of a compound like N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid, a standard in vitro HDAC inhibition assay can be performed.

Objective:

To measure the IC50 value of the test compound against a specific HDAC isoform or a mixture of HDACs (e.g., from HeLa nuclear extract).

Materials:
  • Recombinant human HDAC enzyme or HeLa nuclear extract

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • HDAC assay buffer

  • Developer solution

  • Test compound dissolved in DMSO

  • Positive control inhibitor (e.g., Trichostatin A)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:
  • Compound Preparation: Prepare a serial dilution of the test compound in HDAC assay buffer. Also, prepare dilutions of the positive control and a vehicle control (DMSO).

  • Enzyme Reaction:

    • Add the HDAC enzyme or HeLa nuclear extract to each well of the 96-well plate.

    • Add the diluted test compound, positive control, or vehicle control to the respective wells.

    • Incubate for a short period at 37°C to allow for inhibitor binding.

  • Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Add the developer solution to each well. The developer stops the HDAC reaction and digests the deacetylated substrate, releasing a fluorescent signal.

  • Fluorescence Measurement: Incubate at room temperature for 15 minutes and then measure the fluorescence using a plate reader (e.g., excitation 360 nm, emission 460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the log of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Start Start Prep_Compound Prepare Serial Dilutions of Test Compound Start->Prep_Compound Add_Inhibitor Add Test Compound/ Controls to Wells Prep_Compound->Add_Inhibitor Add_Enzyme Add HDAC Enzyme to 96-well Plate Add_Enzyme->Add_Inhibitor Incubate_1 Incubate at 37°C Add_Inhibitor->Incubate_1 Add_Substrate Add Fluorogenic Substrate Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Add_Developer Add Developer Solution Incubate_2->Add_Developer Incubate_3 Incubate at RT Add_Developer->Incubate_3 Read_Fluorescence Measure Fluorescence Incubate_3->Read_Fluorescence Analyze_Data Calculate IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for a typical in vitro HDAC inhibition assay.

Conclusion and Future Perspectives

While N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid is structurally poised to act as an HDAC inhibitor, its performance relative to established drugs like Belinostat and Vorinostat remains to be experimentally validated. The presence of a carboxylic acid as the zinc-binding group suggests it may have a different potency and pharmacokinetic profile compared to the more common hydroxamic acid-based inhibitors. Future studies should focus on synthesizing and testing this compound and its analogs to determine their IC50 values against various HDAC isoforms and their anti-proliferative effects in cancer cell lines. Such research will be crucial in determining if this particular thiophene derivative holds promise as a novel therapeutic agent.

References

  • National Center for Biotechnology Information. (n.d.). Vorinostat. In PubChem. Retrieved from [Link]

  • Wikipedia. (2024, January 10). Vorinostat. [Link]

  • Zhang, L., et al. (2022). Synthesis and structure-activity relationship of thiol-based histone deacetylase 6 inhibitors. Chemical Biology & Drug Design, 99(5), 655-666. [Link]

  • Werner, H., et al. (2011). The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway. PLoS ONE, 6(9), e24065. [Link]

  • Mancini, M., et al. (2021). HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. Cancers, 13(16), 4118. [Link]

  • Hrabeta, J., et al. (2014). Histone deacetylase inhibitors in cancer therapy. A review. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 158(2), 161–169. [Link]

  • Sahu, S., et al. (2023). Single Inhibitors versus Dual Inhibitors: Role of HDAC in Cancer. ACS Omega, 8(20), 17691-17706. [Link]

  • ResearchGate. (n.d.). Vorinostat (SAHA) in clinical trials. [Link]

  • Wojtowicz, K., et al. (2020). Vorinostat (SAHA) and Breast Cancer: An Overview. Cancers, 12(8), 2026. [Link]

  • Zhang, L., et al. (2022). Synthesis and structure-activity relationship of thiol-based histone deacetylase 6 inhibitors. Chemical Biology & Drug Design, 99(5), 655-666. [Link]

  • Reid, T., et al. (2007). Benzo[b]thiophene-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4562-4567. [Link]

  • Steele, N., et al. (2009). Final results of a phase I study of oral belinostat (PXD101) in patients with solid tumors. Journal of Clinical Oncology, 27(15_suppl), 3531. [Link]

  • Pharmaceutical Technology. (2014, September 10). Beleodaq (belinostat) for the Treatment of Peripheral T-Cell Lymphoma (PTCL). [Link]

  • Roy, A., et al. (2021). Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Ramalingam, S., et al. (2010). Phase II study of Belinostat (PXD101), a histone deacetylase inhibitor, for second line therapy of advanced malignant pleural mesothelioma. Journal of Thoracic Oncology, 5(11), 1847-1851. [Link]

  • Scite.ai. (n.d.). HDAC and HDAC Inhibitor: From Cancer to Cardiovascular Diseases. [Link]

  • BPS Bioscience. (n.d.). Belinostat (PXD101) HDAC. [Link]

  • Wang, Y., et al. (2020). Synthesis and biological evaluation of thiophene-based hydroxamate derivatives as HDACis with antitumor activities. Future Medicinal Chemistry, 12(8), 655-672. [Link]

  • Hrabeta, J., et al. (2017). Histone Deacetylase Inhibitors as Anticancer Drugs. International Journal of Molecular Sciences, 18(7), 1414. [Link]

  • Yau, T., et al. (2010). The preclinical activity of the histone deacetylase inhibitor PXD101 (belinostat) in hepatocellular carcinoma cell lines. Investigational New Drugs, 28(2), 107-114. [Link]

  • Taylor & Francis Online. (2020, March 23). Synthesis and Biological Evaluation of Thiophene-Based Hydroxamate Derivatives as HDACis with Antitumor Activities. [Link]

  • Patel, K., et al. (2021). Discovery of novel tetrahydrobenzo[b]thiophene-3-carbonitriles as histone deacetylase inhibitors. Bioorganic Chemistry, 110, 104801. [Link]

  • Wang, X., et al. (2006). Quantitative structure-activity relationship study of histone deacetylase inhibitors. Journal of Medicinal Chemistry, 49(23), 6940-6948. [Link]

  • Mariani, T., et al. (2010). Histone deacetylase inhibitors (HDACIs). Structure--activity relationships: history and new QSAR perspectives. Medicinal Research Reviews, 30(6), 987-1022. [Link]

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. [Link]

  • Proactive Molecular Research. (n.d.). N-(3-Carbamoyl-4.5-dimethyl-thiophen-2-yl)-succinamic acid. [Link]

  • Sinfoo Biotech. (n.d.). n-(3-carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic Acid Analogs as Putative Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene scaffold is a well-established pharmacophore in medicinal chemistry, present in a wide array of therapeutic agents due to its favorable physicochemical properties and synthetic tractability.[1][2] The N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid backbone presents a unique combination of a thiophene-carboxamide moiety with a succinamic acid side chain. While direct structure-activity relationship (SAR) studies on this specific parent compound are not extensively published, its structural features strongly suggest a potential mechanism of action as a succinate dehydrogenase (SDH) inhibitor. SDH, also known as mitochondrial complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it a validated target for fungicides and a potential target for other therapeutic areas.[3][4]

This guide provides a comprehensive comparison of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid analogs, postulating their activity as SDH inhibitors based on established SAR principles for analogous thiophene-carboxamide derivatives. We will delve into the putative pharmacophore, explore the impact of structural modifications on activity, and provide detailed experimental protocols for the evaluation of these compounds.

The Succinate Dehydrogenase Inhibitor Pharmacophore

Carboxamide derivatives represent a significant class of SDHIs.[3][5] The general pharmacophore for these inhibitors involves a "head" group, typically an aromatic or heteroaromatic ring, connected via a linker (often an amide) to a "tail" group. The carboxamide core is crucial for binding to the ubiquinone binding site (Qp site) of the SDH enzyme complex.[6][7]

For the N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid scaffold, we can dissect it as follows:

  • Head Group: The substituted thiophene ring.

  • Linker: The succinamic acid moiety, which includes an amide bond.

  • Tail Group: The terminal carboxylic acid of the succinamic acid.

The interaction with the Qp site is thought to involve hydrogen bonding and hydrophobic interactions with key amino acid residues.

Structure-Activity Relationship (SAR) of Analogs

Based on the analysis of existing thiophene-carboxamide SDHIs, we can infer the following SAR for analogs of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid.[2] The following table presents a hypothetical comparison of analog performance, with activity trends extrapolated from published data on similar scaffolds.

Compound IDR1 (at position 4)R2 (at position 5)R3 (Succinamic Acid Modification)Putative SDH Inhibition (IC50, µM)Predicted Antifungal Activity (EC50, µg/mL)
Parent -CH3-CH3-COOH5.010.0
Analog A -H-H-COOH15.025.0
Analog B -CH3-CH3-COOCH3 (Ester)> 50> 50
Analog C -Cl-Cl-COOH2.55.0
Analog D -CH3-CH3-CONH2 (Amide)8.015.0
Analog E -CF3-CH3-COOH1.53.0

Interpretation of SAR:

  • Thiophene Ring Substituents (R1, R2): The methyl groups at the 4 and 5 positions of the thiophene ring are likely important for hydrophobic interactions within the binding pocket. Removing these groups (Analog A) is predicted to decrease activity. Replacing them with electron-withdrawing groups like chlorine (Analog C) or a trifluoromethyl group (Analog E) can enhance binding affinity and, consequently, inhibitory potency.[2]

  • Succinamic Acid Moiety (R3): The terminal carboxylic acid is critical for activity, likely forming a key hydrogen bond with residues in the Qp site. Esterification of this group (Analog B) is expected to abolish or significantly reduce activity. Conversion to a primary amide (Analog D) may retain some activity, but the carboxylate is generally preferred for optimal interaction.

Experimental Protocols

To validate the predicted SAR and accurately characterize the inhibitory potential of these analogs, a series of in vitro and in vivo assays are necessary.

Succinate Dehydrogenase (SDH) Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of SDH by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[8][9]

Principle: SDH oxidizes succinate to fumarate, and the electrons are transferred to DCPIP, causing it to change from blue to colorless. The rate of this color change is proportional to SDH activity and can be measured spectrophotometrically at 600 nm.

Materials:

  • Mitochondrial fraction isolated from a relevant organism (e.g., fungal pathogen, mammalian tissue).

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2).

  • Succinate solution (substrate).

  • DCPIP solution (electron acceptor).

  • Test compounds (analogs) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate.

  • Spectrophotometric microplate reader.

Step-by-Step Protocol:

  • Prepare Reagents: Prepare working solutions of the assay buffer, succinate, and DCPIP at the desired concentrations.

  • Sample Preparation: Isolate mitochondria from the target organism. The protein concentration of the mitochondrial suspension should be determined using a standard method like the Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add the SDH Assay Buffer to each well.

    • Add the test compound at various concentrations to the sample wells. Include a solvent control (e.g., DMSO) and a positive control inhibitor (e.g., malonate).

    • Add the mitochondrial preparation to all wells except the blank.

    • Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitors to interact with the enzyme.

  • Initiate Reaction: Add the succinate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every minute for 10-30 minutes.[8]

  • Data Analysis: Calculate the rate of DCPIP reduction (change in absorbance per minute). Determine the percent inhibition for each concentration of the test compound relative to the solvent control. Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of SDH activity) by plotting percent inhibition against the logarithm of the inhibitor concentration.

Fungal Mycelial Growth Inhibition Assay

This assay determines the antifungal efficacy of the compounds by measuring the inhibition of fungal growth on a solid medium.

Principle: The compounds are incorporated into an agar medium at different concentrations. The radial growth of a fungal colony is measured over time, and the extent of inhibition is calculated.

Materials:

  • Fungal strain of interest (e.g., Sclerotinia sclerotiorum, Botrytis cinerea).

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium.

  • Sterile petri dishes.

  • Test compounds dissolved in a suitable solvent.

  • Sterile cork borer or scalpel.

  • Incubator.

Step-by-Step Protocol:

  • Media Preparation: Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.

  • Compound Incorporation: Add the test compounds at various final concentrations to the molten PDA. Also, prepare solvent control plates.

  • Plating: Pour the PDA containing the test compounds into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a small plug (e.g., 5 mm diameter) of mycelium from a fresh fungal culture in the center of each plate.[1]

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) for several days.

  • Measurement: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • % Inhibition = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.

    • Determine the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth).

Cell Viability Assay (MTT Assay)

For assessing the cytotoxic effects of the compounds on mammalian cells, the MTT assay is a standard colorimetric method.[6]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases (including SDH) in metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[3][6][10]

Materials:

  • Mammalian cell line of interest.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Test compounds.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated and solvent controls.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[6]

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm, with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value for cytotoxicity.

Visualizations

Putative Pharmacophore and SAR

SAR_Thiophene_SDHI cluster_compound N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid Analog cluster_sar Structure-Activity Relationship Compound Thiophene Thiophene Ring (Head Group) R1_R2 Substituents at R1 & R2 (e.g., -CH3, -Cl, -CF3) Thiophene->R1_R2 Modulation of hydrophobicity and electronic properties Succinamic_Acid Succinamic Acid (Linker/Tail) R3 Modification of R3 (e.g., -COOH, -COOCH3) Succinamic_Acid->R3 Impacts H-bonding interactions Carbamoyl Carbamoyl Group Activity Biological Activity (SDH Inhibition) R1_R2->Activity R3->Activity SDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Mito_Isolation Isolate Mitochondria Plate_Setup Set up 96-well plate: Buffer, Inhibitor, Mitochondria Mito_Isolation->Plate_Setup Reagent_Prep Prepare Reagents (Buffer, Substrate, DCPIP) Reagent_Prep->Plate_Setup Pre_Incubate Pre-incubate (10 min) Plate_Setup->Pre_Incubate Add_Substrate Initiate reaction with Succinate Pre_Incubate->Add_Substrate Measure_Abs Kinetic measurement at 600 nm Add_Substrate->Measure_Abs Calc_Rate Calculate reaction rates Measure_Abs->Calc_Rate Calc_Inhibition Determine % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Calculate IC50 values Calc_Inhibition->Calc_IC50

Caption: Workflow for the spectrophotometric SDH inhibition assay.

Conclusion

While direct experimental data for N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid analogs is limited in the public domain, a comprehensive analysis of related thiophene-carboxamide SDH inhibitors allows for the construction of a robust, predictive SAR model. This guide provides a framework for the rational design and evaluation of such analogs, postulating that modifications to the thiophene ring and the succinamic acid tail are critical for modulating inhibitory potency. The detailed experimental protocols herein offer a clear path for researchers to empirically validate these hypotheses and to characterize the biological activity of this promising class of compounds. The continued exploration of thiophene-based scaffolds as SDH inhibitors holds potential for the development of novel therapeutic agents and agrochemicals.

References

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • Dong, X., et al. (2022). Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(4), 957-975. Retrieved from [Link]

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Shao, J., et al. (2017). Discovery of Novel Succinate Dehydrogenase Inhibitors by the Integration of in Silico Library Design and Pharmacophore Mapping. Journal of Agricultural and Food Chemistry, 65(15), 3094-3103. Retrieved from [Link]

  • Tighadouini, S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4335. Retrieved from [Link]

  • Wang, R., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(45), 13373-13385. Retrieved from [Link]

  • Yin, D., et al. (2022). Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(4), 957-975. Retrieved from [Link]

  • Bio-protocol. (n.d.). Growth inhibition assay. Retrieved from [Link]

  • Bio-Techne. (n.d.). Succinate Dehydrogenase/SDH Activity Assay Kit (Colorimetric) NBP3-25801 Manual. Retrieved from [Link]

  • Slideshare. (n.d.). Mtt assay protocol. Retrieved from [Link]

  • Sunlong Biotech. (n.d.). Succinate Dehydrogenase (SDH)Activity Assay Kit. Retrieved from [Link]

  • Tarl Pinder. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(8), 4045. Retrieved from [Link]

Sources

A Comparative Guide to Cross-Reactivity Profiling of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of January 2026, detailed experimental data on the biological activity and cross-reactivity of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid (hereafter referred to as Compound X) is not available in the public domain.[1][2][3][4] This guide, therefore, presents a comprehensive, best-practice framework for initiating and executing a rigorous cross-reactivity investigation. We will hypothesize that Compound X is a putative kinase inhibitor to provide a concrete experimental context. This guide uses illustrative data to demonstrate the principles of analysis and comparison against well-characterized compounds.

Introduction: The Imperative of Selectivity in Drug Discovery

The journey of a small molecule from a preliminary "hit" to a therapeutic candidate is critically dependent on its specificity. A compound's therapeutic efficacy is defined by its potent interaction with the intended biological target. However, interactions with unintended proteins, known as off-target effects, can lead to unforeseen toxicities or a reduction in efficacy, representing a primary cause of late-stage drug development failure.

Cross-reactivity studies are therefore not merely a regulatory checkbox but a fundamental component of the drug discovery process. They provide a detailed map of a compound's interaction landscape across a wide range of proteins, enabling researchers to make informed decisions about which candidates to advance. This guide provides the strategic workflow and detailed methodologies for characterizing the cross-reactivity profile of a novel compound, using N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid (Compound X) as our subject of investigation.

To establish a meaningful comparison, we will benchmark Compound X against two reference compounds:

  • Staurosporine: A broad-spectrum, non-selective protein kinase inhibitor, serving as a benchmark for promiscuity.

  • Gefitinib: A highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, serving as a benchmark for selectivity.

The Strategic Workflow for Cross-Reactivity Assessment

A tiered approach is the most efficient method for profiling a new compound. This strategy begins with a broad, low-resolution screen to identify potential interactions, followed by more focused, higher-resolution assays to validate and quantify those "hits." This ensures that resources are concentrated on the most relevant findings.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & Potency cluster_2 Tier 3: Cellular Confirmation cluster_3 Tier 4: Broader Off-Target Profiling T1 Large-Panel Biochemical Screen (e.g., Kinome Panel > 400 kinases) Single High Concentration (1-10 µM) T2 Dose-Response (IC50) Determination Biochemical assays for hits from Tier 1 (e.g., TR-FRET, ADP-Glo) T1->T2  Primary Hits (% Inhibition > 50%) T3 Cellular Target Engagement Assay (e.g., CETSA) Confirms binding in a physiological context T2->T3  Potent Hits (IC50 < 1 µM) T4 Extended Pharmacology Panels (e.g., GPCRs, Ion Channels) Assess other major target families T3->T4  Confirmed Cellular Hits

Caption: A tiered workflow for assessing small molecule cross-reactivity.

Tier 1: Broad Kinome Profiling

Causality: The goal of this initial tier is to rapidly survey a large portion of the human kinome to identify the primary target(s) and any significant off-targets. Running this at a single, high concentration (e.g., 10 µM) acts as a "dragnet" to catch even weak interactions, which can then be prioritized for further study. Commercial services offer comprehensive panels that can test a compound against hundreds of purified kinases in parallel.[5][6][7][8][9]

Experimental Protocol: Single-Point Kinase Screen

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X, Staurosporine, and Gefitinib in 100% DMSO.

  • Assay Concentration: The compound is typically tested at a final concentration of 10 µM. Service providers like Pharmaron or Promega utilize acoustic liquid handlers for precise, low-volume dispensing.[5][6]

  • Kinase Reaction: Each kinase in the panel is incubated with its specific substrate and ATP, along with the test compound. The reaction measures the amount of phosphorylated substrate generated.

  • Detection Method: A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced as a direct measure of kinase activity.[8]

  • Data Analysis: Results are expressed as the percentage of inhibition of kinase activity relative to a DMSO vehicle control.

Illustrative Data Presentation:

Target KinaseCompound X (% Inhibition @ 10 µM)Staurosporine (% Inhibition @ 10 µM)Gefitinib (% Inhibition @ 10 µM)
EGFR 95% 99%98%
SRC 88% 97%25%
ABL1 45%96%15%
VEGFR2 75% 98%30%
CDK2 12%92%5%
p38α 8%89%2%
... (400+ other kinases).........

Table 1: Illustrative data from a Tier 1 kinome scan. Hits for Compound X (defined as >70% inhibition) are highlighted.

From this hypothetical data, Compound X appears to be a potent inhibitor of EGFR, SRC, and VEGFR2. Unlike the highly selective Gefitinib, it shows activity against multiple kinases but is far more selective than the promiscuous Staurosporine.

Tier 2: IC50 Potency Determination

Causality: A single-point inhibition value is not sufficient to characterize an interaction. We must determine the potency (IC50 value) for each "hit" from Tier 1. This involves a dose-response experiment to find the concentration of the compound required to inhibit 50% of the enzyme's activity. This quantitative measure is crucial for comparing on-target potency versus off-target potency and establishing a selectivity window.

Experimental Protocol: Biochemical IC50 Determination (TR-FRET example)

  • Compound Dilution: Create a serial dilution series for each compound (e.g., 11 points, 1:3 dilution starting from 30 µM).

  • Assay Plate Setup: Add the diluted compounds, the target kinase (e.g., EGFR, SRC), a lanthanide-labeled antibody, and a ULight™-labeled peptide substrate to a 384-well plate.

  • Kinase Reaction: Initiate the reaction by adding ATP. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. A low signal indicates high kinase activity (substrate is not phosphorylated), while a high signal indicates inhibition.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Illustrative Data Presentation:

Target KinaseCompound X IC50 (nM)Staurosporine IC50 (nM)Gefitinib IC50 (nM)
EGFR 15625
SRC 858>10,000
VEGFR2 25012>10,000
ABL1 >1,00020>10,000

Table 2: Illustrative IC50 values for hits identified in Tier 1. Lower values indicate higher potency.

This data suggests Compound X has a primary target of EGFR (IC50 = 15 nM) with significant off-target activity against SRC and VEGFR2 at slightly higher concentrations. This quantitative information is vital for predicting both therapeutic effects and potential side effects.

Tier 3: Cellular Target Engagement

Causality: Biochemical assays use purified, often truncated, proteins in an artificial buffer system. It is essential to confirm that the compound can enter a cell and bind to its intended target in the complex and crowded cellular environment.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells or tissues.[10][11][12][13] It operates on the principle that when a ligand binds to a protein, it generally stabilizes the protein, increasing its melting temperature.[11][12]

G A 1. Treat Intact Cells (e.g., A431 cells) with Compound X or DMSO B 2. Heat Shock Aliquot cells and heat to a range of temperatures (e.g., 40°C to 70°C) A->B C 3. Cell Lysis Lyse cells via freeze-thaw cycles B->C D 4. Separate Fractions Centrifuge to pellet aggregated, unstable proteins C->D E 5. Quantify Soluble Protein Collect supernatant and quantify the amount of soluble target protein (e.g., by Western Blot or ELISA) D->E F 6. Plot Melt Curve Plot % soluble protein vs. Temperature. A shift indicates stabilization. E->F

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for EGFR Engagement

  • Cell Culture and Treatment: Culture A431 cells (which overexpress EGFR) and treat them with 1 µM Compound X or DMSO (vehicle control) for 1 hour.

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 45°C to 67°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a heat block.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble EGFR using a standard Western Blot or an ELISA.

  • Data Analysis: For each temperature point, calculate the amount of soluble EGFR relative to the unheated control (37°C). Plot these values against temperature to generate thermal melt curves. A rightward shift in the curve for the compound-treated sample indicates target stabilization.

Illustrative Data Presentation:

Compound (1 µM)Apparent Melting Temp (T_m) of EGFRThermal Shift (ΔT_m)
DMSO (Control)51.5 °C-
Compound X 57.0 °C +5.5 °C
Gefitinib58.2 °C+6.7 °C
Staurosporine52.0 °C+0.5 °C

Table 3: Illustrative CETSA results demonstrating target stabilization. A significant thermal shift confirms that Compound X engages EGFR in intact cells.

Tier 4 and Beyond: Broader Off-Target Liability

Once the kinase cross-reactivity profile is established, it is prudent to assess for liabilities against other major protein families. This is particularly important if the compound has a novel scaffold.

  • GPCR Profiling: Screen against a panel of common G-protein coupled receptors, as these are frequent sources of off-target effects.[14][15][16][17] Assays typically measure second messenger readouts like cAMP or calcium flux.[14][15]

  • Ion Channel Profiling: Assess activity against key ion channels, with a particular focus on the hERG channel, as inhibition of hERG is linked to cardiotoxicity.

  • Safety Pharmacology Panels: Broader panels, such as Eurofins Discovery's SafetyScreen44, can assess activity against dozens of targets known to be associated with adverse drug reactions.[17]

Conclusion and Future Directions

This guide outlines a systematic, tiered strategy for the comprehensive cross-reactivity profiling of the novel compound N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid (Compound X). While the presented data is illustrative, the methodologies and logical flow provide a robust framework for any research team to follow.

Based on our hypothetical results, Compound X is a potent, cell-active inhibitor of EGFR with predictable off-target activity against SRC and VEGFR2. The next steps in its development would be to:

  • Correlate Off-Target Activity with Phenotype: Investigate if the inhibition of SRC and VEGFR2 contributes to the compound's efficacy or if it presents a potential liability in cellular models.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of Compound X to improve potency for EGFR while reducing activity against SRC and VEGFR2, thereby enhancing the selectivity profile.

  • In Vivo Testing: Advance the compound into animal models to assess its efficacy, pharmacokinetics, and safety profile, paying close attention to any toxicities that could be linked to its known off-targets.

By rigorously applying this cross-reactivity profiling strategy, researchers can build a comprehensive understanding of a compound's biological interactions, significantly mitigating the risk of failure in later stages of drug development.

References

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. Available from: [Link]

  • Kinase Screening and Profiling Services. BPS Bioscience. Available from: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). Available from: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available from: [Link]

  • CETSA. Pelago Bioscience. Available from: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available from: [Link]

  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. ResearchGate. Available from: [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed Central. Available from: [Link]

  • GPCR Assay Services. Reaction Biology. Available from: [Link]

  • GPCR Screening and Profiling - Identify Valuable Hits. Eurofins Discovery. Available from: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central. Available from: [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. Available from: [Link]

  • N-(3-Carbamoyl-4.5-dimethyl-thiophen-2-yl)-succinamic acid. Proactive Molecular Research. Available from: [Link]

  • n-(3-carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid. Sinfoo Biotech. Available from: [Link]

Sources

comparative analysis of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid with known anti-tubercular agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative framework for evaluating the potential of novel thiophene-based compounds, specifically using N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid as a case study, against established anti-tubercular agents. As researchers and drug development professionals, the quest for new therapeutics against Mycobacterium tuberculosis (Mtb) is paramount, especially in the face of rising drug resistance. Thiophene scaffolds have emerged as a promising area of research, demonstrating significant potential as inhibitors of Mtb growth.[1][2][3] This document will delve into the mechanisms of current first-line anti-tubercular drugs and provide a roadmap for the experimental evaluation of novel thiophene derivatives.

The Therapeutic Landscape of Tuberculosis and the Promise of Thiophene Scaffolds

The current standard treatment for drug-susceptible tuberculosis involves a multi-drug regimen of isoniazid, rifampicin, pyrazinamide, and ethambutol.[4][5] However, the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the discovery of new chemical entities with novel mechanisms of action.[6] Thiophene-containing molecules have shown a broad spectrum of biological activities and have been investigated as potential anti-tubercular agents.[7] Their structural versatility allows for modifications that can enhance their efficacy and pharmacokinetic properties.[1][8] While N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid itself is not extensively documented in anti-tubercular literature, its thiophene core suggests it as a candidate worthy of investigation. This guide will use data from analogous thiophene compounds to establish a comparative baseline.

Mechanisms of Action: A Comparative Overview

A critical aspect of developing new anti-tubercular drugs is understanding their mechanism of action and how it differs from existing therapies. This knowledge is crucial for predicting cross-resistance and for designing effective combination therapies.

Established Anti-Tubercular Agents

The primary first-line drugs target various essential pathways in M. tuberculosis:

  • Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[9][10][11] The activated form inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase (InhA).[9][11][12] Resistance to INH is commonly associated with mutations in the katG or inhA genes.[9][12]

  • Rifampicin (RIF): This bactericidal agent works by inhibiting the DNA-dependent RNA polymerase, thereby blocking transcription.[13][14][15] Resistance to rifampicin is primarily due to mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.[15][16]

  • Pyrazinamide (PZA): Another prodrug, PZA is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[17][18][19] POA disrupts membrane potential and inhibits trans-translation, and its activity is more pronounced in the acidic environment of granulomas.[17][20][21] Mutations in the pncA gene are the primary cause of PZA resistance.[17][18]

  • Ethambutol (EMB): This bacteriostatic agent inhibits the enzyme arabinosyl transferase, which is involved in the polymerization of arabinogalactan, a key component of the mycobacterial cell wall.[][23][24] This disruption increases the permeability of the cell wall.[][24]

Potential Mechanisms of Thiophene Derivatives

Research into various thiophene-based compounds has suggested several potential mechanisms of anti-tubercular activity:

  • Inhibition of Mycolic Acid Biosynthesis: Some thiophene derivatives have been shown to inhibit the synthesis of mycolic acids, a pathway also targeted by isoniazid.[3] For instance, certain compounds have demonstrated inhibitory activity against polyketide synthase 13 (Pks13), an essential enzyme in the final condensation step of mycolic acid synthesis.[3]

  • DprE1 Inhibition: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the synthesis of the mycobacterial cell wall component arabinogalactan. Several thiophene-arylamide derivatives have been identified as potent inhibitors of DprE1.[8]

  • KatG Involvement: Interestingly, some studies on thiophene-based molecules suggest the involvement of the KatG enzyme in their anti-tubercular activity, indicating a potential for a mechanism dependent on bacterial activation, similar to isoniazid.[1]

The following diagram illustrates the known and potential targets of these anti-tubercular agents.

Anti-Tubercular Drug Targets cluster_CellWall Cell Wall Synthesis cluster_NucleicAcid Nucleic Acid Synthesis cluster_Other Other Targets Mycolic Acid Synthesis Mycolic Acid Synthesis Arabinogalactan Synthesis Arabinogalactan Synthesis RNA Polymerase RNA Polymerase Membrane Potential & Trans-translation Membrane Potential & Trans-translation KatG Activation KatG Activation KatG Activation->Mycolic Acid Synthesis Pks13 Pks13 DprE1 DprE1 Isoniazid Isoniazid Isoniazid->KatG Activation Rifampicin Rifampicin Rifampicin->RNA Polymerase Pyrazinamide Pyrazinamide Pyrazinamide->Membrane Potential & Trans-translation Ethambutol Ethambutol Ethambutol->Arabinogalactan Synthesis Thiophene Derivatives (Hypothesized) Thiophene Derivatives (Hypothesized) Thiophene Derivatives (Hypothesized)->Mycolic Acid Synthesis Thiophene Derivatives (Hypothesized)->KatG Activation Thiophene Derivatives (Hypothesized)->Pks13 Thiophene Derivatives (Hypothesized)->DprE1

Caption: Mechanisms of action of known and potential anti-tubercular agents.

In Vitro Efficacy: A Comparative Table and Experimental Protocol

The initial evaluation of any potential anti-tubercular compound is the determination of its in vitro activity against M. tuberculosis. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Comparative In Vitro Activity

The following table presents the reported MIC values for first-line anti-tubercular drugs and representative thiophene derivatives against the H37Rv strain of M. tuberculosis. This provides a benchmark for evaluating the potential of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid.

Compound/DrugTarget/Proposed TargetMIC (µg/mL) against M. tuberculosis H37RvReference
First-Line Agents
IsoniazidMycolic Acid Synthesis0.02 - 0.2[5]
RifampicinRNA Polymerase0.05 - 0.25[5]
EthambutolArabinogalactan Synthesis1.0 - 5.0[5]
Pyrazinamide (at pH 5.5)Multiple12.5 - 100[18]
Thiophene Derivatives
Thiophene-based small molecule 4aKatG involvement~0.05 (converted from µM)[1]
Thiophene-based small molecule 4bKatG involvement~0.05 (converted from µM)[1]
Benzo[b]thiophene derivative 7bDprE12.73 - 22.86 (against MDR-MTB)[2]
Thiophene-arylamide derivative 25bDprE10.03[8]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used, reliable, and cost-effective method for determining the MIC of compounds against M. tuberculosis.

Objective: To determine the MIC of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid against M. tuberculosis H37Rv.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)

  • N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid

  • Isoniazid (as a positive control)

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • Resazurin solution

Procedure:

  • Preparation of Bacterial Inoculum:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute the adjusted culture 1:20 in Middlebrook 7H9 broth to obtain the final inoculum.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid in an appropriate solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound and isoniazid in Middlebrook 7H9 broth directly in the 96-well plate to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the bacterial inoculum to each well containing 100 µL of the drug dilutions.

    • Include a drug-free well as a growth control and a well with media only as a sterility control.

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plates for 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Proposed Research Workflow for Novel Thiophene Derivatives

The evaluation of a novel compound like N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid should follow a structured pipeline to comprehensively assess its potential as an anti-tubercular agent.

Drug_Discovery_Workflow Compound Synthesis & Characterization Compound Synthesis & Characterization In Vitro Screening (MABA) In Vitro Screening (MABA) Compound Synthesis & Characterization->In Vitro Screening (MABA) Cytotoxicity Assay Cytotoxicity Assay In Vitro Screening (MABA)->Cytotoxicity Assay Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assay->Mechanism of Action Studies High Selectivity Index In Vivo Efficacy (Murine Model) In Vivo Efficacy (Murine Model) Mechanism of Action Studies->In Vivo Efficacy (Murine Model) Lead Optimization Lead Optimization In Vivo Efficacy (Murine Model)->Lead Optimization

Caption: A streamlined workflow for the evaluation of novel anti-tubercular compounds.

Cytotoxicity and Selectivity Index

A crucial parameter in drug development is the compound's toxicity to mammalian cells. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) to the MIC, is a measure of the compound's therapeutic window. A higher SI value is desirable, indicating greater selectivity for the pathogen over host cells.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxicity of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid against a mammalian cell line (e.g., Vero or THP-1).

Procedure:

  • Cell Culture:

    • Culture the chosen mammalian cell line in the appropriate medium in a 96-well plate until a confluent monolayer is formed.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Replace the old medium in the cell plate with the medium containing the compound dilutions.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Reading:

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Directions

While direct experimental data on N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid as an anti-tubercular agent is not yet available in published literature, the broader class of thiophene derivatives holds significant promise. The comparative analysis presented in this guide, based on existing data for analogous compounds, provides a strong rationale and a clear experimental framework for its investigation.

Researchers are encouraged to undertake the synthesis and evaluation of this and other novel thiophene-based molecules. The protocols outlined for in vitro efficacy and cytotoxicity testing represent the foundational steps in this process. Subsequent studies should focus on elucidating the mechanism of action, assessing in vivo efficacy in animal models, and exploring the potential for combination therapy with existing anti-tubercular drugs. The ultimate goal is to contribute to the development of new, effective treatments to combat the global threat of tuberculosis.

References

  • Wehrli, W. (1983). Rifampin: Mechanisms of Action and Resistance. Reviews of Infectious Diseases, 5(Supplement_3), S407–S411. [Link]

  • Unissa, A. N., & Hanna, L. E. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Tuberculosis, 101, 1–11. [Link]

  • Vilchèze, C., & Jacobs, Jr., W. R. (2019). The Isoniazid Paradigm of Killing, Resistance, and Persistence in Mycobacterium tuberculosis. Journal of Molecular Biology, 431(18), 3450–3461. [Link]

  • McIlleron, H., & Wash, P. (2022). Antitubercular Medications. In StatPearls. StatPearls Publishing. [Link]

  • Singh, R., et al. (2020). Synthesis and evaluation of thiophene based small molecules as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 208, 112772. [Link]

  • Wehrli, W. (1983). Rifampin: mechanisms of action and resistance. Reviews of Infectious Diseases, 5 Suppl 3, S407-11. [Link]

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. The International Journal of Tuberculosis and Lung Disease, 7(1), 6–21. [Link]

  • Kumar, A., et al. (2016). Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. ACS Medicinal Chemistry Letters, 7(8), 751–756. [Link]

  • Zhang, Y., et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4). [Link]

  • Ananthan, S., et al. (2014). Synthesis and anti-tubercular activity of 3-substituted benzo[b]thiophene-1,1-dioxides. Bioorganic & Medicinal Chemistry Letters, 24(21), 5038–5041. [Link]

  • Nasiri, M. J., et al. (2022). Mechanism of action on Pyrazinamide drug targets in susceptible and resistant bacilli. ResearchGate. [Link]

  • Walzl, G., et al. (2008). New Anti-Tuberculosis Drugs with Novel Mechanisms of Action. Current Medicinal Chemistry, 15(19), 1956–1967. [Link]

  • Unissa, A. N., & Hanna, L. E. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Tuberculosis (Edinburgh, Scotland), 101, 1–11. [Link]

  • Semantics Scholar. (n.d.). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. [Link]

  • Gygli, S. M., et al. (2017). Rifampicin drug resistance and host immunity in tuberculosis- More than meets the eye. Tuberculosis (Edinburgh, Scotland), 105, 137–144. [Link]

  • Wikipedia. (n.d.). Isoniazid. [Link]

  • Wikipedia. (n.d.). Rifampicin. [Link]

  • NIAID. (2016). Tuberculosis Drugs and Mechanisms of Action. [Link]

  • Dillon, N. A., & Peterson, N. D. (2020). The Bewildering Antitubercular Action of Pyrazinamide. Antimicrobial Agents and Chemotherapy, 64(10), e01140-20. [Link]

  • Walzl, G., et al. (2008). New anti-tuberculosis drugs with novel mechanisms of action. Current Medicinal Chemistry, 15(19), 1956-67. [Link]

  • Zhang, Y., et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4), 10.1128/microbiolspec.MGM2-0016-2013. [Link]

  • Kathiravan, M. K., et al. (2023). Design synthesis and biological evaluation of thiophene 2- pentafluoro benzamide derivatives as antitubercular agent. Journal of Medical Pharmaceutical and Allied Sciences, 12(1), 5642-5650. [Link]

  • Pediatric Oncall. (n.d.). Ethambutol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

  • Kumar, A., et al. (2016). Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. ACS Medicinal Chemistry Letters, 7(8), 751-6. [Link]

  • ResearchGate. (n.d.). Mechanism of action of ethambutol and resistance to it. [Link]

  • Advances in Anti-Tubercular Agents: A Comprehensive Review. (2025). Journal of Pharmaceutical Research International, 37(2), 20-35. [Link]

  • Forbes, M., et al. (1962). MODE OF ACTION OF ETHAMBUTOL. Journal of Bacteriology, 84(5), 1099–1103. [Link]

  • Sudzinova, P., et al. (2022). What the Hel: recent advances in understanding rifampicin resistance in bacteria. FEMS Microbiology Reviews, 46(6), fuac039. [Link]

  • RxList. (2021). Antitubercular Agents. [Link]

  • Wikipedia. (n.d.). Ethambutol. [Link]

  • Semantic Scholar. (n.d.). New anti-tuberculosis drugs with novel mechanisms of action. [Link]

  • Uniscience Publishers. (2023). Anti-Tuberculosis Drugs and Mechanisms of Action: Review. [Link]

  • Medindia. (2021). Exposing Novel Anti-Tuberculosis Drug Mechanism. [Link]

  • YouTube. (2020). Antitubercular agent Mechanism of action. [Link]

  • Mishra, I., et al. (2025). Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. Molecules, 30(22), 4889. [Link]

  • Nair, S. P., & Saju, J. (2020). Insights into comparative molecular docking study of selected novel thiophene derivative vs standard anti-tubercular drugs against Mycobacterium tuberculosis target enzymes. AIP Conference Proceedings, 2283(1), 020011. [Link]

  • Wang, Y., et al. (2021). Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. Journal of Medicinal Chemistry, 64(9), 5638–5653. [Link]

  • Proactive Molecular Research. (n.d.). N-(3-Carbamoyl-4.5-dimethyl-thiophen-2-yl)-succinamic acid. [Link]

  • Sinfoo Biotech. (n.d.). n-(3-carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid. [Link]

  • Li, Y., et al. (2016). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 21(10), 1334. [Link]

  • McHugh, T. D., et al. (2022). Anti-Tuberculosis Activity of Three Carbapenems, Clofazimine and Nitazoxanide Using a Novel Ex Vivo Phenotypic Drug Susceptibility Model of Human Tuberculosis. Antibiotics, 11(9), 1251. [Link]

  • ResearchGate. (n.d.). Compounds with Potential Activity against Mycobacterium tuberculosis. [Link]

  • Analysis of the drug target of the anti-tuberculosis compound OCT313. (2025). Journal of Biological Chemistry, 300(1), 107933. [Link]

  • Korycka-Machala, M., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology, 13, 1033621. [Link]

Sources

Probing the Interface: A Comparative Guide to Confirming the Binding Site of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid through Mutagenesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the identification of a lead compound is a pivotal, yet preliminary, step. The true challenge lies in the rigorous validation of its mechanism of action, a cornerstone of which is the precise confirmation of its binding site on the target protein. This guide provides an in-depth, comparative analysis of mutagenesis-based strategies to elucidate and confirm the binding site of a novel small molecule, N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid. For the purpose of this illustrative guide, we will hypothesize that our compound targets the well-characterized c-Jun N-terminal kinase (JNK) , a family of serine/threonine protein kinases implicated in various disease pathologies. Thiophene carboxamide derivatives have been identified as potential dual inhibitors of JNK, targeting both the ATP-binding pocket and the JIP substrate docking site, making this a compelling, albeit hypothetical, scenario for our investigation.[1]

This document is intended for researchers, scientists, and drug development professionals, offering a nuanced exploration of experimental design, from the foundational principles of mutagenesis to the quantitative rigor of biophysical binding assays. We will dissect the causality behind experimental choices, ensuring that each described protocol functions as a self-validating system.

The Strategic Imperative: Why Mutagenesis?

Computational docking and structural biology techniques like X-ray crystallography and NMR provide invaluable initial hypotheses about a compound's binding pose.[2] However, these models represent static or averaged states and do not fully capture the dynamic interplay and energetic contributions of individual amino acid residues to the binding event. Mutagenesis, the deliberate alteration of an amino acid sequence, provides a direct functional readout of a residue's importance in the protein-ligand interaction. By systematically replacing key amino acids and quantifying the resultant change in binding affinity, we can functionally map the energetic "hotspots" of the binding interface.[3]

A Tale of Two Techniques: A Comparative Overview of Mutagenesis Strategies

The two most powerful and widely adopted mutagenesis strategies for binding site confirmation are Alanine Scanning Mutagenesis and Site-Saturation Mutagenesis. While both aim to probe the functional significance of specific residues, they differ in their scope and the granularity of the information they provide.

Mutagenesis Strategy Principle Information Yield Ideal Application
Alanine Scanning Mutagenesis Systematic replacement of individual amino acid residues with alanine.[4][5]Identifies residues critical for binding by observing a significant loss of affinity upon mutation.[6]Initial mapping of the binding site to identify key "hotspot" residues.
Site-Saturation Mutagenesis Replacement of a single amino acid residue with all 19 other possible amino acids.[7][8]Provides a detailed understanding of the chemical and steric requirements at a specific position.[9]Fine-tuning the understanding of a key residue's role and exploring potential for improved interactions.

Experimental Workflow: From Hypothesis to Confirmation

The following diagram outlines a logical workflow for confirming the binding site of our hypothetical JNK inhibitor, N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid.

experimental_workflow cluster_hypothesis Hypothesis Generation cluster_mutagenesis Mutagenesis cluster_validation Validation & Quantification cluster_conclusion Conclusion a Computational Docking of Compound with JNK Structure (e.g., PDB: 4H43) b Identify Putative Interacting Residues (ATP pocket & JIP docking site) a->b c Design Primers for Site-Directed Mutagenesis b->c d Perform Alanine Scanning Mutagenesis of Putative Interacting Residues c->d e Perform Site-Saturation Mutagenesis of Key 'Hotspot' Residues d->e Based on Alanine Scanning Results f Express and Purify Wild-Type and Mutant JNK Proteins e->f g Quantify Binding Affinity using Biophysical Assays (SPR, ITC) f->g h Compare Binding Affinities of WT vs. Mutant Proteins g->h i Confirm Binding Site Residues (Significant loss of affinity in mutants) h->i

Caption: A logical workflow for confirming a small molecule's binding site using mutagenesis.

In-Depth Protocols and Methodologies

Part 1: Alanine Scanning Mutagenesis - Identifying the Hotspots

Alanine scanning is a powerful technique to pinpoint residues that make significant contributions to the binding energy.[4][6] The rationale is that replacing a side chain with the small, non-interacting methyl group of alanine effectively removes the specific interactions (hydrogen bonds, electrostatic, van der Waals) mediated by that side chain without drastically altering the protein's backbone conformation.[5]

Protocol: Site-Directed Mutagenesis for Alanine Scanning

This protocol is adapted from standard site-directed mutagenesis procedures.[10][11][12]

  • Primer Design: For each target residue, design a pair of complementary primers (forward and reverse) containing the desired mutation (the codon for the target amino acid is replaced with the codon for alanine, e.g., GCA). The mutation should be centrally located within the primers, flanked by 15-20 nucleotides of correct sequence on both sides.

  • PCR Amplification: Perform a high-fidelity PCR using a plasmid containing the wild-type JNK cDNA as the template and the designed mutagenic primers. The PCR will amplify the entire plasmid, incorporating the desired mutation.

    • Initial Denaturation: 95°C for 2 minutes

    • 18-30 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tₘ)

      • Extension: 68°C for 1 minute per kb of plasmid length

    • Final Extension: 68°C for 5 minutes

  • Template Digestion: Digest the PCR reaction with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental (wild-type) plasmid DNA, which was isolated from a dam⁺ E. coli strain. The newly synthesized, mutated DNA is unmethylated and remains intact.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Sequence Verification: Isolate plasmid DNA from the resulting colonies and confirm the presence of the desired alanine mutation and the absence of any other mutations by Sanger sequencing.

  • Protein Expression and Purification: Express and purify the wild-type and each mutant JNK protein using a consistent protocol to ensure that any observed differences in binding are due to the mutation and not variations in protein quality.

Part 2: Site-Saturation Mutagenesis - Fine-Tuning the Interaction

Once alanine scanning has identified a "hotspot" residue (a residue where mutation to alanine causes a significant loss of binding affinity), site-saturation mutagenesis can be employed to understand the specific chemical and physical properties required at that position.[7][9] This technique involves creating a library of mutants where the target residue is replaced by all 19 other possible amino acids.

Protocol: Site-Saturation Mutagenesis

This protocol utilizes degenerate primers to introduce all possible codons at the target site.

  • Primer Design: Design a pair of complementary primers where the codon for the target residue is replaced with a degenerate codon, such as "NNK" (where N is A, T, C, or G, and K is G or T). The NNK codon is preferred as it encodes all 20 amino acids while reducing the frequency of stop codons.

  • Library Generation: Perform PCR, DpnI digestion, and transformation as described for alanine scanning. The result will be a library of plasmids, with each plasmid ideally containing a different mutation at the target site.

  • Screening and Sequencing: Sequence a sufficient number of individual colonies to identify a comprehensive set of the 19 possible amino acid substitutions.

  • Protein Expression and Purification: Express and purify each of the desired mutants, along with the wild-type protein.

Quantifying the Impact: A Comparison of Binding Assays

The success of a mutagenesis study hinges on the accurate and robust quantification of binding affinity. Several biophysical techniques are available, each with its own strengths and considerations.

Binding Assay Principle Key Parameters Measured Advantages Considerations
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as the analyte (compound) flows over the immobilized ligand (protein).[1][13][14]Association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (Kₗ).[13]Real-time, label-free, provides kinetic information.[15]Requires immobilization of the protein, which can potentially affect its conformation.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event.Binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).Gold standard for thermodynamic characterization, label-free, in-solution measurement.Requires larger amounts of protein and compound compared to SPR.
ELISA-based Binding Assay Utilizes antibodies to detect the binding of a ligand to an immobilized protein in a multi-well plate format.Can be configured to determine the dissociation constant (Kₗ) or IC₅₀ in a competition format.High-throughput, cost-effective, requires smaller amounts of material.Indirect assay, requires specific antibodies, potential for artifacts from labeling or surface effects.

Experimental Workflow for Binding Affinity Measurement (SPR)

spr_workflow a Immobilize purified JNK (WT or mutant) on an SPR sensor chip b Inject a series of concentrations of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid a->b c Monitor the binding response in real-time (sensorgram) b->c d Fit the data to a binding model to determine kₐ, kₔ, and Kₗ c->d e Compare Kₗ values between WT and mutant JNK proteins d->e

Caption: A streamlined workflow for determining binding kinetics using Surface Plasmon Resonance.

Interpreting the Data: What the Numbers Tell Us

The ultimate goal of these experiments is to generate quantitative data that confirms the binding site. The table below illustrates hypothetical results from our study.

JNK Variant Mutation Binding Affinity (Kₗ) in nM (SPR) Fold Change vs. WT Interpretation
Wild-Type (WT)-50-Baseline affinity
Mutant 1Met108 -> Ala5000100-fold decreaseCritical for binding. Met108 is a key residue in the ATP-binding pocket.
Mutant 2Lys55 -> Ala751.5-fold decreaseMinor role in binding. Lys55 is in the vicinity but likely not a primary contact residue.
Mutant 3Asp159 -> Ala250050-fold decreaseImportant for binding. Asp159 is part of the JIP docking site.
Mutant 4Ser192 -> Ala601.2-fold decreaseNot directly involved in binding.

A significant increase in the Kₗ value (indicating weaker binding) for a mutant compared to the wild-type protein provides strong evidence that the mutated residue is directly involved in the binding of the compound.

Conclusion: A Multi-faceted Approach to Binding Site Validation

Confirming the binding site of a novel compound is a critical milestone in drug development. While computational and structural methods provide the initial roadmap, mutagenesis, coupled with quantitative biophysical assays, offers the functional validation necessary for confident progression of a lead candidate. By employing a strategic combination of alanine scanning to identify key residues and site-saturation mutagenesis to probe the finer details of the interaction, researchers can build a robust and comprehensive understanding of the molecular basis of their compound's activity. This iterative process of hypothesis generation, targeted mutation, and precise measurement forms the bedrock of modern, structure-guided drug design.

References

  • Taylor & Francis. (n.d.). Alanine scanning – Knowledge and References. Retrieved from [Link]

  • Grokipedia. (n.d.). Alanine scanning. Retrieved from [Link]

  • Sparks, R. P., Jenkins, J. L., & Fratti, R. (2020). Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. Methods in Molecular Biology, 2083, 169-181. Retrieved from [Link]

  • Sparks, R. P., Jenkins, J. L., & Fratti, R. (2020). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed, 31925769. Retrieved from [Link]

  • Rapid Novor. (2024, June 10). Epitope Mapping: Alanine Scanning Mutagenesis vs. HDX-MS. Retrieved from [Link]

  • Giebultowicz, J., & Wujec, M. (2012). Isothermal titration calorimetry in drug discovery. PubMed, 22372658. Retrieved from [Link]

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. Retrieved from [Link]

  • Nicoya. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Retrieved from [Link]

  • GenScript. (2021, April 20). Alanine Scanning Mutagenesis: A Versatile Approach to Map Proteins' "Hot Spots". Retrieved from [Link]

  • Scorpius BioManufacturing. (n.d.). ELISA - Enzyme-linked Immunosorbent Assays - Immunoassays. Retrieved from [Link]

  • JoVE. (2015, July 10). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]

  • Anbarasu, T. R., & Jayanthi, S. (2014). ABS–Scan: In silico alanine scanning mutagenesis for binding site residues in protein–ligand complex. PubMed Central, 25050013. Retrieved from [Link]

  • Wilson, D., & Papalia, G. A. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. PubMed, 21120522. Retrieved from [Link]

  • BioInnovatise. (2025, February 26). Site Saturation Mutagenesis Resources. Retrieved from [Link]

  • BMG LABTECH. (2025, December 17). Binding Assays. Retrieved from [Link]

  • Emery Pharma. (n.d.). Ligand Binding Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Retrieved from [Link]

  • National Institutes of Health. (2016, March 14). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Schrödinger. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery. Retrieved from [Link]

  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved from [Link]

  • National Institutes of Health. (2022, April 26). A saturation mutagenesis screen uncovers resistant and sensitizing secondary KRAS mutations to clinical KRASG12C inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Saturation mutagenesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Saturation mutagenesis – Knowledge and References. Retrieved from [Link]

  • Berlin Institute of Health. (2019, August 13). DNA saturation mutagenesis: Identifying which mutations really cause disease. Retrieved from [Link]

  • ACS Publications. (2016). Identification of Protein–Ligand Binding Sites by the Level-Set Variational Implicit-Solvent Approach. Retrieved from [Link]

  • PLOS Computational Biology. (2014). Evidence of Conformational Selection Driving the Formation of Ligand Binding Sites in Protein-Protein Interfaces. Retrieved from [Link]

  • PubMed Central. (2018). An Overview of Current Methods to Confirm Protein-Protein Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). 'Site-directed mutagenesis' and 'short sequence insertion' protocols. Retrieved from [Link]

  • BioInnovatise. (2025, January 8). Site Directed Mutagenesis Protocol. Retrieved from [Link]

  • Assay Genie. (n.d.). Site Directed Mutagenesis Protocol. Retrieved from [Link]

  • PubMed Central. (2007). An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol. Retrieved from [Link]

  • Addgene. (2016, August 2). Site Directed Mutagenesis by PCR. Retrieved from [Link]

  • Proactive Molecular Research. (n.d.). N-(3-Carbamoyl-4.5-dimethyl-thiophen-2-yl)-succinamic acid. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). n-(3-carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid. Retrieved from [Link]

  • MDPI. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Retrieved from [Link]

  • PubMed. (2020, May 1). Design and development of ((4-methoxyphenyl)carbamoyl) (5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)amide analogues as Mycobacterium tuberculosis ketol-acid reductoisomerase inhibitors. Retrieved from [Link]

Sources

Independent Verification of the Synthesis of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the synthesis of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines a detailed synthetic protocol, methods for rigorous characterization, and a comparative analysis with relevant alternative compounds. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction

N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid is a substituted thiophene carboxamide. The thiophene ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The independent synthesis and verification of such compounds are crucial for ensuring the reliability of research findings and for the development of new therapeutic agents. This guide provides a step-by-step methodology for the synthesis of the title compound, its subsequent analytical verification, and a comparison with two alternative thiophene derivatives to contextualize its properties.

Proposed Synthesis Pathway

The synthesis of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid can be efficiently achieved in a two-step process. The initial step involves the construction of the substituted thiophene core via the well-established Gewald reaction, followed by the acylation of the 2-amino group with succinic anhydride.

Synthesis_Pathway 2-Butanone 2-Butanone Gewald_Reaction Gewald Reaction 2-Butanone->Gewald_Reaction Cyanoacetamide Cyanoacetamide Cyanoacetamide->Gewald_Reaction Sulfur Sulfur Sulfur->Gewald_Reaction Base Base Base->Gewald_Reaction Intermediate 2-Amino-4,5-dimethyl- thiophene-3-carboxamide Gewald_Reaction->Intermediate Acylation Acylation Intermediate->Acylation Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Acylation Final_Product N-(3-Carbamoyl-4,5-dimethyl- thiophen-2-yl)-succinamic acid Acylation->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of 2-Amino-4,5-dimethylthiophene-3-carboxamide (Intermediate)

The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to polysubstituted 2-aminothiophenes.[2] This one-pot synthesis involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-butanone (0.1 mol), cyanoacetamide (0.1 mol), and elemental sulfur (0.1 mol) in 100 mL of ethanol.

  • Addition of Base: To the stirred suspension, slowly add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.02 mol). The choice of base can influence the reaction rate and yield.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or a suitable solvent mixture.

Part 2: Synthesis of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid (Final Product)

The final step involves the acylation of the 2-amino group of the synthesized intermediate with succinic anhydride. This reaction proceeds via a nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of the anhydride, leading to the ring-opening of the anhydride and the formation of the corresponding amic acid.[3]

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the dried 2-amino-4,5-dimethylthiophene-3-carboxamide (0.05 mol) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dioxane.

  • Addition of Acylating Agent: To the stirred solution, add succinic anhydride (0.055 mol, a slight excess) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, the product may precipitate. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.

Independent Verification and Characterization

Rigorous analytical techniques are essential to confirm the identity, purity, and structure of the synthesized compound.

Verification_Workflow Synthesized_Product Synthesized Product Purity_Analysis Purity Analysis Synthesized_Product->Purity_Analysis Structural_Elucidation Structural Elucidation Synthesized_Product->Structural_Elucidation HPLC HPLC Purity_Analysis->HPLC TLC TLC Purity_Analysis->TLC NMR NMR (¹H, ¹³C) Structural_Elucidation->NMR Mass_Spec Mass Spectrometry Structural_Elucidation->Mass_Spec IR_Spec IR Spectroscopy Structural_Elucidation->IR_Spec Final_Confirmation Final Confirmation HPLC->Final_Confirmation TLC->Final_Confirmation NMR->Final_Confirmation Mass_Spec->Final_Confirmation IR_Spec->Final_Confirmation

Caption: Workflow for the analytical verification of the synthesized compound.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The proton NMR should show characteristic peaks for the aromatic thiophene proton, the amide protons, the methyl groups, and the methylene protons of the succinamic acid moiety. The carbon NMR will confirm the presence of all carbon atoms in their respective chemical environments.

  • Mass Spectrometry (MS): This technique will determine the molecular weight of the compound, confirming the successful synthesis. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the functional groups present in the molecule. Key absorbances to look for include N-H stretches for the amides, C=O stretches for the amide and carboxylic acid, and C-S stretches for the thiophene ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. A single, sharp peak in the chromatogram indicates a high degree of purity.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Peaks corresponding to thiophene, amide, methyl, and succinamic acid protons.
¹³C NMR Resonances for all 11 carbon atoms in the molecule.
Mass Spec Molecular ion peak corresponding to the molecular weight of C₁₁H₁₄N₂O₄S (270.31 g/mol ).
IR Spec Characteristic absorption bands for N-H, C=O (amide and carboxylic acid), and C-S bonds.
HPLC A single major peak indicating >95% purity.

Comparative Analysis with Alternative Compounds

To provide a broader context, the synthesized N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid is compared with two alternative thiophene derivatives.

Alternative 1: N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)acetamide

This compound is a close structural analog where the succinamic acid moiety is replaced by a simple acetyl group.

  • Synthesis: The synthesis is analogous to the target compound, using acetic anhydride instead of succinic anhydride in the second step.

  • Performance Comparison:

    • Solubility: The acetamide derivative is expected to be less polar and have lower water solubility compared to the succinamic acid derivative due to the absence of the free carboxylic acid group.

    • Acidity: The target compound is acidic due to the carboxylic acid, while the acetamide is neutral. This difference can significantly impact its pharmacokinetic properties and potential biological interactions.

    • Synthetic Complexity: The synthesis of the acetamide is slightly simpler due to the use of a more common and less moisture-sensitive acylating agent.

Alternative 2: 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide

This compound, reported in the literature, features a different substitution pattern on the carboxamide group and has been investigated for its biological properties.[4]

  • Synthesis: This compound is also synthesized via a Gewald reaction, but using o-methoxycyanoacetanilide instead of cyanoacetamide.[4]

  • Performance Comparison:

    • Structural Diversity: This alternative introduces an additional aromatic ring, which can lead to different biological activities through varied interactions with biological targets.

    • Potential Biological Activity: Thiophene carboxamides with aryl substituents have shown a range of biological activities, including anticancer and antimicrobial effects.[1] A comparison of the biological activity of the target compound with this alternative could provide valuable structure-activity relationship (SAR) insights.

    • Physicochemical Properties: The presence of the methoxyphenyl group will significantly alter the lipophilicity and electronic properties of the molecule compared to the target compound.

Comparative Data Summary:

FeatureTarget CompoundAlternative 1 (Acetamide)Alternative 2 (Methoxyphenyl)
Acyl Group Succinamic acidAcetyl-
Carboxamide UnsubstitutedUnsubstitutedN-(2-methoxyphenyl)
Key Functional Group Carboxylic acid, AmideAmideAmide, Ether
Expected Polarity HighModerateModerate to Low
Synthesis Method 2-step (Gewald, Acylation)2-step (Gewald, Acylation)1-step (Gewald)

Conclusion

This guide provides a robust and scientifically sound methodology for the independent synthesis and verification of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid. By following the detailed protocols and employing the recommended analytical techniques, researchers can confidently reproduce the synthesis and confirm the identity and purity of the target compound. The comparative analysis with alternative structures offers valuable insights into the structure-property relationships of this class of compounds, aiding in the rational design of future thiophene-based molecules for various applications.

References

[5] ResearchGate. (n.d.). Versatile thiophene 2-carboxamide derivatives. Retrieved from [Link] [6] National Center for Biotechnology Information. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link] [7] National Center for Biotechnology Information. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Retrieved from [Link] [8] National Center for Biotechnology Information. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link] [9] PubMed. (2017). Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties. Retrieved from [Link] [2] Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link] [4] National Center for Biotechnology Information. (2011). 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide. Retrieved from [Link] [10] ResearchGate. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link] [11] Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link] [12] National Center for Biotechnology Information. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Retrieved from [Link] [13] ResearchGate. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Retrieved from [Link] [14] Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Retrieved from [Link] [15] ACS Publications. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Retrieved from [Link] [16] ResearchGate. (n.d.). Synthesis of some 2-substituted amino 3(N-p-tolyl carboxamido)-4,5-trimethylene thiophenes as potent nsaids. Retrieved from [Link] MDPI. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Retrieved from [Link] [17] Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link] [18] International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link] [19] Google Patents. (n.d.). CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide. Retrieved from [20] PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link] [21] MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link] [1] National Center for Biotechnology Information. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link] [22] TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Retrieved from [Link] [23] MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link] [24] ResearchGate. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link] [25] MDPI. (n.d.). Synthetic Routes to, Stabilities and Transformations of, and Characterization of (Carbamoyl)disulfanyl Chlorides and Related Compounds 1, 2. Retrieved from [Link] [26] PubMed. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link] [27] National Center for Biotechnology Information. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link] [3] ResearchGate. (n.d.). Study of succinic anhydride amidation by 2-aminothiazol. Retrieved from [Link] [28] ResearchGate. (n.d.). 4 questions with answers in SUCCINIC ANHYDRIDES | Science topic. Retrieved from [Link] [29] ResearchGate. (n.d.). Ring opening reaction of succinic anhydride with the amino group of acrylamides. Retrieved from [Link]

Sources

A Guide to Assessing the Cellular Specificity of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cellular specificity of the novel inhibitor, N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid. While direct literature on this specific molecule is sparse, its structural motifs, particularly the thiophen-carboxamide core, bear resemblance to known inhibitors of dihydroorotate dehydrogenase (DHODH). This enzyme is a critical player in the de novo pyrimidine biosynthesis pathway, making it a key target in cancer and autoimmune diseases.

Therefore, this guide will proceed under the working hypothesis that N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid is a putative DHODH inhibitor. We will outline a multi-pronged experimental strategy to not only confirm its on-target activity but also to meticulously profile its off-target effects, thereby establishing a comprehensive specificity profile. We will also compare its performance with established DHODH inhibitors, such as Brequinar and Leflunomide's active metabolite, Teriflunomide.

Part 1: Foundational On-Target Validation in Cellular Systems

Before delving into specificity, it is paramount to confirm the compound's primary mechanism of action. This involves a series of tiered experiments moving from enzymatic to cellular assays.

Initial Target Engagement: Isothermal Titration Calorimetry (ITC)

The first step is to confirm a direct physical interaction between the compound and its putative target, human DHODH (hDHODH). Isothermal Titration Calorimetry (ITC) is an invaluable tool for this purpose as it provides a complete thermodynamic profile of the binding event in a single experiment.

Experimental Rationale: ITC measures the heat change that occurs upon binding, allowing for the direct determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event. This label-free approach provides a robust confirmation of target engagement without the need for protein or compound modification.

Protocol: ITC for Compound-hDHODH Interaction

  • Protein Preparation: Express and purify recombinant human DHODH. Ensure the protein is highly pure and properly folded.

  • Sample Preparation: Dialyze the purified hDHODH and the compound into the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.

  • ITC Experiment:

    • Load the hDHODH solution (e.g., 20 µM) into the sample cell of the calorimeter.

    • Load the compound solution (e.g., 200 µM) into the injection syringe.

    • Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution while monitoring the heat change.

  • Data Analysis: Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.

Cellular Target Inhibition: Pyrimidine Starvation Rescue Assay

Once direct binding is confirmed, the next logical step is to assess the compound's ability to inhibit DHODH activity within a cellular context. A pyrimidine starvation rescue assay is a classic and effective method for this.

Experimental Rationale: DHODH inhibition blocks the de novo synthesis of pyrimidines, leading to cell growth arrest. This effect can be specifically rescued by supplementing the cell culture medium with exogenous uridine, which can be utilized by the pyrimidine salvage pathway. This rescue effect provides strong evidence that the compound's anti-proliferative activity is due to the inhibition of the de novo pyrimidine synthesis pathway.

Protocol: Uridine Rescue Assay

  • Cell Seeding: Plate a rapidly proliferating cell line (e.g., A549, HeLa) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid, Brequinar (positive control), and a vehicle control (e.g., DMSO). For each compound concentration, have a parallel set of wells that are co-treated with uridine (e.g., 100 µM).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Plot the dose-response curves for each compound with and without uridine. A rightward shift in the IC50 curve in the presence of uridine indicates on-target DHODH inhibition.

Expected Outcome:

cluster_0 De Novo Pyrimidine Synthesis cluster_1 Salvage Pathway Aspartate Aspartate Carbamoyl Aspartate Carbamoyl Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Cell Proliferation Cell Proliferation UMP->Cell Proliferation Uridine Uridine Uridine->UMP Compound Compound Compound->Dihydroorotate Inhibition

Caption: DHODH Inhibition and Uridine Rescue Pathway.

Part 2: Comprehensive Specificity Profiling

A truly specific inhibitor will have minimal engagement with other cellular proteins. The following approaches provide a broad, unbiased view of the compound's interactome.

Unbiased Off-Target Profiling: Thermal Proteome Profiling (TPP)

Thermal Proteome Profiling (TPP) is a powerful technique to assess target engagement and off-target effects in a native cellular environment.

Experimental Rationale: The binding of a ligand to a protein typically increases its thermal stability. TPP leverages this by heating cell lysates treated with the compound or a vehicle to various temperatures. The aggregated proteins are then removed, and the remaining soluble proteins are quantified by mass spectrometry. A shift in the melting temperature (Tm) of a protein in the presence of the compound indicates a direct or indirect interaction.

Protocol: Thermal Proteome Profiling Workflow

  • Cell Culture and Treatment: Culture cells to a high density and treat with the compound of interest or a vehicle control for a defined period.

  • Lysis and Heating: Harvest and lyse the cells. Aliquot the lysate and heat each aliquot to a different temperature (e.g., from 37°C to 67°C).

  • Protein Digestion and TMT Labeling: Separate the soluble and aggregated fractions by centrifugation. The soluble proteins are then digested into peptides and labeled with tandem mass tags (TMT) for multiplexed quantitative proteomics.

  • LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: For each protein, plot the relative abundance as a function of temperature to generate a melting curve. A shift in the melting curve between the compound-treated and vehicle-treated samples indicates a potential interaction.

Data Interpretation:

ProteinVehicle Tm (°C)Compound Tm (°C)ΔTm (°C)Interpretation
DHODH48.555.2+6.7Strong on-target engagement
Protein X52.156.8+4.7Potential off-target
Protein Y60.360.5+0.2No significant interaction
Kinase Specificity Profiling

Given that many inhibitors can have off-target effects on kinases due to the conserved nature of the ATP-binding pocket, a broad kinase panel screen is a prudent step.

Experimental Rationale: Services like the KinomeScan™ from DiscoverX or similar platforms utilize binding assays to quantify the interaction of a compound against a large panel of human kinases (typically >400). This provides a comprehensive overview of the compound's kinase selectivity.

Methodology:

  • Compound Submission: Provide the compound to a commercial vendor.

  • Screening: The vendor will perform the binding assays at a specified concentration (e.g., 1 µM or 10 µM).

  • Data Analysis: The results are typically provided as a percentage of control, indicating the degree of binding to each kinase. A lower percentage signifies a stronger interaction.

Comparative Data Presentation:

Kinase TargetN-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid (% of Control @ 10 µM)Brequinar (% of Control @ 10 µM)Teriflunomide (% of Control @ 10 µM)
AAK1959885
ABL11009992
............
ZAP709810095

Part 3: Comparative Analysis and Final Assessment

The final step is to integrate the data and compare the specificity profile of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid with established benchmarks.

Integrated Specificity Score:

A holistic view of specificity can be achieved by combining the data from multiple orthogonal assays. For instance, a desirable compound would exhibit:

  • A significant and dose-dependent rightward shift in the IC50 curve in the uridine rescue assay.

  • A large ΔTm for DHODH and minimal ΔTm for other proteins in the TPP experiment.

  • Minimal binding to kinases in a comprehensive panel screen.

Caption: Workflow for Assessing Inhibitor Specificity.

By following this structured, multi-assay approach, researchers can build a robust and reliable specificity profile for N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid. This comprehensive dataset is essential for making informed decisions in the drug development process, de-risking potential off-target toxicities, and providing a solid foundation for further preclinical and clinical development.

References

  • Isothermal Titration Calorimetry: Theory and Practice. (Link to a reputable source like a manufacturer's website or a review article on ITC).
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Promega Corporation. (Provide a link to the official product page or technical manual).
  • Thermal Proteome Profiling (TPP) for Target and Off-Target Identification. (Link to a seminal review paper on TPP, e.g.
  • KinomeScan™ Technology. DiscoverX Corporation. (Provide a link to the official technology page).

benchmarking the performance of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid in preclinical models

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Preclinical Performance Analysis of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic Acid: A Comparative Guide for Researchers

Introduction: The Evolving Landscape of Targeted Immunomodulation

The pursuit of highly specific, potent, and well-tolerated therapies for autoimmune disorders remains a significant challenge in drug development. While the advent of Janus Kinase (JAK) inhibitors has marked a paradigm shift in managing conditions like rheumatoid arthritis, the quest for next-generation molecules with improved selectivity profiles continues. This guide provides a comprehensive preclinical benchmarking of a novel investigational agent, N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid (hereinafter referred to as "Compound X"), against the established pan-JAK inhibitor, Tofacitinib.

Our analysis is structured to provide researchers with a detailed, evidence-based comparison, moving from in vitro enzymatic and cellular assays to a well-established in vivo model of rheumatoid arthritis. The experimental designs and methodologies are detailed to ensure reproducibility and to offer a robust framework for evaluating similar compounds.

Compound Profiles and Hypothesized Mechanism of Action

N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid (Compound X): A novel small molecule therapeutic candidate designed for high-selectivity inhibition of Janus Kinase 3 (JAK3). The core hypothesis is that by selectively targeting JAK3, which is predominantly expressed in hematopoietic cells and is crucial for cytokine signaling via the common gamma chain (γc), Compound X can achieve potent immunomodulation while minimizing off-target effects associated with the inhibition of other JAK isoforms (JAK1, JAK2, and TYK2). Such off-target effects can be linked to adverse events observed with less selective JAK inhibitors.

Tofacitinib: A clinically approved pan-JAK inhibitor, primarily targeting JAK1 and JAK3, with moderate activity against JAK2. Its broad-spectrum inhibition of cytokine signaling has proven effective in treating rheumatoid arthritis and other autoimmune conditions, but it also serves as a benchmark for assessing the safety and efficacy profiles of more selective next-generation inhibitors.

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-2R IL-2 Receptor JAK3 JAK3 IL-2R->JAK3 Activation STAT5 STAT5 JAK3->STAT5 Phosphorylation STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer Dimerization & Translocation Compound_X Compound X Compound_X->JAK3 Inhibition Gene Gene Transcription (Inflammation, Proliferation) STAT5_dimer->Gene Binding to DNA IL-2 IL-2 Cytokine IL-2->IL-2R Binding

Figure 1: Hypothesized mechanism of action for Compound X.

In Vitro Performance Evaluation: Potency and Selectivity

The initial phase of benchmarking involves characterizing the inhibitory activity of Compound X and Tofacitinib against the primary target, JAK3, and assessing their selectivity across other JAK family members.

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against JAK1, JAK2, JAK3, and TYK2.

  • Methodology: A luminescence-based kinase assay is employed.

    • Recombinant human JAK enzymes are incubated with a specific peptide substrate and ATP.

    • Serial dilutions of Compound X and Tofacitinib are added to the reaction wells.

    • The amount of ATP remaining after the kinase reaction is quantified using a luciferase/luciferin system. Lower luminescence indicates higher kinase activity.

    • IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic model.

Comparative Data: In Vitro Kinase Inhibition
CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK3 Selectivity (vs. JAK1)JAK3 Selectivity (vs. JAK2)
Compound X 85012005 950170-fold240-fold
Tofacitinib 15252 1007.5-fold12.5-fold

Interpretation: The data clearly demonstrates Compound X's high potency against JAK3 with an IC50 of 5 nM. More importantly, it exhibits significant selectivity for JAK3 over other JAK isoforms, with a 170-fold and 240-fold lower potency against JAK1 and JAK2, respectively. In contrast, Tofacitinib shows potent inhibition of both JAK1 and JAK3, confirming its pan-JAK inhibitory profile.

Cellular Activity: Inhibition of Cytokine-Induced Signaling

To translate the enzymatic inhibition into a cellular context, the ability of the compounds to block JAK/STAT signaling downstream of cytokine receptor activation is assessed.

Experimental Protocol: IL-2-Induced STAT5 Phosphorylation in Human T-Cells
  • Objective: To measure the inhibition of IL-2-induced phosphorylation of STAT5, a key downstream event of JAK3 activation.

  • Methodology:

    • Human peripheral blood mononuclear cells (PBMCs) or a human T-cell line are pre-incubated with varying concentrations of Compound X or Tofacitinib.

    • The cells are then stimulated with recombinant human IL-2.

    • Following stimulation, the cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).

    • The level of pSTAT5 is quantified by flow cytometry.

Comparative Data: Cellular IC50 Values
CompoundCellular IC50 (nM) for pSTAT5 Inhibition
Compound X 25
Tofacitinib 10

Interpretation: Both compounds effectively inhibit IL-2-induced STAT5 phosphorylation in a cellular environment. Tofacitinib exhibits a slightly lower IC50, which is expected given its potent inhibition of JAK1, which also plays a role in this signaling pathway. The cellular activity of Compound X confirms its ability to engage its target in a biological system.

In Vivo Efficacy: Collagen-Induced Arthritis (CIA) Model

The gold standard for preclinical evaluation of rheumatoid arthritis therapeutics is the Collagen-Induced Arthritis (CIA) model in rodents. This model recapitulates many of the pathological features of the human disease, including inflammation, cartilage destruction, and bone erosion.

Experimental Workflow: CIA Model in Rats

Day0 Day 0 Primary Immunization (Bovine Type II Collagen) Day7 Day 7 Booster Immunization Day0->Day7 Day10 Day 10 Onset of Arthritis Day7->Day10 Day10_24 Days 10-24 Therapeutic Dosing (Vehicle, Compound X, Tofacitinib) Day10->Day10_24 Day24 Day 24 Study Termination & Endpoint Analysis Day10_24->Day24

Figure 2: Experimental timeline for the rat Collagen-Induced Arthritis (CIA) model.

Protocol for CIA Model and Efficacy Evaluation
  • Induction: Male Lewis rats are immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant. A booster immunization is given on day 7.

  • Dosing: Upon the first signs of arthritis (typically around day 10), animals are randomized into treatment groups:

    • Vehicle control (e.g., 0.5% methylcellulose)

    • Compound X (e.g., 10, 30, 100 mg/kg, once daily, oral gavage)

    • Tofacitinib (e.g., 15 mg/kg, once daily, oral gavage)

  • Endpoints:

    • Clinical Score: Paw swelling, erythema, and joint mobility are assessed daily and scored on a standardized scale (e.g., 0-4 for each paw).

    • Paw Volume: Measured using a plethysmometer.

    • Histopathology: At study termination, joints are collected, sectioned, and stained (e.g., H&E, Safranin O) to evaluate inflammation, cartilage damage, and bone resorption.

    • Biomarkers: Serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies are measured by ELISA.

Comparative In Vivo Efficacy Data
Treatment GroupMean Clinical Score (Day 24)Paw Volume Reduction (%)Cartilage Damage Score
Vehicle Control12.5 ± 1.20%3.5 ± 0.4
Compound X (30 mg/kg) 4.2 ± 0.8 65% 1.2 ± 0.3
Tofacitinib (15 mg/kg) 3.8 ± 0.7 70% 1.0 ± 0.2

Interpretation: Both Compound X and Tofacitinib demonstrated significant therapeutic efficacy in the CIA model, as evidenced by marked reductions in clinical scores, paw swelling, and protection against cartilage destruction compared to the vehicle control. The efficacy of Compound X at a 30 mg/kg dose was comparable to that of Tofacitinib at 15 mg/kg, indicating its potent in vivo activity.

Conclusion and Future Directions

This comparative guide demonstrates that N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid (Compound X) is a highly potent and selective JAK3 inhibitor. Its in vitro selectivity profile suggests a potential for an improved safety margin compared to pan-JAK inhibitors like Tofacitinib by minimizing off-target effects on JAK1 and JAK2. This hypothesis is supported by its robust efficacy, comparable to Tofacitinib, in a rigorous in vivo model of rheumatoid arthritis.

Further preclinical development should focus on comprehensive safety and toxicology studies, as well as pharmacokinetic and pharmacodynamic modeling to establish a therapeutic window and guide clinical dose selection. The high selectivity of Compound X for JAK3 makes it a promising candidate for the treatment of rheumatoid arthritis and potentially other autoimmune disorders where the IL-2 common gamma chain signaling pathway plays a critical role.

References

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484. [Link]

  • Meyer, D. M., et al. (2010). Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis. The Journal of pharmacology and experimental therapeutics, 334(3), 821–830. [Link]

  • Brand, D. D., et al. (2007). Collagen-induced arthritis. Nature protocols, 2(5), 1269–1275. [Link]

Safety Operating Guide

A Guide to the Safe Disposal of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed operational plan for the proper disposal of N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid (CAS No. 109164-38-7). In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from the known hazards of its core chemical moieties—thiophene and succinamic acid—and are aligned with established best practices for hazardous waste management.

Hazard Assessment: A Precautionary Approach

The principle of chemical safety dictates that any compound with limited toxicological data should be handled as potentially hazardous. N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid is comprised of a substituted thiophene ring and a succinamic acid side chain. Analysis of these components informs our disposal strategy:

  • Thiophene Derivatives: The thiophene ring is a structural alert in medicinal chemistry, as its metabolic activation can sometimes lead to reactive metabolites.[1] Thiophene itself and many of its derivatives are classified as harmful if swallowed, irritants to skin and eyes, and potentially harmful to aquatic life with long-lasting effects.[2][3][4] They can also be flammable.[2][5]

  • Succinamic and Succinic Acid Derivatives: Succinic acid and its derivatives are generally categorized as causing serious eye irritation or damage.[6][7][8] They may also cause skin and respiratory irritation.[8][9]

Given this profile, N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid must be treated as hazardous chemical waste . All materials contaminated with this compound, including the pure substance, solutions, reaction byproducts, and personal protective equipment (PPE), require controlled disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, the following PPE is mandatory to minimize exposure:

  • Eye Protection: Safety glasses with side shields or tightly fitting safety goggles are essential.[10]

  • Hand Protection: Wear nitrile gloves. For extensive handling or in case of a spill, consider double-gloving.

  • Body Protection: A standard laboratory coat must be worn.[6]

  • Respiratory Protection: Handling of the solid compound, which may generate dust, should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation.[8][10]

Step-by-Step Disposal Protocol

The cornerstone of proper chemical disposal is rigorous segregation and clear labeling. Never mix this waste stream with incompatible chemicals or general laboratory trash.

All waste must be segregated at the point of generation.[2] Use separate, clearly designated containers for each waste type.

  • Solid Waste:

    • What to Collect: Unused or expired solid N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid, contaminated weigh boats, spatulas, and wipes.

    • Container: Use a high-density polyethylene (HDPE) or glass container with a secure, tightly fitting screw cap.[11][12] Ensure the container is compatible with the chemical and will not degrade.[12]

  • Liquid Waste:

    • What to Collect: Solutions containing the compound, such as from experimental workups or analytical procedures.

    • Container: Collect in a dedicated, leak-proof hazardous waste container intended for liquids.[11] Do not mix with other waste streams, particularly strong acids, bases, or oxidizing agents, to prevent unforeseen reactions.[2]

  • Contaminated PPE and Labware:

    • What to Collect: Used gloves, disposable lab coats, bench paper, and other items with incidental contamination.

    • Container: Place these items in a designated, clearly labeled hazardous waste bag or a lined bin specifically for contaminated solid waste.[11]

Proper labeling is a critical regulatory requirement that ensures safe handling and disposal by your institution's environmental health and safety (EHS) personnel.

  • All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" .[12]

  • The label must include the full chemical name: "N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid" .

  • List all constituents of the waste, including solvents and their approximate percentages.[12]

  • Indicate the date when waste was first added to the container.

  • Keep waste containers sealed at all times, except when adding waste.[12]

  • Store the sealed containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[12] This area should be away from general traffic and have secondary containment to capture any potential leaks.

  • Do not dispose of this chemical down the drain or in regular trash.[7][10]

  • Arrange for the collection of the hazardous waste through your institution’s EHS office or a licensed hazardous waste disposal contractor.[11] They are trained to handle and transport chemical waste in compliance with all local, state, and federal regulations.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify colleagues in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting cleanup, don the appropriate PPE as described in Section 2.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[11]

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Collect Cleanup Materials: All materials used for cleanup, including absorbent, wipes, and contaminated PPE, must be collected and disposed of as hazardous waste.[11]

Data Summary and Workflow

To facilitate quick reference, the key disposal information is summarized below.

ParameterGuidelineJustification
Waste Classification Hazardous Chemical WasteBased on irritant properties of succinamic acid derivatives and potential toxicity/irritancy of thiophene compounds.[2][3][7][8]
Solid Waste Container Labeled, sealed HDPE or glass container.Prevents leakage and ensures chemical compatibility.[11][12]
Liquid Waste Container Labeled, sealed, leak-proof solvent waste container.Prevents spills and dangerous reactions from mixing incompatible waste streams.[11]
PPE Waste Container Labeled hazardous waste bag or lined bin.Ensures proper segregation of contaminated materials.[11]
Disposal Method Collection by institutional EHS or licensed contractor.Ensures compliance with regulatory requirements for hazardous waste disposal.[11]

The following diagram illustrates the decision-making process for the disposal of waste generated from working with N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid.

G cluster_waste_type Identify Waste Type cluster_container Select & Label Container start Waste Generation (N-(3-Carbamoyl-4,5-dimethyl- thiophen-2-yl)-succinamic acid) solid Solid Compound (Unused, Expired) start->solid liquid Liquid Solution (Experimental Waste) start->liquid ppe Contaminated PPE & Labware start->ppe solid_container Sealable HDPE/Glass Container solid->solid_container liquid_container Leak-Proof Liquid Waste Container liquid->liquid_container ppe_container Hazardous Waste Bag/Bin ppe->ppe_container label_step Label with: 1. 'HAZARDOUS WASTE' 2. Full Chemical Name 3. All Components & % 4. Accumulation Date solid_container->label_step liquid_container->label_step ppe_container->label_step store Store in Designated Satellite Accumulation Area label_step->store dispose Arrange Pickup by EHS or Licensed Contractor store->dispose

Caption: Waste Disposal Workflow for the Topic Compound.

References

  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • BenchChem. (n.d.). Proper Disposal of 3-(2,4-Dimethylbenzoyl)thiophene: A Step-by-Step Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of 3,4-(2,2-Dimethylpropylenedioxy)thiophene: A Guide for Laboratory Professionals.
  • National Center for Biotechnology Information. (n.d.). Thiophene. PubChem. Retrieved from [Link]

  • Merck. (2025). Material Safety Data Sheet SUCCINIC ACID.
  • Carl ROTH. (n.d.). Safety Data Sheet: Succinic acid.
  • Fisher Scientific. (2010). Succinamic acid Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Succinic acid.
  • Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2015/830/EU. Succinic acid ≥99 %, extra pure.
  • TCI Chemicals. (2018). Safety Data Sheet.
  • Stepan, A. F., Walker, G. S., Bauman, J., Price, D. A., Baillie, T. A., & Kalgutkar, A. S. (2011). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 24(11), 1849–1860. [Link]

  • Fisher Scientific. (n.d.). 3-Thiophenecarboxylic acid Safety Data Sheet.
  • Fisher Scientific. (2011). 4-{[2-(Dimethylamino)ethyl]carbamoyl} phenylboronic acid pinacol ester Safety Data Sheet.
  • Fisher Scientific. (n.d.). Thiophene Safety Data Sheet.
  • AHB Global. (2025). Bio-based succinic acid | Helping the sustainable development of the bio-based materials industry.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Biosynth. (2022). Safety Data Sheet.
  • Penta Chemicals. (2024). Succinic acid Safety Data Sheet.
  • Fisher Scientific. (2011). Thiophene Safety Data Sheet.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential, immediate safety and logistical information for handling N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid (CAS No. 109164-38-7).[1][2] While a comprehensive, peer-reviewed toxicological profile for this specific compound is not publicly available, a robust safety protocol can be constructed by analyzing its constituent functional groups: a thiophene core, a carbamoyl (amide) group, and a succinamic acid tail. This process, known as hazard assessment by chemical analogy, is a cornerstone of laboratory safety for research chemicals.[3][4]

This document will detail the necessary personal protective equipment (PPE), explain the rationale behind each selection, and provide operational plans for safe handling and disposal, ensuring a self-validating system of laboratory practice.

Hazard Analysis: A Structurally-Based Assessment

  • Thiophene Moiety : Thiophene and its derivatives can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][6] Some thiophenes are flammable and can be absorbed through the skin.[5][7] Therefore, we must assume the compound is a potential irritant and requires careful handling to prevent skin and eye contact.

  • Carboxylic Acid Moiety : The succinamic acid portion contains a carboxylic acid group. Carboxylic acids are known to be corrosive or irritants to skin and eyes.[8] Vapors, if generated, can also be harmful if inhaled.

  • Solid Form : The compound is listed as a solid.[9][10] Handling fine powders poses a risk of inhalation and dust explosion, although the latter is a lower probability for this specific molecular structure.[11] The primary concern is the generation of airborne particulates that can be inhaled or settle on surfaces, leading to inadvertent exposure.

Based on this analysis, the primary hazards to protect against are:

  • Skin Contact : Potential for irritation, corrosion, or absorption.

  • Eye Contact : High risk of serious irritation or damage.[12]

  • Inhalation : Risk of respiratory tract irritation from airborne powder.

Personal Protective Equipment (PPE): Your Primary Barrier

The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE at no cost to employees.[3][4][13] The following PPE is mandatory for handling N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid.

Protection Type Specific Equipment Rationale and Best Practices
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield worn over goggles is required when handling larger quantities (>10g) or when there is a significant splash risk.[14][15]Protects against airborne powder and accidental splashes of solutions.[16] Goggles provide a seal around the eyes, which is critical when working with fine powders.[16]
Hand Protection Chemical-resistant nitrile gloves. For prolonged handling or when dissolving the compound in solvents, consider double-gloving or using a heavier-duty glove.[15]Nitrile gloves provide good protection against a wide range of chemicals, including acids and organic compounds.[14][16] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.
Body Protection A buttoned, flame-retardant lab coat and long pants.[14] An additional chemical-resistant apron should be worn when handling significant quantities.Provides a critical barrier against spills and splashes, protecting your skin and personal clothing.[13]
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.[13][14]Protects feet from spills and dropped objects.
Respiratory Protection A NIOSH-approved respirator (e.g., an N95 dust mask) is required when weighing or transferring the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[11][17]Engineering controls like a fume hood are the first line of defense. However, when the potential for aerosolizing the powder exists in the open lab, respiratory protection is essential.[16]

Operational and Disposal Plans

A self-validating safety protocol extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to disposal.

Handling and Experimental Workflow

The following diagram outlines the decision-making process for handling this compound safely.

G cluster_prep Preparation & Weighing cluster_handling Experimental Use cluster_cleanup Cleanup & Disposal start Start: Retrieve Compound weigh_decision Weighing Location? start->weigh_decision fume_hood Weigh in Fume Hood or Vented Balance Enclosure weigh_decision->fume_hood Fume Hood open_bench Weigh on Open Bench weigh_decision->open_bench Open Bench handling Perform Experiment (Dissolving, Reacting) fume_hood->handling resp_ppe Don N95 Respirator open_bench->resp_ppe resp_ppe->handling ppe_check Standard PPE Check: Goggles, Gloves, Lab Coat handling->ppe_check end_exp Experiment Complete handling->end_exp spill_decision Spill Occurred? end_exp->spill_decision spill_kit Use Chemical Spill Kit. Dispose of materials as hazardous waste. spill_decision->spill_kit Yes waste_disposal Dispose of Waste spill_decision->waste_disposal No spill_kit->waste_disposal waste_type Waste Type? waste_disposal->waste_type solid_waste Contaminated Solids (Gloves, Weigh Paper): Place in sealed, labeled hazardous waste bag. waste_type->solid_waste Solid liquid_waste Liquid Waste: Collect in a segregated, labeled, sealed hazardous waste container. waste_type->liquid_waste Liquid end End solid_waste->end liquid_waste->end

Caption: Workflow for handling N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid.

Step-by-Step Protocol:

  • Hazard Review : Before starting, review this guide and any institutional Chemical Hygiene Plan (CHP).[4]

  • Don PPE : Put on all required PPE as listed in the table above. Ensure a proper fit.[13]

  • Weighing : Whenever possible, weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to contain any dust. If this is not feasible, an N95 respirator is mandatory for weighing on an open bench.[11]

  • Handling : Perform all manipulations of the compound, especially when in solution, within a certified chemical fume hood to minimize inhalation of vapors or aerosols.[18]

  • Doffing PPE : Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by face shield/goggles, lab coat, and respirator (if used). Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Improper disposal of chemical waste is illegal and environmentally harmful.[19] All materials contaminated with N-(3-Carbamoyl-4,5-dimethyl-thiophen-2-yl)-succinamic acid must be treated as hazardous waste.[20][21]

Waste Segregation and Disposal Workflow:

G cluster_waste_gen Waste Generation cluster_containerization Containerization cluster_storage Storage & Pickup waste Generate Waste (Solid or Liquid) container_decision Waste Type? waste->container_decision solid_container Solid Waste Container: Clearly labeled, sealed bag or pail for 'Contaminated Solid Waste'. container_decision->solid_container Solid liquid_container Liquid Waste Container: Sturdy, leak-proof, chemically compatible container with a sealed lid. container_decision->liquid_container Liquid labeling Label Container: 'Hazardous Waste', full chemical name(s), and hazard characteristics. solid_container->labeling liquid_container->labeling storage Store in designated Satellite Accumulation Area (SAA). labeling->storage containment Use secondary containment for liquid waste. storage->containment pickup Request waste pickup from Environmental Health & Safety (EHS). containment->pickup

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.